Vinyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4768. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethenyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCTWBJQROOONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-69-9 | |
| Details | Compound: Poly(vinyl acrylate) | |
| Record name | Poly(vinyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1073286 | |
| Record name | 2-Propenoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-18-6, 30811-69-9 | |
| Record name | Vinyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl acrylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, ethenyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA7T88HHM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Vinyl Acrylate: Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl acrylate, a bifunctional monomer, holds significant interest in polymer chemistry due to the presence of two reactive sites with different reactivities: a highly reactive acrylate group and a less reactive vinyl group. This dual functionality allows for a variety of polymerization behaviors, including self-initiation and the formation of complex polymer architectures. This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, including transesterification, palladium-catalyzed routes, and enzymatic methods. Detailed experimental protocols for key synthesis methods are provided, along with a summary of the relevant kinetic data. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.
Introduction
This compound (VA) is a versatile monomer used in the production of specialty polymers, coatings, adhesives, and in various biomedical applications. Its unique structure, containing both an acrylate and a vinyl ester group, allows for selective polymerization and the introduction of diverse functionalities into polymer chains. The acrylate group readily undergoes free-radical polymerization, while the vinyl group is less reactive, enabling post-polymerization modifications or participation in different polymerization mechanisms. This guide delves into the core synthesis methodologies for this compound, providing detailed insights into the reaction mechanisms and kinetics that govern its formation.
Synthesis Mechanisms and Experimental Protocols
The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and challenges. The most common methods include the transesterification of vinyl acetate with acrylic acid, palladium-catalyzed reactions, and enzymatic synthesis.
Transesterification
Transesterification is a widely used method for the synthesis of vinyl esters. In the context of this compound synthesis, it typically involves the reaction of vinyl acetate with acrylic acid, often in the presence of a catalyst.
Mechanism: The reaction proceeds through the exchange of the acetate group of vinyl acetate with the acrylate group from acrylic acid. The equilibrium of this reversible reaction is often shifted towards the product side by removing the acetic acid byproduct.
A general workflow for a transesterification reaction is depicted below.
Figure 1: General workflow for transesterification synthesis of this compound.
Experimental Protocol: Transesterification of Vinyl Acetate with Acrylic Acid
-
Materials: Vinyl acetate, acrylic acid, palladium(II) acetate (or another suitable catalyst), hydroquinone (inhibitor), and a suitable solvent (e.g., toluene).
-
Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a heating mantle, and a distillation setup.
-
Procedure:
-
To a round-bottom flask, add acrylic acid, a molar excess of vinyl acetate, a catalytic amount of palladium(II) acetate, and a small amount of hydroquinone to prevent polymerization.
-
Heat the mixture to reflux with constant stirring. The reaction temperature is typically maintained between 80°C and 120°C.[1]
-
The acetic acid formed as a byproduct can be removed by azeotropic distillation with a suitable solvent to drive the equilibrium towards the formation of this compound.
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of reactants.
-
Once the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Neutralize the catalyst if necessary.
-
Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling impurities.[2]
-
Palladium-Catalyzed Synthesis
Palladium catalysts are highly effective for the synthesis of vinyl esters, including vinyl acetate, and can be adapted for the synthesis of this compound. The industrial synthesis of vinyl acetate from ethylene, acetic acid, and oxygen over a palladium catalyst is a well-established process.[3] A similar principle can be applied to the formation of this compound.
Mechanism: Isotope labeling and kinetic studies suggest that the palladium-catalyzed synthesis of vinyl acetate involves an intermediate containing a Pd-CH₂CH₂OAc species. The formation of vinyl acetate then proceeds via β-hydride elimination.[3] A proposed mechanism for the formation of this compound as a byproduct in vinyl acetate synthesis on a PdAu(100) surface involves several key intermediates, including CH₂O and CH₂CHCOOH.[4]
The proposed pathway for the formation of this compound as a byproduct is illustrated below.
Figure 2: Proposed pathway for this compound formation as a byproduct.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis (Conceptual)
-
Materials: Ethylene, acrylic acid, oxygen, palladium-based catalyst (e.g., Pd on a support), and a suitable reactor system.
-
Apparatus: A fixed-bed or fluidized-bed reactor capable of handling gaseous reactants at elevated temperatures and pressures.
-
Procedure:
-
A gaseous feed of ethylene, acrylic acid vapor, and oxygen is passed over a heated palladium catalyst.
-
The reaction is typically carried out at temperatures in the range of 150-200°C and pressures of 5-10 atm.
-
The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid products.
-
The this compound is then separated and purified from the mixture, likely through distillation.
-
Enzymatic Synthesis using Lipase
Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for the synthesis of esters. Lipases can catalyze transesterification reactions under mild conditions, minimizing side reactions and energy consumption.
Mechanism: The lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism. The lipase first reacts with the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate, releasing the first product (vinyl alcohol, which tautomerizes to acetaldehyde). Subsequently, the acyl acceptor (acrylic acid) binds to the acyl-enzyme intermediate, leading to the formation of the final product (this compound) and regeneration of the free enzyme. The use of a vinyl ester as the acyl donor makes the reaction essentially irreversible, as the vinyl alcohol byproduct tautomerizes to acetaldehyde.[5]
The Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis is shown below.
Figure 3: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
-
Materials: Acrylic acid, vinyl acetate, immobilized lipase (e.g., Novozym 435 from Candida antarctica), a suitable organic solvent (e.g., hexane or toluene), and molecular sieves.
-
Apparatus: A temperature-controlled shaker or a stirred-tank reactor.
-
Procedure:
-
In a reaction vessel, dissolve acrylic acid in the chosen organic solvent.
-
Add an excess of vinyl acetate to the mixture.
-
Add molecular sieves to remove any water, which can inhibit the enzyme and promote hydrolysis.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (typically 30-60°C) with constant agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.
-
The product, this compound, can be purified from the reaction mixture by removing the solvent and unreacted starting materials under reduced pressure.
-
Kinetics of this compound Synthesis
The kinetics of this compound synthesis are highly dependent on the chosen synthetic route. Understanding the kinetic parameters is crucial for optimizing reaction conditions to maximize yield and minimize reaction time.
Kinetics of Transesterification
The rate of transesterification is influenced by factors such as catalyst concentration, temperature, and the molar ratio of reactants. The removal of the acetic acid byproduct is a key factor in driving the reaction to completion. Kinetic models such as the Langmuir-Hinshelwood-Haugen-Watson (LHHW) model have been used to describe the kinetics of similar transesterification reactions.[1]
Kinetics of Palladium-Catalyzed Synthesis
The kinetics of the palladium-catalyzed synthesis of vinyl acetate from ethylene and acetic acid have been studied extensively. The reaction rate is dependent on the partial pressures of the reactants. For the formation of this compound as a byproduct, theoretical calculations have determined the energy barriers for the proposed reaction steps. For the final step of forming this compound from CH₂CHCOOH, a one-step reaction has an energy barrier of 1.23 eV, while a two-step reaction has barriers of 0.88 eV and 1.43 eV.[4]
Kinetics of Enzymatic Synthesis
As mentioned, lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism. The reaction rate can be described by the Michaelis-Menten equation, taking into account the concentrations of both substrates. Kinetic studies involve measuring the initial reaction rates at varying substrate concentrations to determine the kinetic parameters Kₘ and Vₘₐₓ.
Table 1: Summary of Quantitative Kinetic Data for this compound Related Reactions
| Reaction System | Monomers | Kinetic Parameter | Value | Reference |
| Radical Polymerization Termination | Methyl Acrylate | Activation Energy (Eₐ) | 22.2 kJ/mol | [6][7] |
| Radical Polymerization Termination | Vinyl Acetate | Activation Energy (Eₐ) | 21.9 kJ/mol | [6][7] |
| This compound Formation (byproduct) | CH₂CHCOOH | Energy Barrier (one-step) | 1.23 eV | [4] |
| This compound Formation (byproduct) | CH₂CHCOOH | Energy Barrier (two-step, step 1) | 0.88 eV | [4] |
| This compound Formation (byproduct) | CH₂CHCOOH | Energy Barrier (two-step, step 2) | 1.43 eV | [4] |
Characterization of this compound
The successful synthesis and purification of this compound should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra will show characteristic peaks for the vinyl and acrylate protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions include the C=O stretching of the ester group and the C=C stretching of the vinyl and acrylate groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the synthesized this compound and to identify any byproducts. The retention time in the GC provides information on purity, while the mass spectrum confirms the molecular weight and fragmentation pattern of the compound.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, with transesterification and enzymatic synthesis being particularly relevant for laboratory-scale preparations. The choice of synthesis route will depend on factors such as desired purity, scale, and environmental considerations. A thorough understanding of the reaction mechanisms and kinetics is essential for optimizing the synthesis process. The detailed experimental protocols and kinetic data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile monomer. Further research into developing more efficient and selective catalysts for the direct synthesis of this compound remains an area of active interest.
References
- 1. researchgate.net [researchgate.net]
- 2. US3691021A - Process for purification of vinyl acetate by extractive distillation - Google Patents [patents.google.com]
- 3. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 4. Theoretical insight into the generation mechanism of this compound in the production of vinyl acetate on PdAu(100) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 5. Table 3.3 lists the activation energies for | Chegg.com [chegg.com]
- 7. Solved 5. Table 3.3 lists the activation energies for | Chegg.com [chegg.com]
Characterization of Poly(vinyl acrylate) Thermal Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl acrylate) (PVAc) is a versatile polymer with significant potential in various applications, including as a component in drug delivery systems, adhesives, and coatings. A thorough understanding of its thermal properties is paramount for predicting its behavior during manufacturing, storage, and end-use. This technical guide provides a comprehensive overview of the key thermal characteristics of poly(this compound) and the experimental methodologies used for their determination.
While specific quantitative data for poly(this compound) homopolymer is not extensively available in publicly accessible literature, this guide leverages data from closely related and structurally similar polymers, such as poly(vinyl acetate) and other polyacrylates, to provide a robust framework for understanding its expected thermal behavior. The principles and experimental protocols detailed herein are directly applicable to the thermal characterization of poly(this compound).
Core Thermal Properties
The key thermal properties that define the behavior of a polymer like poly(this compound) include the glass transition temperature (Tg), melting temperature (Tm) if crystalline domains are present, and its thermal decomposition profile. These properties are critical for determining the material's processing window, mechanical stability at different temperatures, and overall lifespan.
Data Presentation
The following tables summarize the thermal properties of polymers closely related to poly(this compound). This data provides a valuable reference for estimating the expected thermal behavior of poly(this compound).
Table 1: Glass Transition Temperatures (Tg) of Relevant Polymers
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl acrylate) | ~8 |
| Poly(ethyl acrylate) | ~-23 |
| Poly(butyl acrylate) | ~-54 |
| Poly(vinyl acetate) | ~28-40 |
Data compiled from various sources. The exact Tg can vary depending on factors such as molecular weight, tacticity, and measurement conditions.
Table 2: Thermal Decomposition Characteristics of a Related Polyacrylate
The following data for a poly(tert-butyl acrylate) homopolymer provides an example of the information obtained from Thermogravimetric Analysis (TGA).
| Decomposition Stage | Weight Loss (%) | Inflection Point (°C) |
| 1 | 55.61 | 227.26 |
| 2 | 34.56 | 397.21 |
| 3 | 1.17 | 553.90 |
Data adapted from a study on poly(tert-butyl acrylate) and may not be directly representative of poly(this compound).
Table 3: Heat of Polymerization for Vinyl Monomers
| Monomer | -ΔHp (kcal/mol) |
| Vinyl Acetate | 21.3 |
| Methyl Acrylate | 18.5 |
| Ethyl Acrylate | 18.5 |
| n-Butyl Acrylate | 19.0 |
The heat of polymerization provides insight into the exothermicity of the polymerization reaction.
Experimental Protocols
Accurate characterization of the thermal properties of poly(this compound) relies on precise experimental techniques. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is the primary technique for determining the glass transition temperature (Tg) and melting temperature (Tm).
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.
-
Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected glass transition and melting point.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to erase any prior thermal history of the sample.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The melting temperature (Tm) is identified as the peak of the endothermic melting transition.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a TGA pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a controlled atmosphere. For inert decomposition, use nitrogen or argon. For oxidative decomposition, use air or oxygen. A typical flow rate is 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The onset of decomposition is the temperature at which significant weight loss begins.
-
The temperatures at which 5%, 10%, and 50% weight loss occur are often reported to characterize the decomposition profile.
-
The derivative of the weight loss curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates for different degradation steps.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for DSC and TGA.
Conclusion
The thermal characterization of poly(this compound) is essential for its successful application in research, drug development, and various industrial processes. While specific data for the homopolymer is limited, a comprehensive understanding of its expected thermal behavior can be derived from the analysis of structurally similar polymers. The detailed experimental protocols for DSC and TGA provided in this guide offer a robust framework for obtaining reliable and reproducible data. By following these methodologies, researchers and scientists can effectively evaluate the thermal properties of poly(this compound) and make informed decisions regarding its suitability for their specific applications.
Characterization of Poly(vinyl acrylate) Mechanical Properties: An In-depth Technical Guide
Disclaimer: Scientific literature extensively details the mechanical properties of various polymers, including many polyacrylates and polyvinyl esters. However, there is a notable scarcity of specific quantitative data for poly(vinyl acrylate) homopolymer. This guide provides a comprehensive overview of the anticipated mechanical properties and the standard methodologies for their characterization, drawing upon data from closely related polymers and established testing standards. The presented quantitative data should be considered illustrative and is intended to serve as a reference point for researchers in the absence of specific literature values for poly(this compound).
Introduction
Poly(this compound) (PVA) is a synthetic polymer with potential applications in adhesives, coatings, and various biomedical fields. A thorough understanding of its mechanical properties is crucial for its effective application and development. This technical guide outlines the core mechanical properties of interest, provides detailed experimental protocols for their measurement, and presents illustrative data based on analogous polymers.
Core Mechanical Properties
The key mechanical properties that define the behavior of a polymer under stress include:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the stiffness of an elastic material, it is the ratio of stress to strain in the elastic region.
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks.
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state.
These properties are influenced by factors such as molecular weight, degree of polymerization, and the presence of any additives or crosslinking agents.[1][2][3][4][5][6]
Quantitative Data Summary
The following table summarizes a range of expected mechanical properties for poly(this compound), compiled from data on structurally similar polymers like poly(vinyl acetate), poly(methyl methacrylate), and various acrylate copolymers. These values should be used as a general guideline for experimental design and material comparison.
| Mechanical Property | Representative Value Range | Units | Relevant Standards |
| Tensile Strength | 10 - 50 | MPa | ASTM D882, ISO 527-3 |
| Young's Modulus | 1.0 - 3.5 | GPa | ASTM D882, ISO 527-3 |
| Elongation at Break | 2 - 20 | % | ASTM D882, ISO 527-3 |
| Glass Transition Temperature (Tg) | 5 - 40 | °C | ASTM D4065 |
Experimental Protocols
Accurate and reproducible characterization of mechanical properties requires adherence to standardized experimental protocols. The following sections detail the methodologies for key experiments.
Sample Preparation: Solvent Casting for Film Formation
A common method for preparing polymer films for mechanical testing is solvent casting.
Protocol:
-
Dissolution: Dissolve the poly(this compound) resin in a suitable solvent (e.g., acetone, ethyl acetate, or toluene) to a concentration of 10-20% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Casting: Pour the polymer solution into a flat-bottomed petri dish or onto a clean, level glass plate.
-
Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours. To control the evaporation rate and ensure a uniform film, the casting setup can be placed in a fume hood with the sash partially closed.
-
Drying: Once the film has formed, transfer it to a vacuum oven and dry at a temperature below the glass transition temperature of the polymer (e.g., 40-50 °C) for at least 24 hours to remove any residual solvent.
-
Conditioning: Before testing, condition the film specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours, as specified in ASTM D882 or ISO 527-3.[7][8][9][10][11][12][13]
Tensile Testing
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of the polymer film.
Protocol (based on ASTM D882 / ISO 527-3):
-
Specimen Preparation: Cut the conditioned polymer film into dumbbell-shaped specimens using a die cutter. The dimensions of the specimens should conform to the specifications in the chosen standard.[7][8][9][10][11][12][13]
-
Thickness Measurement: Measure the thickness of the narrow section of each specimen at several points using a micrometer. The average thickness should be used for cross-sectional area calculations.
-
Testing Machine Setup:
-
Set the grip separation (gauge length) on the universal testing machine (e.g., an Instron or ZwickRoell) to the value specified in the standard (e.g., 50 mm).
-
Set the crosshead speed (strain rate). For determining tensile strength and elongation at break, a speed of 50 mm/min is common. For measuring Young's modulus, a slower speed of 1 mm/min is typically used.[7][8][9][10][11][12][13]
-
-
Specimen Mounting: Mount the specimen in the grips of the testing machine, ensuring it is aligned vertically and not twisted.
-
Testing: Start the test and record the force and extension data until the specimen breaks.
-
Data Analysis:
-
Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate the percentage change in length from the original gauge length to the length at the moment of fracture.
-
Dynamic Mechanical Analysis (DMA)
DMA is used to measure the viscoelastic properties of polymers, such as the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature. The glass transition temperature (Tg) can be determined from the DMA data.
Protocol (based on ASTM D4065):
-
Specimen Preparation: Cut a rectangular specimen from the conditioned polymer film with dimensions suitable for the DMA clamp (e.g., 10 mm width and 20 mm length).[14][15][16][17][18]
-
Instrument Setup:
-
Select the appropriate clamp (e.g., tension or film clamp).
-
Set the oscillation frequency (e.g., 1 Hz).
-
Set the strain amplitude (e.g., 0.1%). This should be within the linear viscoelastic region of the material.
-
Define the temperature program, typically a ramp from a low temperature (e.g., -50 °C) to a temperature above the expected Tg (e.g., 100 °C) at a heating rate of 2-5 °C/min.[14][15][16][17][18]
-
-
Specimen Loading: Mount the specimen in the DMA clamp, ensuring it is taut but not stretched.
-
Testing: Start the temperature ramp and record the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Data Analysis:
-
The glass transition temperature (Tg) can be identified as the temperature at the peak of the tan delta curve or the peak of the loss modulus curve.
-
Signaling Pathways and Logical Relationships
While signaling pathways are more relevant to biological systems, in the context of material science, we can represent the logical relationship between molecular structure, processing, and resulting mechanical properties.
Conclusion
This technical guide provides a framework for the characterization of the mechanical properties of poly(this compound). While specific quantitative data for the homopolymer remains elusive in the current body of scientific literature, the methodologies and representative data presented here, based on established standards and analogous polymers, offer a solid foundation for researchers and drug development professionals. Rigorous adherence to standardized testing protocols is paramount for obtaining reliable and comparable data, which is essential for advancing the application of this promising polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0275900A2 - Copolymers of vinyl acetate and acrylates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcpolymers.com [mcpolymers.com]
- 6. hnnewmaterial.com [hnnewmaterial.com]
- 7. zwickroell.com [zwickroell.com]
- 8. micomlab.com [micomlab.com]
- 9. 4wardtesting.co.uk [4wardtesting.co.uk]
- 10. zwickroell.com [zwickroell.com]
- 11. testresources.net [testresources.net]
- 12. store.astm.org [store.astm.org]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. atslab.com [atslab.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. standards.globalspec.com [standards.globalspec.com]
- 18. matestlabs.com [matestlabs.com]
An In-depth Technical Guide to the Purity Analysis of Vinyl Acrylate Monomer by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for analyzing the purity of vinyl acrylate monomer using gas chromatography (GC). Ensuring the high purity of monomers is critical in the development of polymers for research, specialty chemicals, and pharmaceutical applications, as trace impurities can significantly alter the physicochemical properties, performance, and safety of the final product. This document outlines a detailed experimental protocol, methods for identifying and quantifying potential impurities, and visual workflows to aid in the understanding and implementation of these analytical techniques.
Introduction to this compound and the Importance of Purity
This compound (ethenyl prop-2-enoate) is a bifunctional monomer possessing both a vinyl group and an acrylate group. This dual reactivity makes it a valuable building block in the synthesis of a wide array of polymers with tailored properties, including adhesives, coatings, and specialty copolymers. The purity of the this compound monomer is of paramount importance, as even minute levels of impurities can act as chain-transfer agents, terminators, or co-monomers, thereby affecting polymerization kinetics, molecular weight distribution, and the ultimate functionality of the polymer.
Common impurities in this compound are typically related to its synthesis, which often involves the transesterification of vinyl acetate with acrylic acid or the esterification of acrylic acid with acetylene. These impurities may include unreacted starting materials, by-products of side reactions, and polymerization inhibitors added for stabilization during transport and storage.
Analytical Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful and widely used analytical technique for separating and quantifying volatile and semi-volatile compounds, making it ideally suited for the purity analysis of this compound monomer. When coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range for the detection of organic compounds.
Principle of the Method
A liquid sample of this compound, typically diluted in a suitable solvent, is injected into the gas chromatograph. The sample is vaporized in a heated inlet and swept onto a chromatographic column by an inert carrier gas. The column, containing a stationary phase, separates the components of the mixture based on their differential partitioning between the stationary phase and the mobile gas phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in different elution times. Upon exiting the column, the separated components are detected by the FID, which generates a signal proportional to the amount of analyte present. The purity of the this compound monomer is determined by comparing its peak area to the total area of all peaks in the chromatogram, often using an external or internal standard for precise quantification.
Experimental Protocol
This section details a representative experimental protocol for the purity analysis of this compound by GC-FID. The parameters provided are based on established methods for similar acrylate and vinyl monomers and should be optimized and validated for specific laboratory instrumentation and requirements.
Reagents and Materials
-
This compound Sample: To be analyzed.
-
Solvent (Diluent): Acetone or Methanol (GC grade or higher).
-
Reference Standards: High-purity standards of this compound and expected impurities (e.g., vinyl acetate, acrylic acid, acetic acid, monomethyl ether hydroquinone - MEHQ).
-
Internal Standard (optional): A high-purity, stable compound that does not co-elute with any sample components (e.g., undecane).
-
Carrier Gas: Helium or Nitrogen (high purity, 99.999% or higher).
-
FID Gases: Hydrogen (high purity) and Air (dry, zero grade).
Instrumentation and Conditions
A gas chromatograph equipped with a flame ionization detector and a suitable capillary column is required. The following table summarizes the recommended instrumental conditions.
Table 1: Gas Chromatography (GC) Instrumental Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 Series or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | TM-FFAP (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow Mode) |
| Inlet Temperature | 200 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 60 °C (hold for 2 minutes)Ramp: 10 °C/min to 220 °CFinal Hold: 220 °C (hold for 5 minutes) |
| Detector Temperature | 250 °C |
| Hydrogen Flow Rate | 40 mL/min |
| Air Flow Rate | 400 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Sample and Standard Preparation
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound monomer into a 10 mL volumetric flask. Dilute to the mark with the chosen solvent (acetone or methanol) and mix thoroughly.
-
Calibration Standard Preparation: Prepare a series of calibration standards by accurately weighing and diluting the high-purity reference standards of this compound and potential impurities in the chosen solvent. A typical concentration range would be from 10 ppm to 1000 ppm for each analyte.
-
Internal Standard Method (optional but recommended): If using an internal standard, add a known amount of the internal standard to each sample and calibration standard solution.
Data Presentation and Interpretation
The primary output from the GC analysis is a chromatogram, which is a plot of detector response versus retention time. The purity of the this compound monomer is calculated based on the peak areas in the chromatogram.
Identification of Impurities
Impurities are identified by comparing the retention times of the peaks in the sample chromatogram with those of the known reference standards. The common impurities found in this compound are listed in the table below, along with their typical sources.
Table 2: Common Impurities in this compound Monomer
| Impurity | Source | Potential Impact |
| Vinyl Acetate | Unreacted starting material from transesterification synthesis. | Can act as a comonomer, altering the polymer's properties. |
| Acrylic Acid | Unreacted starting material. | Can affect polymerization kinetics and introduce hydrophilicity into the polymer. |
| Acetic Acid | By-product of the transesterification reaction. | Can influence catalyst activity and the stability of the final polymer. |
| Monomethyl Ether Hydroquinone (MEHQ) | Polymerization inhibitor added for stabilization.[1][2] | Prevents premature polymerization; however, excessive amounts can inhibit the desired polymerization reaction. |
| Water | Contamination from synthesis or storage. | Can interfere with certain polymerization mechanisms. |
| Divinyl Ether | Potential by-product. | Can introduce cross-linking, affecting the polymer's solubility and mechanical properties. |
Quantitative Analysis
The concentration of each impurity and the purity of the this compound can be determined using the area normalization method or, more accurately, with an external or internal standard method. The following table presents hypothetical quantitative data from a GC analysis of a this compound sample, illustrating how the results would be structured.
Table 3: Representative Quantitative GC Analysis of a this compound Sample
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity/Impurity Level (%) |
| Acetic Acid | 4.2 | 15,000 | 0.015 | 0.15 |
| Vinyl Acetate | 5.5 | 25,000 | 0.025 | 0.25 |
| This compound | 6.8 | 9,940,000 | 9.94 | 99.40 |
| Acrylic Acid | 8.1 | 10,000 | 0.010 | 0.10 |
| MEHQ | 12.5 | 10,000 | 0.010 | 0.10 |
Note: The retention times and peak areas are representative and will vary depending on the specific GC system and conditions.
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the relationship between the monomer and its potential impurities.
Caption: Workflow for GC Purity Analysis of this compound.
Caption: Relationship of this compound to Synthesis Precursors and Impurities.
Conclusion
The gas chromatographic method detailed in this guide provides a robust and reliable approach for the purity analysis of this compound monomer. By carefully selecting the appropriate GC column, optimizing the instrumental parameters, and using high-purity reference standards, researchers can accurately identify and quantify potential impurities. This ensures the quality and consistency of the monomer, which is essential for the successful development of high-performance polymers in various scientific and industrial applications. Method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is a critical step before implementing this protocol for routine analysis.
References
Spectroscopic Analysis of Vinyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of vinyl acrylate functional groups. A thorough understanding of the molecular structure, purity, and reactivity of this compound is paramount for controlling polymerization kinetics and tailoring the properties of final materials in various applications, including industrial coatings, adhesives, and biomedical materials. This document offers detailed experimental protocols, quantitative data, and logical workflows to aid in the characterization of this versatile monomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR is essential for confirming the presence of both the acrylate and the vinyl ester moieties by identifying their characteristic vibrational modes. It is also widely used to monitor the kinetics of polymerization in real-time by observing the decrease in intensity of the carbon-carbon double bond (C=C) absorption bands.[1][2][3]
Data Presentation: FTIR
The primary vibrational modes for this compound are summarized below. The C=C stretching vibrations for the acrylate and vinyl groups appear as distinct, though sometimes overlapping, peaks.[1] Deconvolution techniques can be employed to separate these overlapping bands to monitor the polymerization kinetics of each group individually.[4][5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Description |
| ~1730-1750 | C=O Stretch | Acrylate Ester | A strong, sharp absorption characteristic of the carbonyl group. |
| 1645 | C=C Stretch | Vinyl Ester | Stretching vibration of the vinyl double bond.[1][4] |
| 1618 - 1635 | C=C Stretch | Acrylate | Stretching vibration of the acrylate double bond.[1][5] |
| ~1100-1300 | C-O Stretch | Ester | Fingerprint region vibrations confirming the ester linkage.[6] |
| 810 - 812 | =C-H Bend | Acrylate | Out-of-plane bending (wagging) vibration, which is often used to monitor acrylate polymerization.[1][3] |
Experimental Protocol: FTIR
Objective: To identify the characteristic functional groups of this compound and monitor polymerization.
Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum.
-
Place a single drop of liquid this compound monomer directly onto the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 600 cm⁻¹[7]
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 16-32 scans to achieve a high signal-to-noise ratio.
-
For Kinetic Studies: Utilize a real-time monitoring or rapid scan mode, collecting spectra at set intervals (e.g., 5-10 scans per second) after initiating polymerization with a UV source.[1][3]
Data Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands as detailed in the data table above.
-
For kinetic analysis, plot the normalized peak height or area of the C=C stretch (e.g., at 1645 cm⁻¹ and 1625 cm⁻¹) as a function of time to determine the rate of conversion.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of individual proton (¹H) and carbon (¹³C) nuclei. It is the definitive method for unambiguous structure elucidation and purity assessment.
¹H NMR Spectroscopy
¹H NMR spectroscopy distinguishes the hydrogen atoms in the vinyl group from those in the acrylate group based on their unique electronic environments. The chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) provide definitive structural confirmation.
The following data is for this compound in a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard (0 ppm). The molecule's protons are labeled for clarity.
Structure: CH₂(a)=CH(b)-C(=O)O-CH(c)=CH₂(d,e)
| Proton(s) | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| Hc | ~7.3 - 7.4 | Doublet of Doublets (dd) | J(c,d) ≈ 13.9, J(c,e) ≈ 6.3 |
| Hb | ~6.4 - 6.5 | Doublet of Doublets (dd) | J(b,a-trans) ≈ 17.7, J(b,a-cis) ≈ 10.8 |
| Ha (cis) | ~6.1 - 6.2 | Doublet of Doublets (dd) | J(a-cis, b) ≈ 10.8, J(a-cis, a-trans) ≈ 1.4 |
| Ha (trans) | ~5.8 - 6.0 | Doublet of Doublets (dd) | J(a-trans, b) ≈ 17.7, J(a-trans, a-cis) ≈ 1.4 |
| Hd | ~4.9 - 5.0 | Doublet of Doublets (dd) | J(d,c) ≈ 13.9, J(d,e) ≈ 1.6 |
| He | ~4.6 - 4.7 | Doublet of Doublets (dd) | J(e,c) ≈ 6.3, J(e,d) ≈ 1.6 |
| (Note: Data compiled from reference spectra.[9] Exact values can vary slightly based on solvent and instrument.) |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
| Carbon Atom | Estimated Chemical Shift (δ) Range (ppm) |
| C=O (Carbonyl) | ~164 |
| =CH-O (Vinyl) | ~141 |
| CH₂= (Acrylate) | ~132 |
| =CH- (Acrylate) | ~127 |
| =CH₂ (Vinyl) | ~98 |
| (Note: Data compiled from reference spectra.[10]) |
Experimental Protocol: NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity analysis.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, small vial.[11]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[12]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the instrument.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Acquire the proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on chemical shifts, multiplicities, and coupling constants.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR.[13] It is particularly effective for analyzing non-polar bonds, making it an excellent tool for probing the C=C double bonds in this compound.[14] Because water is a weak Raman scatterer, this technique is also well-suited for analyzing polymerization in aqueous systems.
Data Presentation: Raman
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1730 | C=O Stretch | Acrylate Ester |
| ~1640 | C=C Stretch | Vinyl & Acrylate |
| ~1410 | =C-H Bend | Acrylate/Vinyl |
Experimental Protocol: Raman
Objective: To identify vinyl and acrylate functional groups and monitor reaction kinetics.
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[15]
Sample Preparation:
-
Place a small amount of the liquid this compound sample in a glass vial or NMR tube.
-
Alternatively, for in-situ monitoring, a fiber-optic probe can be immersed directly into the reaction mixture.
Data Acquisition:
-
Position the sample at the focal point of the laser.
-
Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence.
-
Acquire the spectrum over the desired range (e.g., 200 - 1800 cm⁻¹).
-
For kinetic studies, collect spectra continuously over the course of the reaction.
Data Analysis:
-
Identify the characteristic peaks for the vinyl and acrylate groups.
-
To calculate conversion, identify a reaction peak (e.g., C=C stretch at ~1640 cm⁻¹) and a stable reference peak that is unaffected by polymerization (e.g., C=O stretch at ~1730 cm⁻¹).[13]
-
Calculate the conversion (α) using the ratio of the intensities (I) of the reaction (rxn) and reference (ref) peaks over time (t) compared to the initial state (t=0).[13]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule. For this compound, the spectrum reveals the presence of chromophores, specifically the C=C and C=O groups. The UV-Vis absorption spectrum of this compound shows a red-shifted absorption that extends to 300 nm with a shoulder at 230 nm, which is not present in simpler, non-conjugated acrylates or vinyl esters.[16] This suggests an extended conjugation between the acrylate and vinyl ester groups.[4][16]
Experimental Protocol: UV-Vis
Objective: To analyze the electronic structure and conjugation of this compound.
Instrumentation: A standard UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Fill a quartz cuvette with the prepared solution.
-
Fill a matching cuvette with the pure solvent to use as a blank.
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette.
-
Scan the absorbance from approximately 400 nm down to 200 nm.
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Analyze the shape of the spectrum, noting any shoulders that may indicate multiple electronic transitions or conjugation effects.[16]
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound(2177-18-6) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(2177-18-6) 13C NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Vinyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of vinyl acrylate. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this important monomer. This guide includes detailed spectral data, a complete experimental protocol for sample analysis, and a visual representation of the molecular structure with its NMR signal correlations.
Experimental Protocol
This section outlines a standard procedure for the preparation and NMR analysis of a this compound sample.
1.1. Sample Preparation
This compound is a volatile liquid and should be handled in a well-ventilated fume hood.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. If necessary, purify the sample by distillation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for the NMR analysis of this compound.
-
Concentration: Prepare a solution of approximately 20% by weight of this compound in CDCl₃. For a standard 5 mm NMR tube, this typically involves dissolving around 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Sample Transfer: Using a clean glass Pasteur pipette, transfer the prepared solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine qualitative analysis, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used as a reference.
-
Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.
1.2. NMR Data Acquisition
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra of this compound. These parameters may be adjusted based on the specific spectrometer and experimental objectives.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 10-12 ppm is appropriate.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Spectral Data and Analysis
The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, with chemical shifts reported in parts per million (ppm) relative to TMS.
2.1. ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits signals corresponding to the five protons in the molecule. The acrylate and vinyl groups each present a characteristic set of coupled signals.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hc (Vinyl) | 7.39 | dd | J_ce = 14.16, J_cd = 6.37 |
| Hf (Acrylate) | 6.44 | dd | J_fe = 17.7, J_fd = 1.4 |
| Hd (Acrylate) | 6.17 | dd | J_de = 10.8, J_df = 1.4 |
| He (Acrylate) | 5.84 | dd | J_ef = 17.7, J_ed = 10.8 |
| Ha (Vinyl) | 4.96 | dd | J_ac = 14.16, J_ab = -1.64 |
| Hb (Vinyl) | 4.62 | dd | J_bc = 6.37, J_ba = -1.64 |
Signal Analysis:
-
Vinyl Protons (Ha, Hb, Hc): The proton on the carbon bearing the oxygen atom (Hc) is the most deshielded of the vinyl protons due to the electron-withdrawing effect of the oxygen, appearing as a doublet of doublets at 7.39 ppm. The two terminal vinyl protons (Ha and Hb) appear at 4.96 ppm and 4.62 ppm, respectively. They are split by each other (geminal coupling) and by Hc (cis and trans coupling).
-
Acrylate Protons (Hd, He, Hf): The acrylate protons also form a distinct AMX spin system. The proton on the carbon double-bonded to the carbonyl group (Hf) is the most downfield of this group at 6.44 ppm. The two terminal acrylate protons (Hd and He) appear at 6.17 ppm and 5.84 ppm.
2.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C3 (C=O) | 163.7 |
| C5 (Vinyl CH) | 141.2 |
| C1 (Acrylate CH) | 132.1 |
| C2 (Acrylate CH₂) | 127.8 |
| C4 (Vinyl CH₂) | 98.1 |
Signal Analysis:
-
Carbonyl Carbon (C3): The carbonyl carbon of the ester group is the most deshielded, appearing at 163.7 ppm, which is a characteristic chemical shift for ester carbonyls.
-
Vinylic Carbons (C4, C5): The carbon of the vinyl group attached to the oxygen (C5) is found at 141.2 ppm, while the terminal vinyl carbon (C4) is significantly more shielded at 98.1 ppm due to the direct attachment to two protons.
-
Acrylate Carbons (C1, C2): The carbon of the acrylate group attached to the carbonyl (C1) resonates at 132.1 ppm, and the terminal acrylate carbon (C2) appears at 127.8 ppm.
Visualization of NMR Correlations
The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: Structure of this compound and its key proton-proton coupling relationships.
An In-depth Technical Guide to Monitoring Vinyl Acrylate Polymerization Using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the real-time monitoring of vinyl acrylate polymerization. This powerful analytical technique offers quantitative insights into reaction kinetics, monomer conversion, and the distinct behaviors of the acrylate and vinyl functional groups.
Introduction to FTIR Spectroscopy for Polymerization Monitoring
FTIR spectroscopy is a highly effective method for monitoring chemical reactions in real time.[1][2] For polymerization processes, it allows for the precise tracking of the disappearance of monomer-specific functional groups and the concurrent appearance of polymer-related bands. In the case of this compound, FTIR is particularly advantageous as it can simultaneously monitor the polymerization of both the acrylate and vinyl moieties, which exhibit significantly different reaction kinetics.[3][4][5] This technique is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the desired properties of the final polymer. Real-time FTIR (RT-FTIR) is especially suited for the rapid reactions often seen in photopolymerization.[1]
The Chemistry of this compound Polymerization
This compound is a bifunctional monomer containing both an acrylate and a vinyl ester group.[3] During free-radical polymerization, the carbon-carbon double bonds of these groups are consumed to form the polymer backbone. A key finding from studies using real-time FTIR is that the acrylate and vinyl groups polymerize at different rates. The acrylate functionality is significantly more reactive and polymerizes much faster upon initiation.[6] The vinyl group's polymerization is substantially slower and often only begins to react significantly after a high degree of acrylate conversion has been achieved.[6] Interestingly, this compound can also act as a photoinitiator for its own polymerization and that of other acrylate monomers.[3][4]
Experimental Protocol: Real-Time FTIR Monitoring
This section details a typical experimental setup for monitoring the photopolymerization of this compound using real-time FTIR.
3.1 Materials and Sample Preparation
-
Monomer: this compound
-
Photoinitiator (optional): e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA). Note that this compound can self-initiate polymerization upon UV exposure.[6]
-
Sample Formulation: The monomer is typically used neat or with a specified weight percentage of a photoinitiator. The sample is prepared by mixing the components thoroughly.
3.2 Instrumentation
-
FTIR Spectrometer: A rapid-scanning FTIR spectrometer equipped with a suitable detector, such as a mercury cadmium telluride (MCT) detector, is required to capture the fast kinetics of the polymerization.[7]
-
ATR Accessory: An Attenuated Total Reflectance (ATR) accessory with a robust crystal (e.g., diamond) is commonly used for in-situ measurements.[7][8]
-
UV Light Source: A UV lamp with a specific wavelength and intensity output is needed to initiate photopolymerization. The light can be directed onto the sample from above or, in more advanced setups, through the ATR crystal itself.[7]
-
Software: Software capable of rapid, time-resolved spectral acquisition and analysis is essential.[9]
3.3 Data Acquisition Procedure
-
Background Spectrum: A background spectrum is collected on the clean, empty ATR crystal to account for environmental effects.[8]
-
Sample Application: A small amount of the liquid this compound formulation is applied to the ATR crystal to form a thin film.[2]
-
Initial Spectra: A few spectra are recorded before UV exposure to establish the initial absorbance (A₀) of the reactive groups. No changes in the spectrum should be observed at this stage.[8]
-
Initiation and Monitoring: The UV lamp is switched on to initiate polymerization. The FTIR spectrometer immediately begins collecting spectra at a high rate (e.g., 5-20 scans per second) for the duration of the reaction.[2][6]
-
Data Analysis: The decrease in the absorbance of the characteristic peaks for the acrylate and vinyl groups is monitored over time.
The following diagram illustrates the general workflow for this experimental setup.
Caption: Experimental workflow for monitoring polymerization.
Quantitative Data Analysis
The primary goal of using FTIR for polymerization monitoring is to obtain quantitative data on the reaction kinetics. This is achieved by tracking the change in absorbance of specific infrared bands.
4.1 Key Infrared Bands The C=C double bonds of the acrylate and vinyl groups have distinct stretching vibration peaks in the infrared spectrum, which allows for their individual monitoring.
| Functional Group | Peak Wavenumber (cm⁻¹) | Vibrational Mode |
| Acrylate | ~1635, ~1625[2][3] | C=C Stretching |
| Acrylate | ~810[2][6] | =C-H Out-of-plane Bending |
| Vinyl Ester | ~1646[3] | C=C Stretching |
4.2 Calculation of Monomer Conversion The percentage of monomer conversion at any given time (t) can be calculated from the change in the peak absorbance using the following equation[6]:
% Conversion = [(A₀ - Aₜ) / A₀] x 100
Where:
-
A₀ is the initial absorbance of the characteristic peak before polymerization.
-
Aₜ is the absorbance of the same peak at time t.
4.3 Polymerization Kinetics Real-time FTIR data reveals the significant difference in polymerization rates between the acrylate and vinyl groups of this compound. The acrylate group exhibits rapid polymerization upon irradiation, while the vinyl group's reaction is much slower.
The following diagram illustrates this differential reactivity, a core concept in understanding this compound polymerization.
Caption: Reactivity differences in this compound polymerization.
4.4 Summary of Kinetic Data The following table summarizes typical quantitative results obtained from the real-time FTIR monitoring of this compound photopolymerization without an external photoinitiator.
| Parameter | Observation | Citation |
| Acrylate Group | ||
| Initial Reaction | Rapid polymerization occurs immediately upon UV irradiation. | [6] |
| Conversion Rate | Reaches over 50% conversion within the first second of irradiation. | [2] |
| Final Conversion | Can reach approximately 80% conversion in about 5 seconds. | [2] |
| Vinyl Group | ||
| Onset of Reaction | Polymerization is significantly delayed, starting after substantial acrylate conversion. | [3] |
| Conversion Rate | Much slower compared to the acrylate group. | [6] |
| Final Conversion | Begins to polymerize more noticeably after about 85% of the acrylate groups have reacted. | [6] |
Applications and Significance
The ability to precisely monitor this compound polymerization is critical in various fields:
-
Drug Delivery: In the development of cross-linked polymer networks for controlled release, understanding the curing kinetics ensures the desired matrix structure and release profile.
-
Medical Adhesives & Coatings: For applications like dental resins or medical device coatings, real-time monitoring helps in optimizing curing times and ensuring complete polymerization for biocompatibility and mechanical strength.[7][10]
-
3D Printing: Layer-by-layer fabrication in stereolithography and other photopolymerization-based 3D printing techniques relies on rapid and controlled curing, which can be optimized using FTIR analysis.[7]
Conclusion
FTIR spectroscopy, particularly in a real-time ATR setup, is an indispensable tool for the detailed investigation of this compound polymerization. It provides crucial quantitative data on the distinct kinetics of the acrylate and vinyl functional groups, enabling researchers and scientists to control and optimize the polymerization process for a wide range of advanced applications.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. scribd.com [scribd.com]
- 4. Research Portal [iro.uiowa.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. azom.com [azom.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Poly(vinyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl acrylate) (PVA) and its derivatives are a class of polymers with a wide range of applications, including in coatings, adhesives, and increasingly, in the pharmaceutical industry for drug delivery systems. A thorough understanding of the thermal stability and degradation behavior of these polymers is paramount for determining their processing parameters, shelf-life, and performance under various thermal stresses. This technical guide provides a comprehensive overview of the thermal degradation of poly(this compound), including the primary degradation pathways, the products of decomposition, and the key analytical techniques used for its characterization. Due to the limited availability of specific data for poly(this compound), this guide also incorporates data from structurally similar polyacrylates, such as poly(ethyl acrylate) (PEA) and poly(n-butyl acrylate) (PBA), to provide a broader understanding of the degradation behavior of this class of polymers.
Thermal Degradation Mechanisms of Poly(this compound)
The thermal degradation of poly(this compound) is a complex process that can proceed through several concurrent or sequential reaction pathways. The primary mechanisms involved are chain scission and side-group elimination reactions.
-
Chain Scission: At elevated temperatures, the polymer backbone can undergo random scission, leading to the formation of lower molecular weight fragments. This process can be initiated by the presence of weak links in the polymer chain or by the formation of radicals at high temperatures.
-
Side-Group Elimination: The ester side groups of poly(this compound) are susceptible to thermal elimination reactions. This can occur through a variety of mechanisms, including intramolecular cyclization and intermolecular reactions, leading to the formation of volatile products such as alcohols, olefins, and carbon dioxide, and resulting in a modified polymer backbone.[1]
The relative contribution of these degradation pathways is influenced by factors such as the chemical structure of the acrylate monomer, the presence of impurities or additives, and the atmospheric conditions (e.g., inert or oxidative environment).
Quantitative Analysis of Thermal Stability
The thermal stability of poly(this compound) and related polymers is quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a sample as a function of temperature, providing information on the onset of degradation, the temperature of maximum decomposition rate, and the final residue. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as the glass transition temperature (Tg) and melting point (Tm), as well as the enthalpy of degradation.
Table 1: Thermogravimetric Analysis (TGA) Data for Polyacrylates
| Polymer | Onset Temperature (°C) | Peak Degradation Temperature (°C) | Endset Temperature (°C) | Residue at 600°C (%) | Atmosphere |
| Poly(ethyl acrylate) | ~300 | - | - | < 5 | Nitrogen |
| Poly(n-butyl acrylate) | ~304-370[2] | 361-385 | ~450 | < 5 | Nitrogen |
| Poly(2-ethylhexyl acrylate) | ~250 | - | - | < 5 | Nitrogen[3] |
Note: Data for poly(this compound) is limited; the table presents data for structurally similar polyacrylates to provide an indicative range of thermal stability.
Table 2: Differential Scanning Calorimetry (DSC) Data for Polyacrylates
| Polymer | Glass Transition Temperature (Tg) (°C) | Degradation Exotherm/Endotherm |
| Poly(ethyl acrylate) | -24 to -8[4] | - |
| Poly(n-butyl acrylate) | -54 | Endothermic peak at ~265°C[5] |
| Poly(vinyl acetate) | 30-45 | Endothermic deacetylation |
Note: The degradation process can be either exothermic or endothermic, depending on the specific reactions occurring.
Degradation Products
The thermal degradation of poly(this compound) results in a complex mixture of volatile and non-volatile products. The primary volatile products arise from the decomposition of the ester side chains and include:
-
Alcohols: Formed through the cleavage of the ester bond.
-
Olefins: Resulting from the elimination of the alkoxy group.[1]
-
Carbon Dioxide: Can be formed through decarboxylation reactions.[1]
The non-volatile residue typically consists of a carbonaceous char, the amount of which depends on the degradation conditions. The identification and quantification of these degradation products are crucial for elucidating the degradation mechanism and are typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Table 3: Major Pyrolysis Products of Polyacrylates
| Polymer | Major Pyrolysis Products |
| Poly(ethyl acrylate) | Ethyl acrylate (monomer), ethanol, ethylene, CO2 |
| Poly(n-butyl acrylate) | n-Butyl acrylate (monomer), butanol, butene, CO2[5] |
| Poly(iso-propyl acrylate) | Propylene, CO2[1] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of poly(this compound).
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of degradation (the temperature at which significant weight loss begins), the peak degradation temperature (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature and to characterize the thermal events associated with the degradation of poly(this compound).
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. For degradation studies, a single heating scan at a constant rate (e.g., 10°C/min) to a temperature above the degradation point is often used.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the glass transition temperature (Tg) as a step change in the baseline and any endothermic or exothermic peaks associated with degradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of the thermal degradation of poly(this compound).
Methodology:
-
Sample Preparation: A very small amount of the polymer sample (microgram to milligram range) is placed in a pyrolysis sample cup or tube.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (e.g., helium) within the pyrolyzer, which is directly coupled to the GC injector. This rapid heating causes the polymer to decompose into smaller, more volatile fragments.
-
Gas Chromatography (GC) Separation: The pyrolysis products are swept into the GC column by the carrier gas. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it.
-
Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) serves as a "fingerprint" for each component.
-
Data Analysis: The mass spectra of the separated components are compared with a library of known spectra to identify the individual degradation products.
Visualizations
Caption: Experimental workflow for the thermal analysis of poly(this compound).
Caption: Generalized thermal degradation pathway for poly(this compound).
Conclusion
The thermal stability and degradation of poly(this compound) are critical parameters that influence its processing and application. The degradation process is complex, involving competing reactions of chain scission and side-group elimination. A comprehensive analysis of the thermal behavior of poly(this compound) requires the use of multiple analytical techniques, including TGA, DSC, and Py-GC/MS. While specific quantitative data for poly(this compound) is not widely available, the data from analogous polyacrylates provide valuable insights into its expected thermal stability and degradation products. Further research focusing specifically on poly(this compound) is needed to fully elucidate its degradation kinetics and mechanisms, which will be instrumental in optimizing its performance in various applications, including advanced drug delivery systems.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Solvent Compatibility of Poly(vinyl acrylate)
This technical guide provides a comprehensive overview of the principles governing the solubility and solvent compatibility of poly(this compound). Understanding these interactions is critical for the effective formulation, processing, and application of this versatile polymer in fields ranging from advanced coatings to pharmaceutical drug delivery.
Introduction to Poly(this compound)
Poly(this compound) (PVA) is a synthetic polymer synthesized from the polymerization of this compound monomers.[1] It is known for its excellent adhesion, flexibility, and resistance to water and various chemicals.[1] These properties make it a valuable material for a wide range of applications, including adhesives, sealants, and coatings.[1] In the pharmaceutical and drug development sectors, poly(this compound) and its copolymers are explored for use in transdermal patches, hydrogels, and as matrices for controlled drug release, owing to their biocompatibility and tunable properties.[1][2][3][4]
The performance of poly(this compound) in any application is fundamentally linked to its interaction with solvents. Proper solvent selection is crucial for processes such as synthesis, purification, film casting, and the preparation of drug-loaded matrices.[5][6] This guide delves into the theoretical underpinnings of polymer solubility, provides quantitative data and experimental protocols for assessing solvent compatibility, and visualizes key concepts and workflows.
Theoretical Principles of Polymer Solubility
The dissolution of a polymer is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_M). For dissolution to occur spontaneously, ΔG_M must be negative. The equation is expressed as:
ΔG_M = ΔH_M - TΔS_M
Where:
-
ΔH_M is the enthalpy of mixing.
-
T is the absolute temperature.
-
ΔS_M is the entropy of mixing.
The process begins with solvent molecules penetrating the polymer matrix, causing it to swell.[7] Subsequently, individual polymer chains disentangle and diffuse into the solvent, leading to a homogenous solution.[7]
Enthalpy of Mixing (ΔH_M): This term represents the energy change associated with the interactions between polymer-polymer, solvent-solvent, and polymer-solvent molecules. The principle of "like dissolves like" is a practical expression of the enthalpy considerations; dissolution is favored when the intermolecular forces of the polymer and solvent are similar.[7]
Entropy of Mixing (ΔS_M): The dissolution of long-chain polymers is entropically less favorable than for small molecules. While the entropy of mixing is almost always positive, its contribution to the overall free energy is smaller for polymers due to the loss of conformational freedom of the polymer chains in solution.
Several factors influence polymer solubility, including the polymer's molecular weight, degree of crystallinity, and the system's temperature.[7] Generally, solubility decreases with increasing molecular weight and crystallinity.[7]
Predicting Solubility: Hansen Solubility Parameters (HSP)
A powerful semi-empirical method for predicting polymer-solvent compatibility is the use of Hansen Solubility Parameters (HSP).[8][9] This model decomposes the total Hildebrand solubility parameter into three components representing different intermolecular forces:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
For a polymer to dissolve in a solvent, their respective HSP values must be similar. The "distance" (Ra) between the HSP coordinates of the polymer and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of miscibility.
Hansen Solubility Parameters for Poly(this compound)
| Polymer | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |
| Poly(vinyl acetate) (PVAc) | 19.45 | 10.59 | 5.76 |
Table 1: Hansen Solubility Parameters for Poly(vinyl acetate) at 333.15 K, which can be used as an estimate for poly(this compound).[10]
The logical relationship for predicting solubility using HSP is visualized below.
Caption: Logical workflow for predicting polymer solubility using Hansen Solubility Parameters.
Solvent Compatibility of Poly(this compound)
Polyacrylates as a class are generally soluble in a range of organic solvents.[11] The compatibility depends on the specific side chains of the acrylate monomer. For poly(this compound), good solvents are typically those with moderate polarity and some hydrogen bonding capability.
| Solvent Class | Specific Examples | Solubility |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good |
| Esters | Ethyl Acetate, Butyl Acetate | Good |
| Aromatic Hydrocarbons | Toluene, Xylene | Good |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Good |
| Ethers | Tetrahydrofuran (THF), Dioxane | Good |
| Alcohols | Methanol, Ethanol | Poor to Moderate |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poor |
| Water | - | Insoluble |
Table 2: General solvent compatibility guide for poly(this compound). Solubility can be influenced by the polymer's molecular weight and the temperature.
Experimental Protocols for Determining Solubility
Determining the solubility of a polymer is essential for both theoretical understanding and practical application. Several experimental techniques are commonly employed.[12]
Protocol 1: Visual Assessment and Turbidimetry (ASTM D3132)
This is a straightforward method to quickly screen a range of solvents.
Objective: To qualitatively determine if a polymer is soluble, partially soluble, or insoluble in a given solvent at a specific concentration and temperature.
Methodology:
-
Preparation: Weigh a specific amount of dry poly(this compound) powder (e.g., 0.1 g) and place it into a series of clear glass vials.
-
Solvent Addition: Add a measured volume of each test solvent (e.g., 10 mL) to the vials to achieve the desired concentration (e.g., 1% w/v).
-
Mixing: Seal the vials and mix the contents using a vortex mixer or a roller mixer at a controlled temperature.[13] Mixing may need to be continued for several hours or even days to ensure equilibrium is reached.[13]
-
Observation: After the mixing period, allow the vials to stand undisturbed. Visually inspect each sample against a contrasting background for signs of dissolution.
-
Soluble: The solution is clear and homogenous with no visible polymer particles.
-
Partially Soluble/Swollen: The polymer has swollen into a gel-like phase, or the solution is hazy/turbid with some undissolved particles.
-
Insoluble: The polymer remains as a distinct, undissolved solid.
-
-
Reporting: Record the observations for each solvent, noting the concentration, temperature, and time.
Protocol 2: Dilute Solution Viscometry
This quantitative method helps identify the best "thermodynamic" solvent for a polymer. The principle is that a polymer chain will be most expanded in a good solvent, leading to a higher solution viscosity.
Objective: To determine the intrinsic viscosity [η] of poly(this compound) in various solvents to rank their thermodynamic quality.
Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of poly(this compound) and dissolve it in a precise volume of a filtered "good" solvent to create a stock solution of known concentration (e.g., 1 g/dL).[14]
-
Viscometer Setup: Use a calibrated Ubbelohde or Cannon-Fenske capillary viscometer placed in a constant temperature water bath to ensure thermal stability.[13]
-
Solvent Flow Time: Measure the flow time of the pure solvent (t₀) through the capillary. Repeat this measurement until consistent readings are obtained (e.g., within ±0.2 seconds).[15]
-
Solution Flow Time: Prepare a series of dilutions from the stock solution directly in the viscometer by adding known volumes of the pure solvent.[14] For each concentration, measure the flow time (t) until readings are consistent.
-
Calculations:
-
Calculate the relative viscosity (η_rel = t / t₀).
-
Calculate the specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration.
-
-
Data Analysis (Huggins and Kraemer Plots):
-
Plot the reduced viscosity (η_red) versus concentration (c).
-
On the same graph, plot the inherent viscosity (η_inh) versus concentration (c).
-
Extrapolate both lines to zero concentration. The y-intercept of both plots should converge to the same value, which is the intrinsic viscosity [η] .[14]
-
-
Comparison: Repeat the procedure for different solvents. The solvent that yields the highest intrinsic viscosity is considered the best solvent for poly(this compound) under the tested conditions.
The workflow for this experimental determination is illustrated in the following diagram.
Caption: Experimental workflow for determining intrinsic viscosity via dilute solution viscometry.
Applications in Drug Development
The choice of solvent is paramount in the formulation of drug delivery systems. For poly(this compound)-based systems, solvents are critical in processes like solvent casting to create drug-loaded films for transdermal patches or oral strips.[5]
In this method, the polymer and the active pharmaceutical ingredient (API) are co-dissolved in a common volatile solvent.[5] The resulting solution is cast onto a surface, and the solvent is evaporated under controlled conditions, leaving a thin film in which the API is dispersed throughout the polymer matrix. The solvent must be able to dissolve both the polymer and the drug without causing degradation, and its evaporation rate influences the final film's morphology and drug distribution. Polyacrylates are widely used in these applications due to their good compatibility with a broad range of drugs and excipients.[2]
References
- 1. CAS 30811-69-9: Poly(this compound) | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach of Polyvinyl Alcohol/Acrylic Acid Based Hydrogels for Controlled Delivery of Diclofenac Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. kinampark.com [kinampark.com]
- 8. specialchem.com [specialchem.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. tcd.ie [tcd.ie]
- 15. macro.lsu.edu [macro.lsu.edu]
A Deep Dive into the Reactivity of Vinyl and Acrylate Groups: A Technical Guide for Drug Development Professionals
An in-depth exploration of the fundamental differences in reactivity between vinyl and acrylate functionalities, providing researchers, scientists, and drug development professionals with a comprehensive understanding to guide molecular design and reaction optimization.
The strategic incorporation of reactive functional groups is a cornerstone of modern drug development, enabling precise control over bioconjugation, polymer synthesis, and the formation of advanced drug delivery systems. Among the plethora of available moieties, vinyl and acrylate groups stand out for their versatility in a range of chemical transformations. However, a nuanced understanding of their distinct reactivity profiles is paramount to harnessing their full potential. This technical guide provides a detailed comparison of vinyl and acrylate group reactivity, supported by quantitative data, experimental methodologies, and mechanistic diagrams to empower researchers in their molecular engineering endeavors.
Core Principles of Reactivity: An Electronic Perspective
The fundamental difference in reactivity between vinyl and acrylate groups stems from the electronic nature of the substituents attached to the double bond. In an acrylate group, the vinyl moiety is directly conjugated to an electron-withdrawing carbonyl group (an ester). This conjugation significantly polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This electronic feature is the primary driver for the high reactivity of acrylates in reactions such as Michael additions and radical polymerizations.
Conversely, a simple vinyl group, such as in a vinyl ether or vinyl amide, lacks this strong electron-withdrawing substituent. The double bond is less polarized, resulting in a lower intrinsic electrophilicity and consequently, reduced reactivity towards nucleophiles and in certain polymerization processes. The notable exception is the vinyl sulfone group, where the potent electron-withdrawing sulfone moiety imparts a high degree of reactivity, often exceeding that of acrylates.[1][2][3]
Comparative Reactivity in Key Chemical Transformations
The differential reactivity of vinyl and acrylate groups is most evident in two major classes of reactions critical to drug development: polymerization and thiol-based conjugations.
Polymerization Kinetics
In the realm of polymer chemistry, acrylates are well-established as highly reactive monomers that readily undergo free-radical polymerization.[4] The resonance stabilization of the propagating radical by the adjacent carbonyl group contributes to a rapid chain-growth mechanism.[5] In stark contrast, vinyl monomers, particularly vinyl esters, exhibit significantly slower polymerization kinetics.[5][6] The radical generated on a vinyl ester is less stable, leading to a reduced propagation rate.[5]
Studies on the photopolymerization of vinyl acrylate, a molecule containing both functionalities, have unequivocally demonstrated the preferential and much faster polymerization of the acrylate group.[7][8][9] Real-time FTIR analysis shows that the acrylate double bonds can reach high conversion rates before the vinyl groups begin to react to any significant extent.[5][10] This disparity in reactivity is so pronounced that in acrylate/vinyl ester copolymerizations, the initial phase is dominated by acrylate homopolymerization.[11]
Thiol-Based Conjugation Reactions
Thiol-ene and thiol-acrylate reactions are powerful tools for bioconjugation and the formation of hydrogels and other biomaterials due to their high efficiency and bio-orthogonality.[12] Here too, the reactivity differences are stark.
The thiol-acrylate reaction is a Michael addition where a thiolate anion acts as a nucleophile, attacking the electrophilic β-carbon of the acrylate. This reaction proceeds readily, often without the need for a catalyst, although bases can accelerate the process.
The classic thiol-ene reaction, involving a non-activated vinyl group, typically proceeds via a radical-mediated step-growth mechanism.[13][14] This process requires an initiator (e.g., a photoinitiator) to generate thiyl radicals, which then add across the vinyl double bond.[15]
A direct comparison reveals that in nucleophile-catalyzed thiol-Michael additions, vinyl sulfones are significantly more reactive than acrylates.[1][2][3] One study found the reaction rate of ethyl vinyl sulfone with hexanethiol to be approximately seven times higher than that of hexyl acrylate.[1][3][16] This high reactivity and selectivity make vinyl sulfones attractive for applications requiring rapid and specific conjugation.[2] Protic species other than thiols in the reaction mixture can impede the reaction rate of thiol-Michael additions.[1][2][16]
Quantitative Reactivity Data
To facilitate direct comparison, the following tables summarize quantitative data on the reactivity of vinyl and acrylate groups from various studies.
Table 1: Comparative Polymerization Data
| Monomer System | Parameter | Value | Experimental Conditions | Reference |
| This compound | Acrylate Conversion | >80% in 5s | Photopolymerization, no external initiator | [5] |
| This compound | Vinyl Conversion | <10% in 10s | Photopolymerization, no external initiator | [5] |
| Methyl Acrylate / Vinyl Acetate | Reactivity Ratio (rMA) | 6.1 ± 0.6 | Bulk copolymerization | [17] |
| Methyl Acrylate / Vinyl Acetate | Reactivity Ratio (rVAc) | 0.0087 ± 0.023 | Bulk copolymerization | [17] |
| Acrylate/Vinyl Ester Copolymerization | Acrylate Conversion | ~80% | Photopolymerization | [11] |
| Acrylate Homopolymerization | Acrylate Conversion | ~50% | Photopolymerization | [11] |
| Methacrylate/Vinyl Ester Copolymerization | Methacrylate Conversion | ~100% | Photopolymerization | [11] |
| Methacrylate Homopolymerization | Methacrylate Conversion | ~60% | Photopolymerization | [11] |
Table 2: Comparative Thiol-Addition Reactivity Data
| Reactants | Catalyst/Conditions | Relative Reactivity | Quantitative Measure | Reference |
| Ethyl Vinyl Sulfone (EVS) vs. Hexyl Acrylate (HA) with Hexanethiol | Nucleophile-catalyzed | EVS > HA | Reaction rate of EVS is ~7x higher than HA | [1][3][16] |
| EVS and HA with Hexanethiol (2:1:1 molar ratio) | Nucleophile-catalyzed | EVS shows high selectivity | 100% conversion of EVS with <10% consumption of HA | [1][2][16] |
Experimental Protocols
A reliable assessment of reactivity hinges on robust experimental design and precise analytical techniques. Below are outlines of key experimental protocols frequently employed to quantify and compare the reactivity of vinyl and acrylate groups.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Polymerization
This is a powerful technique for continuously monitoring the disappearance of functional groups during a polymerization reaction.
Methodology:
-
Sample Preparation: The monomer formulation, including any photoinitiator, is placed between two salt plates (e.g., KBr or BaF2) separated by a spacer of known thickness.
-
IR Spectrum Acquisition: An initial IR spectrum is recorded before the initiation of polymerization to establish the baseline absorbance of the vinyl and/or acrylate peaks. Key vibrational bands to monitor include the C=C stretching vibrations (around 1625-1645 cm-1) and the =C-H out-of-plane bending vibrations (around 812 cm-1 for acrylates).[10]
-
Initiation: Polymerization is initiated, typically by exposing the sample to UV light of a specific wavelength and intensity for photopolymerization studies.
-
Real-Time Monitoring: IR spectra are collected at regular, short intervals during the polymerization process.
-
Data Analysis: The decrease in the area or height of the characteristic absorbance peaks of the vinyl and acrylate groups is used to calculate the degree of conversion as a function of time. The rate of polymerization can be determined from the initial slope of the conversion versus time plot.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiol-Michael Addition Kinetics
NMR spectroscopy is an invaluable tool for monitoring the consumption of reactants and the formation of products in solution-phase reactions.
Methodology:
-
Reaction Setup: The thiol, vinyl/acrylate compound, and a catalyst (if used) are dissolved in a suitable deuterated solvent in an NMR tube. An internal standard with a known concentration is often added for quantitative analysis.
-
Initial Spectrum: A 1H NMR spectrum is acquired immediately after mixing (t=0) to determine the initial concentrations of the reactants. The vinyl protons of the acrylate or vinyl sulfone typically appear as distinct multiplets in the olefinic region of the spectrum.
-
Time-Course Monitoring: 1H NMR spectra are recorded at specific time intervals as the reaction proceeds.
-
Data Analysis: The integrals of the characteristic peaks for the vinyl protons of the starting material and the newly formed protons of the thioether product are measured relative to the internal standard. This allows for the calculation of the concentration of each species over time.
-
Kinetic Analysis: The concentration versus time data is then used to determine the reaction order and the rate constant (k). For competitive reactions, the relative rates can be determined by monitoring the simultaneous consumption of different vinyl species.
Conclusion and Implications for Drug Development
The evidence overwhelmingly indicates that acrylate groups are significantly more reactive than non-activated vinyl groups in both radical polymerization and nucleophilic addition reactions. This heightened reactivity is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group. However, the reactivity of vinyl groups can be substantially increased by the attachment of a strongly electron-withdrawing group, as exemplified by the high reactivity of vinyl sulfones.
For drug development professionals, this understanding is critical for:
-
Bioconjugation Strategy: When rapid and efficient conjugation to biomolecules (e.g., proteins with cysteine residues) is desired, acrylates and vinyl sulfones are superior choices over less-activated vinyl groups. The high selectivity of vinyl sulfones over acrylates can be exploited for sequential or site-specific modifications.[1][2]
-
Hydrogel Formulation: The gelation kinetics of hydrogels formed via thiol-Michael additions can be precisely tuned by selecting the appropriate vinyl acceptor. Acrylates will lead to faster gelation times compared to many other vinyl-functionalized polymers.
-
Polymer Synthesis: The disparity in polymerization rates allows for the synthesis of block copolymers or polymers with pendant reactive groups. For instance, the polymerization of this compound can yield a polymer with a polyacrylate backbone and pendant vinyl groups that can be further functionalized.[5]
By leveraging this in-depth knowledge of vinyl versus acrylate reactivity, researchers can make more informed decisions in the design of novel therapeutics, drug delivery vehicles, and advanced biomaterials, ultimately accelerating the pace of innovation in pharmaceutical sciences.
References
- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [iro.uiowa.edu]
- 8. "The Kinetics of this compound Photopolymerization" by Tai Yeon Lee, Todd M. Roper et al. [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advanceseng.com [advanceseng.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pure.tue.nl [pure.tue.nl]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Theoretical Studies of Vinyl Acrylate Polymerization
The study of this compound (VA) polymerization is a nuanced field, distinguished by the monomer's dual functionality. This compound possesses both a highly reactive acrylate group and a less reactive vinyl group within the same molecule. This unique structure leads to complex polymerization kinetics and mechanisms that have been the subject of extensive theoretical and experimental investigation. Understanding these theoretical underpinnings is crucial for controlling polymer architecture and properties, a vital aspect in the development of advanced materials for applications ranging from industrial coatings to biomedical devices.
This guide delves into the core theoretical studies of this compound polymerization, focusing on its reaction mechanisms, kinetics, and the computational models used to predict its behavior.
Reaction Mechanisms of this compound Polymerization
The polymerization of this compound primarily proceeds via a free-radical mechanism, which can be initiated by thermal energy, radiation (photopolymerization), or chemical initiators.[1] The process follows the classical steps of initiation, propagation, and termination. However, the presence of two distinct polymerizable groups introduces significant complexity.
Key Mechanistic Features:
-
Differential Reactivity: The acrylate and vinyl groups exhibit vastly different polymerization kinetics. The acrylate functionality is significantly more reactive and polymerizes at a much faster rate.[2][3] This leads to an initial polymer structure where the backbone is formed through the polymerization of acrylate groups, leaving a significant number of pendant vinyl groups.[4]
-
Self-Initiation: this compound has been observed to self-initiate its own free-radical polymerization upon exposure to light, and it can also photoinitiate the polymerization of other mono- and difunctional acrylates.[2][5] This property is attributed to the molecule's ability to form initiating radical species under UV irradiation.
-
Cyclization and Cleavage: Theoretical reaction mechanisms for vinyl acrylates include potential side reactions such as cyclization, where a radical end attacks the pendant double bond on the same chain, and α-cleavage at the carbonyl group, which can lead to the formation of biradicals.[5][6]
The general free-radical polymerization process is outlined below.
For this compound specifically, the propagation step is a two-stage process due to the differential reactivity of its functional groups.
Polymerization Kinetics
Kinetic studies are essential for quantifying reaction rates and understanding the factors that influence them. The photopolymerization of this compound is particularly well-studied due to its applications in rapid curing systems.
Key Kinetic Findings:
-
Acrylate vs. Vinyl Conversion: Real-time Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for monitoring the disappearance of the distinct C=C stretching bands of the acrylate (~1625 cm⁻¹) and vinyl (~1645 cm⁻¹) groups.[3] These studies confirm that acrylate conversion proceeds rapidly, often reaching 80% completion in seconds, while the vinyl groups react much more slowly.[3]
-
Copolymerization Effects: When copolymerized with other monomers, such as methacrylates, this compound can significantly enhance the overall conversion and polymerization rates compared to the bulk polymerization of the comonomer alone.[7] In these hybrid systems, the vinyl ester component can act as a reactive diluent, facilitating higher mobility and conversion of the methacrylate groups before participating in the polymerization itself.[7]
-
Modeling: Kinetic models are developed to predict polymerization behavior. These models often require experimental data on the extent of cure, which can be obtained from techniques like photo-Differential Scanning Calorimetry (photo-DSC) or real-time FTIR.[5][8]
Quantitative Kinetic Data
The following tables summarize key quantitative data from theoretical and experimental studies on acrylate polymerization.
Table 1: Enthalpy of Polymerization for Acrylate and Methacrylate Groups
| Functional Group | Theoretical Heat of Polymerization (ΔHtheor) |
|---|---|
| Acrylate | 20.6 kcal/mol |
| Methacrylate | 13.1 kcal/mol |
(Data sourced from reference[8])
Table 2: Comparative Acrylate Conversion Times
| System | Time to Reach 80% Conversion |
|---|---|
| This compound (Acrylate Group) | 3–4 seconds |
| Ethyl Acrylate Homopolymerization | 70–75 seconds |
| Ethyl Acrylate / Vinyl Propionate (1:1 molar mix) | 70–75 seconds |
(Data sourced from reference[3])
Experimental and Computational Protocols
Theoretical studies are built upon a foundation of robust experimental data and sophisticated computational modeling. The workflow often involves a synergistic approach where experimental results are used to validate and refine theoretical models.
Experimental Protocol: Real-Time FTIR Spectroscopy
Real-time FTIR is used to monitor the kinetics of photopolymerization by tracking the concentration of unreacted double bonds.[5]
-
Sample Preparation: A thin layer of the monomer formulation (e.g., this compound, with or without a photoinitiator) is placed between two salt plates (e.g., KBr or NaCl) in a transmission setup.
-
Apparatus: The sample is positioned in the infrared beam of an FTIR spectrometer. A UV/Vis light source is focused on the sample to initiate polymerization. A diagram of a typical setup is shown in reference[3].
-
Data Acquisition: FTIR spectra are collected continuously in real-time as the sample is irradiated. The acquisition rate is typically rapid (multiple scans per second) to capture the fast kinetics of acrylate polymerization.
-
Analysis: The disappearance of the C=C bond is monitored by measuring the decrease in the peak area or height of characteristic absorption bands. For this compound, these are the acrylate C=C stretch at ~1625 cm⁻¹ and the vinyl C=C stretch at ~1645 cm⁻¹.[3] The percentage conversion (C) is calculated using the following formula: C(t) = (1 - At / A0) * 100% where A0 is the initial peak area and At is the peak area at time t.
Computational Protocol: Density Functional Theory (DFT) Studies
DFT calculations provide molecular-level insights into reaction mechanisms and kinetics, helping to predict activation energies and rate constants.[9][10]
-
Model System Definition: Small, representative chemical systems are defined to model the elementary steps of polymerization (e.g., a monomer radical adding to a monomer molecule to model propagation).[11]
-
Geometry Optimization: The 3D structures of reactants, transition states, and products are optimized to find their lowest energy conformations. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[10]
-
Transition State (TS) Search: The transition state structure for each elementary reaction is located. This is a critical step that represents the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the TS structure (it should have exactly one imaginary frequency).
-
Energy Calculations: High-accuracy single-point energy calculations are often performed on the optimized geometries using a more advanced functional and larger basis set (e.g., MPWB1K/6-311+G(3df,2p)) to obtain reliable reaction and activation energies.[9]
-
Rate Constant Calculation: The activation energies and vibrational frequencies obtained from DFT are used in conjunction with Transition State Theory (TST) to calculate the theoretical rate constants (k) for the elementary reactions.
Conclusion
The theoretical study of this compound polymerization reveals a complex interplay between its dual functionalities. The significant difference in reactivity between the acrylate and vinyl groups dictates a multi-stage reaction kinetic profile, which can be exploited in designing polymers with tailored architectures, from linear chains with reactive pendant groups to highly crosslinked networks. Advanced experimental techniques like real-time FTIR, coupled with powerful computational methods such as DFT, provide a comprehensive framework for understanding and predicting the behavior of this versatile monomer. This synergy between theory and experiment is paramount for advancing the rational design of novel polymeric materials for specialized applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Safety Protocols and Handling of Vinyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for vinyl acrylate monomer, a highly reactive and hazardous chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, fatal if swallowed, causes skin irritation, and can result in serious eye damage.[1] It is also toxic if inhaled.[1]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is essential for safe handling.
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| CAS Number | 2177-18-6 | [1][2] |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Flash Point | 10 °C (50 °F) (closed cup) | [3] |
| Density | Not Available | |
| Vapor Pressure | 3600 Pa at 20 °C (68 °F) | [3] |
| Vapor Density | 3.5 (Air = 1) | [3] |
| Autoignition Temperature | 421 °C (790 °F) | [3] |
| Flammability Limits | LEL: 2.1% UEL: 12.5% | [3] |
Toxicity Data:
| Endpoint | Value | Species | Route | Source |
| LD50 (Oral) | >5000 mg/kg | Rat | Oral | [4] |
| LD50 (Dermal) | >2000 mg/kg | Rabbit | Dermal | [4] |
No established Occupational Exposure Limits (OELs) were found in the search results.
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to this compound monomer.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Local exhaust ventilation should be used to control emissions at the source.[5]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of the flammable vapors.[1][6]
-
Grounding and Bonding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[1][5][6]
-
Emergency Exits and Eyewash Stations: Ensure clear access to emergency exits, eyewash stations, and safety showers.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound monomer.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber) and a flame-resistant lab coat.[1][7][8] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | An appropriate respirator (e.g., air-purifying respirator with organic vapor cartridges) should be used if ventilation is inadequate or for emergency situations. | Protects against inhalation of toxic vapors.[1] |
| Footwear | Closed-toed shoes. | Protects feet from spills. |
Experimental Protocols
General Handling Procedure for Liquid Monomers:
This protocol outlines the safe handling of liquid this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including the reaction vessel, monomer, solvents, and waste containers.
-
Don appropriate PPE as specified in the table above.
-
-
Dispensing:
-
Reaction:
-
Conduct the reaction within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.[1]
-
-
Post-Reaction:
-
Quench the reaction as per the specific experimental procedure.
-
Rinse any reusable equipment that came into contact with the monomer with an appropriate solvent, collecting the rinse in a labeled waste container.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including gloves, paper towels, and pipette tips, in a designated hazardous waste container.
-
The waste container must be clearly labeled with "Hazardous Waste" and the contents, including "this compound Monomer".
-
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Store away from incompatible materials such as oxidizing agents, acids, bases, and polymerization initiators.[3][10]
-
Containers should be opaque to protect from light, which can initiate polymerization.[5][9]
Disposal:
-
This compound monomer is considered hazardous waste. Never pour it down the drain.[9][11]
-
Contaminated materials should be placed in a sealed, labeled container for disposal.[12]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9][13] Small amounts of solidified monomer may be disposable in regular trash, but always consult regulations first.[13]
Emergency Procedures
Immediate and appropriate action is crucial in an emergency involving this compound.
-
Spill:
-
For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[8] Place the absorbed material in a sealed container for disposal. Use non-sparking tools for cleanup.[1]
-
For a large spill, evacuate the area immediately and contact the institution's emergency response team.
-
Ensure adequate ventilation and remove all ignition sources.[1]
-
-
Fire:
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Visualized Workflows
Caption: Workflow for responding to a this compound monomer spill.
Caption: First aid procedures for exposure to this compound monomer.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H6O2 | CID 75118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newstetic.com [newstetic.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. vastanichem.com [vastanichem.com]
- 6. trc-corp.com [trc-corp.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Mia Secret Store [miasecretstore.com]
- 10. gantrade.com [gantrade.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. An Introduction to How the Manufacturing and Disposal of Adhesives and Paints Affects our Environment - MediaWiki [conservation-wiki.com]
An In-Depth Technical Guide to the Toxicological and Biocompatibility Assessment of Poly(vinyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(vinyl acrylate) (PVA), a versatile polymer with applications in coatings, adhesives, and potentially in the biomedical field, is generally recognized for its low toxicity and favorable biocompatibility.[1] This guide provides a comprehensive overview of the toxicological and biocompatibility evaluation of poly(this compound) and related acrylic polymers. It details the standard experimental protocols for in vitro and in vivo assessments, presents available quantitative data, and explores the cellular signaling pathways that may be involved in the biological response to these materials. While specific data for poly(this compound) is limited in publicly available literature, this guide leverages data from closely related polymers, such as poly(vinyl alcohol) and other polyacrylates, to provide a thorough understanding of the evaluation process. This information is intended to guide researchers and drug development professionals in designing and interpreting biocompatibility studies for novel biomaterials.
Introduction to Poly(this compound)
Poly(this compound) is a synthetic polymer resulting from the polymerization of this compound monomers. Its properties, including adhesion, flexibility, and chemical resistance, make it a candidate for various industrial and biomedical applications.[1] For any application involving direct or indirect contact with the human body, a rigorous toxicological and biocompatibility assessment is mandatory to ensure patient safety. These evaluations are typically conducted within a risk management framework, such as that outlined in the ISO 10993 series of standards.
In Vitro Toxicological Studies
In vitro cytotoxicity assays are fundamental for the initial screening of a material's potential to cause cell damage. These tests are typically performed using extracts of the material or by direct contact of the material with cultured cells.
Cytotoxicity Assays
Commonly employed cytotoxicity assays include the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is indicative of cell membrane damage and cytotoxicity.
Table 1: Representative In Vitro Cytotoxicity Data for Acrylic and Vinyl Polymers
| Polymer/Material | Cell Line | Assay | Concentration/Condition | Result (Cell Viability %) | Reference |
| Poly(methyl methacrylate) (PMMA) Nanoparticles | BHK-21 | Alamar Blue | 200 µg/mL, 120 h | 61.3 ± 4.0 | [2] |
| Poly(vinyl chloride) (PVC) Nanoparticles | BHK-21 | Alamar Blue | 200 µg/mL, 120 h | 40.3 ± 0.1 | [2] |
| Poly(vinyl alcohol) (PVA) with Dextran | Not Specified | MTT | Extract | Good cell viability (>70%) | [3] |
| Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) | Not Specified | MTT, LDH | Not Specified | No significant cytotoxicity | [4] |
| Functionalized PVC/LDH Nanocomposites | Mouse Mesenchymal Stem Cells | MTT | Direct Contact, 5 days | ~86-123% | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of a polymer extract according to ISO 10993-5.
-
Material Extraction:
-
Prepare samples of poly(this compound) with a surface area-to-volume ratio of 3 cm²/mL in a serum-free cell culture medium.
-
Incubate the material in the medium at 37°C for 24 hours to create an extract.
-
Prepare a series of dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the culture medium and replace it with the prepared material extracts and controls (negative control: fresh medium; positive control: medium with a known cytotoxic agent).
-
Incubate the cells with the extracts for 24 hours at 37°C.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
In Vivo Biocompatibility Studies
In vivo studies are crucial for evaluating the biological response to a material in a living organism. These studies typically involve the implantation of the material into animal models.
Implantation Studies
Subcutaneous implantation is a common method to assess the local tissue response to a biomaterial. The inflammatory response and the formation of a fibrous capsule around the implant are key parameters evaluated.
Table 2: Representative In Vivo Implantation Study Findings for Related Polymers
| Polymer | Animal Model | Implantation Site | Duration | Key Findings | Reference |
| Poly(vinyl alcohol) (PVA) Hydrogel | Rat | Subcutaneous | 12 weeks | Adherence to surrounding tissue, ingrowth of fibrous tissue, partial degradation. | [6] |
| PVA/N,O-Carboxymethyl Chitosan Scaffold | Rat | Not Specified | 5 days | Higher inflammatory cell infiltration compared to control. | [7] |
| PVA Hydrogel | Rat | Subcutaneous | 24 months | Formation of fibrous capsule; some cases of tumors (solid-state carcinogenesis). | [8] |
| Polysaccharide/PVA Membrane | Rat | Subcutaneous | 30 and 60 days | Moderate tissue reaction, non-irritating, thinner fibrous capsule than control. | [9] |
Experimental Protocol: Subcutaneous Implantation
This protocol outlines a general procedure for assessing the local tissue response to an implanted material according to ISO 10993-6.
-
Material Preparation:
-
Sterilize poly(this compound) samples of a defined size and shape.
-
-
Animal Model:
-
Use a suitable animal model (e.g., Sprague-Dawley rats).
-
-
Implantation:
-
Anesthetize the animals and make a small incision in the dorsal skin.
-
Create a subcutaneous pocket and insert the sterile material sample.
-
Suture the incision.
-
-
Post-operative Care and Observation:
-
Monitor the animals for signs of inflammation, infection, or distress at regular intervals.
-
-
Histological Analysis:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Excise the implant and surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections (e.g., with Hematoxylin and Eosin) and examine under a microscope.
-
Evaluate the inflammatory cell infiltrate, fibrous capsule formation, and tissue morphology.
-
Hemocompatibility Assessment
For materials intended to be in contact with blood, hemocompatibility testing is essential to evaluate their potential to cause thrombosis, hemolysis, and other adverse effects.
Key Hemocompatibility Parameters
-
Hemolysis: The lysis of red blood cells, leading to the release of hemoglobin.
-
Platelet Adhesion and Activation: The adherence of platelets to the material surface, which can initiate the coagulation cascade.
-
Leukocyte Activation: The activation of white blood cells, which can contribute to inflammation and thrombosis.
Table 3: Representative Hemocompatibility Data for Related Polymers
| Polymer/Material | Test | Result | Reference |
| PMEA-coated Oxygenator | Hemolysis | Clinically acceptable range; less hemolysis than non-coated. | [10] |
| Uncoated PVC | Platelet Adhesion | Numerous adhered platelets. | [1] |
| PVA with Dextran | Platelet Adhesion | Poor platelet activation. | [3] |
| PMMA Microspheres | Leukocyte Adhesion | Considerable phagocytosis and/or adhesion by monocytes and neutrophils. | [11] |
| PVA-coated Pericardium | Leukocyte Adhesion | Avoided adhesion of circulating immune cells. | [12] |
Note: Direct hemocompatibility data for poly(this compound) is limited. The table shows results for related polymers to illustrate the types of assessments performed.
Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact)
This protocol is a simplified version based on ASTM F756.
-
Blood Collection:
-
Collect fresh human or animal blood in an anticoagulant (e.g., citrate).
-
-
Material Preparation:
-
Prepare sterile samples of poly(this compound) with a defined surface area.
-
-
Assay Setup:
-
Place the material samples in test tubes.
-
Add diluted blood to the tubes.
-
Include a positive control (water, to induce 100% hemolysis) and a negative control (saline).
-
-
Incubation:
-
Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis for the test material relative to the positive control.
-
Cellular Signaling Pathways in Biocompatibility
The interaction of a biomaterial with cells can trigger various intracellular signaling pathways that mediate the cellular response, including inflammation, apoptosis, and proliferation. While specific data for poly(this compound) is not available, the NF-κB and MAPK pathways are known to be key players in the cellular response to foreign materials.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Activation of NF-κB in immune cells like macrophages upon contact with a biomaterial can lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Stress signals, such as those that can be generated by a foreign material, can activate MAPK cascades (e.g., p38, JNK, ERK), leading to various cellular outcomes.
Conclusion and Future Directions
The available evidence suggests that poly(this compound) is a biocompatible material with low toxicity, making it a promising candidate for various biomedical applications. However, this guide highlights a significant gap in the publicly available, peer-reviewed literature regarding specific quantitative toxicological and biocompatibility data for poly(this compound) itself. While data from related acrylic and vinyl polymers provide a valuable framework for understanding the potential biological responses, direct testing of poly(this compound) according to standardized protocols is essential for a definitive assessment of its safety.
Future research should focus on:
-
Comprehensive In Vitro and In Vivo Studies: Conducting thorough cytotoxicity, hemocompatibility, and implantation studies on well-characterized poly(this compound) materials.
-
Dose-Dependent and Long-Term Effects: Investigating the effects of different concentrations of poly(this compound) and its potential degradation products over extended periods.
-
Elucidation of Molecular Mechanisms: Exploring the specific signaling pathways and gene expression changes induced by poly(this compound) in relevant cell types.
By addressing these research gaps, a more complete and accurate biocompatibility profile of poly(this compound) can be established, paving the way for its safe and effective use in novel medical devices and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the interactions of poly(methyl methacrylate) and poly(vinyl chloride) nanoparticles with BHK-21 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Blood Platelets Adsorption on Polymeric Materials for Liquid Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo study to the biocompatibility and biodegradation of hydroxyapatite/poly(vinyl alcohol)/gelatin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly (acrylic acid) (PAA) is a contact system activator with properties to stop hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide-Based Membrane Biocompatibility Study of Anacardium occidentale L. and Polyvinyl Alcohol after Subcutaneous Implant in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of poly (2-methoxyethyl acrylate)-coated oxygenators on haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of activated leukocytes with polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-adhesive Properties of Epoxy-Treated Xenopericardium Modified with Polyvinyl Alcohol: in vitro Study of Leukocyte Adhesion in the Pulsatile Flow Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Free-Radical Polymerization of Vinyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl acrylate is a versatile monomer possessing two distinct polymerizable functional groups: a highly reactive acrylate group and a less reactive vinyl group. This dual functionality allows for the formation of unique polymer architectures, including linear polymers with pendant vinyl groups, crosslinked networks, and copolymers with tailored properties. The free-radical polymerization of this compound is a fundamental process for synthesizing these materials, which find applications in coatings, adhesives, and biomedical materials.
This document provides detailed application notes and experimental protocols for the free-radical polymerization of this compound, focusing on thermally initiated processes in both bulk and solution.
Signaling Pathways and Logical Relationships
The free-radical polymerization of vinyl monomers, including this compound, proceeds via a chain-reaction mechanism involving three key stages: initiation, propagation, and termination.
Caption: General mechanism of free-radical polymerization.
Experimental Workflows
A typical experimental workflow for the free-radical polymerization of this compound involves several key steps, from monomer purification to polymer characterization.
Caption: A typical experimental workflow for polymerization.
Data Presentation
The following tables summarize typical quantitative data obtained from the free-radical polymerization of this compound under various conditions. Note that specific results can vary based on the purity of reagents and precise experimental execution.
Table 1: Bulk Polymerization of this compound with AIBN at 60°C
| Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 15 | 25,000 | 2.1 |
| 2 | 35 | 48,000 | 2.3 |
| 4 | 65 | 85,000 | 2.5 |
| 8 | 85 | 120,000 | 2.8 |
Table 2: Solution Polymerization of this compound in Toluene with Benzoyl Peroxide at 70°C
| Monomer Concentration (mol/L) | Initiator Concentration (mol%) | Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 2 | 0.5 | 6 | 75 | 65,000 | 2.2 |
| 2 | 1.0 | 6 | 85 | 45,000 | 2.4 |
| 4 | 0.5 | 6 | 80 | 90,000 | 2.3 |
| 4 | 1.0 | 6 | 90 | 60,000 | 2.5 |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound using AIBN
1. Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (high purity)
2. Equipment:
-
Schlenk flask or heavy-walled glass ampoule
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum line and manifold
-
Freeze-pump-thaw setup
-
Filtration apparatus
-
Vacuum oven
3. Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone or its monomethyl ether), pass the this compound through a column of activated basic alumina.
-
Reaction Setup: Place a magnetic stir bar in a dry Schlenk flask. Add the desired amount of purified this compound and AIBN (e.g., 0.1 mol% with respect to the monomer).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir the reaction mixture. The polymerization time will depend on the desired conversion (refer to Table 1).
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or chloroform). Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Solution Free-Radical Polymerization of this compound using Benzoyl Peroxide
1. Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) (recrystallized)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (high purity)
2. Equipment:
-
Three-neck round-bottom flask equipped with a condenser, nitrogen/argon inlet, and a magnetic stirrer
-
Oil bath with temperature controller
-
Syringes and needles
-
Filtration apparatus
-
Vacuum oven
3. Procedure:
-
Monomer and Initiator Preparation: Purify the this compound as described in Protocol 1. Recrystallize benzoyl peroxide from a chloroform/methanol mixture.
-
Reaction Setup: To a dry three-neck flask equipped with a condenser and magnetic stir bar, add the desired amount of anhydrous toluene. Purge the flask with nitrogen or argon for at least 30 minutes.
-
Initiation: In a separate vial, dissolve the desired amount of benzoyl peroxide in a small amount of toluene.
-
Polymerization: Heat the toluene in the reaction flask to 70°C. Using a syringe, add the purified this compound to the flask. Then, add the benzoyl peroxide solution to the reaction mixture to initiate the polymerization.
-
Reaction Monitoring: Maintain the reaction at 70°C under a positive pressure of inert gas. Samples can be withdrawn periodically via syringe to monitor monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry in a vacuum oven at 40°C to a constant weight.
Conclusion
The protocols and data presented provide a comprehensive guide for the free-radical polymerization of this compound. Researchers can adapt these procedures to synthesize polythis compound with varying molecular weights and to explore the unique properties arising from the dual functionality of the this compound monomer. Careful control of reaction parameters is crucial for achieving reproducible results and desired polymer characteristics.
Application Notes and Protocols for Real-Time FTIR Analysis of Vinyl Acrylate Photopolymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a critical process in various industries, including coatings, adhesives, 3D printing, and the fabrication of biomedical devices. Understanding the kinetics of this rapid reaction is paramount for optimizing material properties and process efficiency. Vinyl acrylate (VA) is a difunctional monomer containing both a highly reactive acrylate group and a less reactive vinyl group. This unique structure leads to complex polymerization behavior. Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that allows for the in-situ monitoring of the chemical changes occurring during photopolymerization, providing valuable insights into the reaction kinetics.[1][2] By tracking the disappearance of characteristic infrared absorption bands of the reactive functional groups, the rate and degree of conversion can be accurately determined in real-time.[2][3]
These application notes provide a detailed protocol for studying the photopolymerization kinetics of this compound using real-time FTIR. The significant difference in reactivity between the acrylate and vinyl functionalities will be explored, along with the self-initiating capabilities of this compound.
Core Principles of Real-Time FTIR for Photopolymerization Monitoring
Real-time FTIR spectroscopy operates by continuously acquiring infrared spectra of a sample while it is being irradiated with a UV light source.[2] The fundamental principle lies in Beer-Lambert's law, where the absorbance of a specific chemical bond is proportional to its concentration. During polymerization, the double bonds of the monomer are consumed and converted into single bonds in the polymer backbone. This results in a decrease in the intensity of the infrared absorption peaks corresponding to the double bonds.
For this compound, the key functional groups and their characteristic IR absorption peaks that are monitored are:
-
Acrylate C=C bond: Typically observed around 1635 cm⁻¹ and 810 cm⁻¹ (C=C-H wag).[4][5]
-
Vinyl C=C bond: Typically observed around 1645 cm⁻¹.[6]
By monitoring the decrease in the area of these peaks over time, the conversion of each functional group can be calculated using the following equation:
Conversion (%) = [(A₀ - Aₜ) / A₀] * 100
Where:
-
A₀ is the initial absorbance of the functional group's peak before UV exposure.
-
Aₜ is the absorbance of the functional group's peak at time 't' during UV exposure.
Experimental Protocol
This protocol outlines the steps for conducting a real-time FTIR analysis of this compound photopolymerization.
Materials:
-
This compound monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) (optional, as this compound can self-initiate)[6][7]
-
Sample for holding the formulation (e.g., two KBr or NaCl plates, or an ATR crystal)[8][9]
-
Micropipette
Equipment:
-
FTIR spectrometer equipped for rapid scanning (e.g., 5-10 scans/s)[6]
-
UV light source (e.g., medium-pressure mercury lamp) with a controllable shutter and appropriate filters.
-
Nitrogen purge to eliminate oxygen inhibition.
-
Real-time data acquisition software.
Procedure:
-
Sample Preparation:
-
If using a photoinitiator, prepare the formulation by dissolving the desired weight percentage of the photoinitiator in the this compound monomer. Ensure thorough mixing.
-
Place a small drop of the this compound formulation onto the center of a KBr or NaCl plate.
-
Carefully place a second plate on top to create a thin film of uniform thickness. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place approximately 20 µl of the resin onto the ATR crystal.[4][10]
-
-
Instrument Setup:
-
Place the sample holder inside the FTIR spectrometer's sample compartment.
-
Position the UV light source to irradiate the sample. Ensure the UV light path does not interfere with the IR beam path.[3]
-
Purge the sample compartment with nitrogen for several minutes before and during the experiment to minimize oxygen inhibition.
-
Configure the FTIR software for real-time data acquisition. Set the desired spectral range (e.g., 4000-650 cm⁻¹) and scan rate.
-
-
Data Acquisition:
-
Begin collecting IR spectra before opening the UV shutter to obtain the initial spectrum (A₀).
-
Open the UV shutter to initiate photopolymerization.
-
Continue acquiring spectra at the predefined rate for the desired duration of the reaction.
-
Close the UV shutter and continue collecting spectra for a short period to observe any post-polymerization effects.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks for the acrylate and vinyl double bonds.
-
Integrate the area of these peaks for each spectrum collected over time.
-
Calculate the percentage conversion of both the acrylate and vinyl groups as a function of time using the formula mentioned above.
-
Plot the conversion versus time to obtain the polymerization kinetic profiles.
-
The polymerization rate (Rp) can be determined from the slope of the conversion versus time curve.
-
Experimental Workflow
Caption: Experimental workflow for real-time FTIR analysis of photopolymerization.
Key Kinetic Features of this compound Photopolymerization
Studies on the photopolymerization of this compound have consistently shown distinct kinetic behaviors for its two functional groups.
-
Differential Reactivity: The acrylate group polymerizes at a significantly faster rate than the vinyl group.[5][6][7][11] This is attributed to the higher reactivity of the acrylate double bond in free-radical polymerization.
-
Self-Initiation: this compound has the ability to self-initiate its own photopolymerization in the absence of an external photoinitiator.[6][7] For this to occur effectively, both the acrylate and vinyl functional groups need to be on the same monomer molecule.[6]
-
Pendant Vinyl Groups: Due to the slower polymerization of the vinyl group, the initial polymer network formed is rich in pendant vinyl groups.[6] These unreacted vinyl groups can participate in further crosslinking reactions, especially at higher acrylate conversions.[5]
Quantitative Data Summary
The following table summarizes typical findings on the photopolymerization kinetics of this compound. The exact values can vary depending on experimental conditions such as light intensity, temperature, and the presence of a photoinitiator.
| Functional Group | Relative Polymerization Rate | Typical Conversion (Initial Phase) | Monitored IR Peak (cm⁻¹) |
| Acrylate | High | Rapidly reaches high conversion | ~1635, ~810 |
| Vinyl | Low | Significantly lower than acrylate | ~1645 |
Influence of Thiol Additives
The addition of multifunctional thiols to this compound formulations can significantly alter the polymerization kinetics through a thiol-ene reaction mechanism.
-
Enhanced Vinyl Conversion: The addition of a multifunctional thiol comonomer has been shown to enhance the conversion of the vinyl groups of this compound.[12] This is due to the preferential addition of the thiyl radical to the vinyl group.[12]
-
Reduced Acrylate Chain Length: The kinetic chain length of the acrylate homopolymerization is reduced due to chain transfer to the thiol.[12]
Signaling Pathway and Reaction Mechanism
The photopolymerization of this compound proceeds via a free-radical mechanism. The general steps are initiation, propagation, and termination.
Caption: Free-radical photopolymerization mechanism of this compound.
Conclusion
Real-time FTIR spectroscopy is an indispensable tool for elucidating the complex photopolymerization kinetics of this compound. It provides a direct and quantitative measure of the conversion of both acrylate and vinyl functionalities, enabling a deeper understanding of the differential reactivity and self-initiating properties of this monomer. The detailed protocol and data presented herein serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development to effectively utilize this technique for their specific applications.
References
- 1. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. "The Kinetics of this compound Photopolymerization" by Tai Yeon Lee, Todd M. Roper et al. [aquila.usm.edu]
- 12. datapdf.com [datapdf.com]
Application Notes and Protocols for Thiol-Ene Photopolymerization of Vinyl Acrylate Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the thiol-ene photopolymerization of vinyl acrylate mixtures. This versatile reaction chemistry offers significant advantages in the fabrication of cross-linked polymers and hydrogels with tunable properties, making it highly relevant for applications in drug delivery, tissue engineering, and advanced materials development.
Introduction
Thiol-ene photopolymerization has emerged as a powerful tool in polymer synthesis due to its "click" reaction characteristics, including high efficiency, insensitivity to oxygen inhibition (compared to traditional acrylate polymerization), and the formation of homogeneous polymer networks.[1] When multifunctional thiols are introduced to this compound monomers, a unique hybrid polymerization occurs. This process involves two simultaneous free-radical reactions: the homopolymerization of the acrylate groups and the step-growth copolymerization of the thiol with the vinyl groups.[2][3] This dual mechanism allows for the creation of polymers with tailored mechanical and physical properties.[4]
The ability to control the network structure by adjusting the thiol-to-acrylate ratio makes this system particularly attractive for biomedical applications.[5] For instance, the resulting hydrogels can be designed for controlled drug release, with degradation rates tuned by the incorporation of hydrolytically or enzymatically labile linkages.[6][7]
Reaction Mechanism and Kinetics
The photopolymerization of thiol-vinyl acrylate mixtures is initiated by a photoinitiator that, upon exposure to UV or visible light, generates free radicals. The subsequent propagation steps involve two main pathways as illustrated below.
Signaling Pathway Diagram
References
- 1. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [wyoscholar.uwyo.edu]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Designing visible light cured thiol-acrylate hydrogels for studying the HIPPO pathway activation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Biomedical Use of Vinyl Acrylate-Based Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1][2] Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal candidates for a wide range of biomedical applications.[1][3] Vinyl acrylate-based hydrogels, synthesized from vinyl-containing polymers functionalized with acrylate groups (e.g., poly(vinyl alcohol) methacrylate) or through the copolymerization of vinyl and acrylate monomers, offer a versatile platform for creating materials with tailored properties.[4][5][6]
These hydrogels can be formed under mild conditions, often using photopolymerization, which allows for the encapsulation of sensitive therapeutic agents and living cells.[7][8] Their applications are extensive, including controlled drug delivery, scaffolds for tissue engineering, and advanced wound dressings.[3][9][10] This document provides detailed protocols for the synthesis, characterization, and biomedical application of these advanced biomaterials.
Section 1: Synthesis of this compound-Based Hydrogels
A common and versatile method for synthesizing this compound-based hydrogels is through the photopolymerization of a precursor solution. This technique uses light to initiate the cross-linking of macromers, forming a stable hydrogel network under mild, cytocompatible conditions.[7][8]
Protocol 1.1: Photopolymerization of Poly(vinyl alcohol) Methacrylate (PVA-MA) Hydrogels
This protocol describes the synthesis of a hydrogel by photo-crosslinking methacrylate-modified poly(vinyl alcohol).
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Methacrylic anhydride (MA)
-
Photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)[4]
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
UV lamp (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
PVA-MA Synthesis:
-
Dissolve PVA in DMSO at 90°C with stirring to create a 10% (w/v) solution.
-
Cool the solution to room temperature.
-
Slowly add a predetermined amount of methacrylic anhydride to the PVA solution. The molar ratio of MA to the hydroxyl groups on PVA will determine the degree of substitution.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Precipitate the modified polymer by adding the reaction mixture to an excess of acetone.
-
Recover the precipitate and re-dissolve it in DI water.
-
-
Purification:
-
Dialyze the aqueous solution against DI water for 3-5 days, changing the water twice daily, to remove unreacted methacrylic anhydride and other small molecules.
-
Freeze the purified PVA-MA solution and lyophilize it to obtain a dry, porous foam. Store the lyophilized PVA-MA at 4°C.
-
-
Hydrogel Precursor Solution Preparation:
-
Dissolve the lyophilized PVA-MA in PBS to the desired concentration (e.g., 10% w/v).
-
Add a photoinitiator to the solution. A typical concentration is 0.05-0.5% (w/v) of the polymer weight.[6] Ensure the photoinitiator dissolves completely.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm, <20 mW/cm²) for a sufficient duration (typically 1-10 minutes) to achieve full cross-linking.[6]
-
The transparent solution will transition into a solid, opaque hydrogel.
-
Gently remove the hydrogel from the mold.
-
Wash the hydrogel with PBS to remove any unreacted components.
-
Caption: Workflow for PVA-MA hydrogel synthesis.
Section 2: Hydrogel Characterization
After synthesis, hydrogels must be characterized to ensure they meet the required specifications for the intended biomedical application.
Protocol 2.1: Swelling Ratio Determination
The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which is crucial for nutrient transport and drug loading.[11]
Procedure:
-
Prepare hydrogel samples of a known initial weight (W_d), either by weighing after lyophilization or by calculating the polymer content.
-
Immerse the samples in a buffered solution (e.g., PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (W_s).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100 .
-
The swelling behavior can be evaluated against variables like pH, temperature, or cross-linking density.[11]
Protocol 2.2: Mechanical Property Analysis
Mechanical properties, such as compressive modulus, are critical for applications in tissue engineering to ensure the scaffold can withstand physiological stresses.[5][9]
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Equilibrate the samples in PBS at 37°C before testing.
-
Perform unconfined compression testing using a universal mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve (typically 5-15% strain).
Protocol 2.3: Morphological Analysis (Scanning Electron Microscopy - SEM)
SEM is used to visualize the surface morphology and internal porous microarchitecture of the hydrogel, which influences cell behavior and diffusion.[11][12]
Procedure:
-
Equilibrate the hydrogel sample in PBS.
-
Freeze the sample rapidly in liquid nitrogen.
-
Lyophilize the frozen sample to remove all water while preserving its structure.
-
Mount the dried hydrogel onto an SEM stub and sputter-coat it with a conductive material (e.g., gold or palladium).
-
Image the hydrogel's surface and cross-section using an SEM. The resulting images reveal pore size, interconnectivity, and overall network structure.[12]
Caption: Standard workflow for hydrogel characterization.
Section 3: Biomedical Application Protocols
This compound-based hydrogels are highly suitable for drug delivery and tissue engineering applications.[4][13]
Protocol 3.1: In Vitro Drug Release Study
This protocol assesses the hydrogel's ability to release an encapsulated therapeutic agent over time.
Procedure:
-
Drug Loading: Incorporate a model drug (e.g., Doxorubicin, Vitamin B12) into the hydrogel precursor solution before polymerization.
-
Prepare drug-loaded hydrogel discs of known weight and drug concentration.
-
Place each disc in a vial containing a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specified time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[14]
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the biocompatibility of the hydrogel by testing its effect on cell viability.[11][15]
Procedure:
-
Hydrogel Extract Preparation: Sterilize hydrogel samples (e.g., via UV irradiation).[15] Incubate the sterile hydrogels in a cell culture medium for 24-72 hours to create an extract.
-
Cell Seeding: Seed a specific cell line (e.g., NIH/3T3 fibroblasts) into a 96-well plate at a known density and culture for 24 hours.[4]
-
Exposure: Remove the old medium from the wells and replace it with the prepared hydrogel extracts. Include a positive control (e.g., latex extract) and a negative control (cells in fresh medium).
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Calculate cell viability as a percentage relative to the negative control. High viability (>80%) generally indicates good biocompatibility.[15]
Section 4: Quantitative Data Summary
The properties of this compound-based hydrogels can be precisely tuned by altering the synthesis parameters. The table below summarizes typical data for hydrogels composed of chitosan methacrylate (ChiMA) and poly(vinyl alcohol) methacrylate (PVAMA), demonstrating the tunability of mechanical properties.[16]
| Hydrogel Composition (ChiMA:PVAMA ratio) | Photoinitiator | Compressive Modulus (kPa) | Swelling Ratio (%) | Degradation (Mass Loss at 14 days, %) |
| 100:0 | LAP | 15 ± 2 | ~1200 | ~40 |
| 75:25 | LAP | 25 ± 3 | ~1000 | ~35 |
| 50:50 | LAP | 38 ± 5 | ~850 | ~28 |
| 25:75 | LAP | 45 ± 4 | ~700 | ~20 |
| 100:0 | Irgacure 2959 | 8 ± 1 | ~1250 | ~45 |
| 50:50 | Irgacure 2959 | 18 ± 3 | ~900 | ~30 |
Data are representative examples derived from literature and may vary based on specific experimental conditions.[4][16] The choice of photoinitiator and the ratio of natural (chitosan) to synthetic (PVA) components significantly influence the final properties of the hydrogel.[4]
References
- 1. Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications | ClinicSearch [clinicsearchonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.ul.ie [pure.ul.ie]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Vinyl Acrylate as a Crosslinking Agent in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of vinyl acrylate functionalities in the creation of crosslinked polymer networks, with a particular focus on hydrogel systems for biomedical applications, including drug delivery. The following sections detail the principles, experimental protocols, and key characterization data for these versatile biomaterials.
Introduction to this compound Crosslinked Polymer Networks
Polymer networks crosslinked via vinyl and acrylate functionalities are a cornerstone of biomaterial science due to their tunable mechanical properties, biocompatibility, and capacity for controlled release of therapeutic agents. The crosslinking process, typically initiated by photopolymerization or thermal free-radical polymerization, results in the formation of a three-dimensional network structure. The density of these crosslinks, which can be controlled by adjusting the concentration of the crosslinking agent, is a critical determinant of the network's properties, including its swelling behavior, mechanical strength, and drug diffusion characteristics.
In these systems, a polymer backbone containing pendant vinyl groups (e.g., acrylated poly(vinyl alcohol)) can be crosslinked, or a mixture of vinyl-containing monomers (e.g., N-vinylpyrrolidone) and multi-functional acrylate crosslinkers (e.g., diethylene glycol diacrylate) can be co-polymerized. The resulting hydrogels are particularly attractive for drug delivery applications as their porous structure allows for the encapsulation of therapeutic molecules and their subsequent release, which is often governed by the hydrogel's swelling and degradation kinetics.
Data Presentation: Properties of this compound Crosslinked Networks
The following tables summarize key quantitative data from studies on polymer networks crosslinked using vinyl and acrylate functionalities.
Table 1: Influence of Crosslinker Concentration on Hydrogel Swelling Properties
| Polymer System | Crosslinking Agent | Crosslinker Conc. (wt%) | Swelling Ratio (%) | Reference |
| Poly(N-vinylcaprolactam) | Diethylene glycol diacrylate | 10 | Max swelling reached after 29h | [1] |
| Poly(N-vinylcaprolactam) | Diethylene glycol diacrylate | 30 | Max swelling not reached after 75h | [1] |
| Acrylamide/Potassium Acrylate/PVA | N,N'-methylenebisacrylamide | 0.25 | 54445 | [2] |
| Chitosan/PVA | Glutaraldehyde | Increased | Decreased | [3] |
Table 2: Mechanical Properties of Crosslinked Hydrogels
| Polymer System | Crosslinking Agent | Compressive Modulus (MPa) | Test Conditions | Reference |
| Poly(ethylene glycol) diacrylate (PEGDA) Blends | UV Crosslinking | Up to 1.7 | 20 w/w% polymer concentration | [4] |
| Poly(methyl methacrylate) (PMMA) | EGDMA, TEGDMA, TEGDA, PEGDMA | No significant increase | 5-15% crosslinker concentration | [5][6] |
Table 3: Drug Release Characteristics from Crosslinked Hydrogels
| Polymer System | Model Drug | Crosslinker Influence | Release Mechanism | Reference |
| Poly(N-vinyl pyrrolidone-co-n-butyl methacrylate) | Dexamethasone | Higher crosslinker conc. decreased release | Non-Fickian Diffusion | [7] |
| Ethyl Cellulose/Acrylic Acid | Thiocolchicoside | Increased crosslinker conc. decreased release | Varies with pH | [8] |
| Chitosan/PVA | Diphenhydramine HCl | Increased crosslinker conc. decreased release | Non-Fickian Diffusion | [3] |
| 2-Hydroxyethyl Methacrylate | Timolol Maleate | Higher crosslinking density optimized release | Diffusion-dependent | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Photocrosslinked Poly(vinyl alcohol)-Acrylate (PVA-A) Hydrogel
This protocol describes the modification of poly(vinyl alcohol) with acrylate groups and subsequent photocrosslinking to form a hydrogel.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
PVA Acrylation:
-
Dissolve PVA in anhydrous DMF at 80°C with stirring.
-
Cool the solution to room temperature.
-
Add TEA to the solution as a catalyst.
-
Slowly add acryloyl chloride dropwise to the solution at 0°C.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Precipitate the acrylated PVA (PVA-A) by pouring the reaction mixture into an excess of cold acetone.
-
Filter and wash the precipitate with acetone and then diethyl ether.
-
Dry the PVA-A under vacuum at 40°C.
-
-
Hydrogel Preparation:
-
Dissolve the dried PVA-A in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).
-
Add the photoinitiator (e.g., 0.5% w/w relative to PVA-A) and stir until fully dissolved. Protect the solution from light.
-
Pour the polymer solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to induce crosslinking. The exposure time will depend on the UV intensity and the concentration of the photoinitiator.[10]
-
The resulting hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
This protocol details the procedure for determining the equilibrium swelling ratio of a hydrogel.
Materials:
-
Synthesized hydrogel
-
Distilled water or buffer solution (e.g., PBS, pH 7.4)
-
Analytical balance
-
Filter paper
Procedure:
-
Cut the hydrogel into pre-weighed samples of a specific size. Let the initial dry weight be Wd.
-
Immerse the hydrogel samples in a beaker containing distilled water or the desired buffer solution at a specific temperature (e.g., 37°C).[11]
-
At regular time intervals, remove a hydrogel sample from the solution.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel. Let the swollen weight at time t be Ws(t).
-
Return the sample to the solution.
-
Repeat steps 3-6 until the swollen weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached. Let the equilibrium swollen weight be Ws,eq.
-
Calculate the swelling ratio (SR) at each time point and the equilibrium swelling ratio (ESR) using the following equations:
SR(t) (%) = [(Ws(t) - Wd) / Wd] x 100
ESR (%) = [(Ws,eq - Wd) / Wd] x 100
Protocol 3: Unconfined Compressive Mechanical Testing of Hydrogels
This protocol outlines the method for measuring the compressive modulus of a hydrogel.
Materials:
-
Cylindrical hydrogel samples of known diameter and height
-
Mechanical testing machine with a compression platen
-
Calipers
Procedure:
-
Prepare cylindrical hydrogel samples with a defined aspect ratio (height/diameter), typically between 1 and 1.5.
-
Measure the exact dimensions of each sample using calipers.
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Lower the upper platen until it is in contact with the top surface of the hydrogel.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).[12]
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
Visualizations
Experimental Workflows
Caption: Experimental workflow for synthesis, characterization, and application of this compound crosslinked hydrogels.
Signaling Pathway: Matrix Stiffness and Cellular Response
The mechanical properties of the hydrogel, such as stiffness, which is modulated by the crosslinking density, can significantly influence cellular behavior. This is often mediated through mechanotransduction pathways.
Caption: Signaling pathway illustrating how matrix stiffness influences cellular processes through mechanotransduction.[13][14][15]
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Unconfined Compression Experimental Protocol for Cartilage Explants and Hydrogel Constructs: From Sample Preparation to Mechanical Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: UV Curing Techniques for Vinyl Acrylate Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ultraviolet (UV) curing techniques for vinyl acrylate-based coatings and adhesives. This document details the fundamental principles of UV curing, formulation components, key processing parameters, and standardized protocols for characterization. The information is intended to guide researchers and professionals in the development and application of UV-curable materials.
Introduction to UV Curing of this compound Systems
UV curing is a photopolymerization process that utilizes UV energy to rapidly convert a liquid formulation into a solid, crosslinked polymer network.[1] This technology offers significant advantages over traditional thermal curing methods, including high cure speeds (often within seconds), low energy consumption, and the ability to cure materials on heat-sensitive substrates.[2] this compound formulations are widely used in UV-curable coatings and adhesives due to their high reactivity and versatility, which allow for the tailoring of properties such as hardness, flexibility, and adhesion.[3]
The basic components of a UV-curable this compound system include oligomers, monomers, photoinitiators, and additives. Upon exposure to UV light of a specific wavelength, the photoinitiator generates reactive species (free radicals) that initiate the polymerization of the acrylate groups on the monomers and oligomers, leading to the formation of a durable, crosslinked network.[4]
The UV Curing Process: A Mechanistic Overview
The UV curing of this compound systems proceeds via a free-radical polymerization mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: A photoinitiator molecule absorbs UV photons, causing it to undergo cleavage (Type I) or hydrogen abstraction (Type II) to form free radicals.[4]
-
Propagation: The highly reactive free radicals attack the carbon-carbon double bonds of the vinyl and acrylate functional groups in the monomers and oligomers, initiating a chain reaction. This process rapidly builds the polymer network.
-
Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they react with an inhibitor.
Oxygen inhibition is a common challenge in free-radical polymerization, where atmospheric oxygen can scavenge the initiating radicals, leading to incomplete surface cure. This can be mitigated by using higher photoinitiator concentrations, higher UV intensity, or by curing in an inert atmosphere such as nitrogen.
Formulation Components for this compound Coatings and Adhesives
The performance of a UV-cured this compound system is highly dependent on its formulation. The careful selection and combination of oligomers, monomers, photoinitiators, and additives are crucial for achieving the desired properties.
Oligomers
Oligomers are moderately low molecular weight polymers that form the backbone of the cured material and largely determine its final physical properties.[3]
| Oligomer Type | Key Properties |
| Epoxy Acrylates | High reactivity, good hardness, excellent chemical resistance.[1] |
| Urethane Acrylates | High flexibility, good adhesion, and excellent durability.[3] |
| Polyester Acrylates | Good flexibility and adhesion, often used to improve pigment wetting. |
| Polyether Acrylates | Low viscosity and high flexibility, but may have lower water resistance.[3] |
Monomers
Monomers are low molecular weight reactive diluents used to reduce the viscosity of the formulation for better processing and to modify the properties of the cured polymer.[3]
| Monomer Functionality | Impact on Properties | Example |
| Monofunctional | Increases flexibility, improves adhesion, reduces shrinkage. | Isobornyl Acrylate (IBOA) |
| Difunctional | Balances hardness and flexibility, increases cure speed. | 1,6-Hexanediol Diacrylate (HDDA) |
| Trifunctional | Increases crosslink density, hardness, and chemical resistance. | Trimethylolpropane Triacrylate (TMPTA) |
Photoinitiators
Photoinitiators are essential components that absorb UV light and initiate the polymerization reaction.[4] The choice of photoinitiator depends on the UV light source, the thickness of the coating, and the presence of pigments.
| Photoinitiator Type | Mechanism | Key Characteristics |
| Type I (Cleavage) | Unimolecular bond cleavage to form free radicals. | High efficiency, fast cure speeds.[4] |
| Type II (H-Abstraction) | Requires a co-initiator (e.g., amine) to generate radicals. | Reduced oxygen inhibition, can be used for pigmented systems.[4] |
Additives
Various additives are incorporated into formulations to enhance specific properties. These can include:
-
Adhesion Promoters: To improve bonding to specific substrates.
-
Wetting Agents: To ensure uniform coverage on the substrate.
-
Defoamers: To prevent the formation of air bubbles.
-
Stabilizers: To improve the shelf life of the uncured formulation.
Quantitative Data on Curing and Performance
The following tables summarize key quantitative data for the UV curing of this compound systems. Note: The values presented are representative and can vary significantly based on the specific formulation and processing conditions.
Table 1: Influence of UV Intensity and Photoinitiator Concentration on Cure Speed
| Formulation ID | Photoinitiator (Type I) Conc. (wt%) | UV Intensity (mW/cm²) | Time to Reach 80% Conversion (seconds) |
| VA-1 | 2 | 50 | 8 |
| VA-2 | 2 | 100 | 4 |
| VA-3 | 2 | 200 | 2 |
| VA-4 | 4 | 50 | 5 |
| VA-5 | 4 | 100 | 2.5 |
| VA-6 | 4 | 200 | 1 |
Data is illustrative and based on typical trends observed in research.[5][6]
Table 2: Lap Shear Adhesion Strength on Various Substrates
| Adhesive Formulation | Substrate | Lap Shear Strength (MPa) | Failure Mode |
| VA-Adhesive-A | Glass | 15.5 | Cohesive |
| VA-Adhesive-A | Stainless Steel | 12.8 | Adhesive |
| VA-Adhesive-A | Polycarbonate | 8.2 | Substrate Failure |
| VA-Adhesive-B | Glass | 18.2 | Cohesive |
| VA-Adhesive-B | Stainless Steel | 14.1 | Cohesive |
| VA-Adhesive-B | Polycarbonate | 9.5 | Substrate Failure |
Data is representative of typical values found in technical literature.[7]
Table 3: Viscosity of Uncured this compound Formulations
| Formulation ID | Oligomer Type | Monomer (wt%) | Viscosity at 25°C (cP) |
| VA-Coat-1 | Epoxy Acrylate | HDDA (30%) | 5500 |
| VA-Coat-2 | Epoxy Acrylate | IBOA (30%) | 4800 |
| VA-Coat-3 | Urethane Acrylate | HDDA (30%) | 7200 |
| VA-Coat-4 | Urethane Acrylate | IBOA (30%) | 6500 |
Viscosity is highly dependent on the specific oligomer and monomer grades used.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of UV-curable this compound coatings and adhesives.
Protocol for Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Curing Kinetics
Objective: To monitor the rate of disappearance of acrylate double bonds in real-time during UV exposure to determine the curing kinetics.
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability.
-
UV light source (e.g., mercury lamp or LED) with a controllable shutter and intensity.
-
Liquid sample cell with UV-transparent windows (e.g., BaF₂ or CaF₂).
-
Nitrogen purge for the sample compartment (optional, to minimize oxygen inhibition).
-
This compound formulation.
Procedure:
-
Prepare a thin film of the this compound formulation between two UV-transparent windows. The film thickness should be controlled using a spacer (e.g., 10-25 µm).
-
Place the sample cell in the FTIR spectrometer.
-
Acquire a background spectrum.
-
Initiate the RT-FTIR data collection software to acquire spectra at a high temporal resolution (e.g., 1-2 spectra per second).
-
After a few seconds of baseline data collection, open the shutter of the UV lamp to expose the sample to UV radiation of a known intensity.
-
Continue collecting spectra until the reaction is complete, as indicated by the stabilization of the acrylate peak height.
-
The disappearance of the acrylate peak, typically monitored at around 810 cm⁻¹ or 1635 cm⁻¹, is used to calculate the degree of conversion over time.
Data Analysis: The percent conversion of acrylate groups is calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 Where:
-
Aₜ is the area of the acrylate peak at time 't'.
-
A₀ is the initial area of the acrylate peak before UV exposure.
Protocol for Lap Shear Adhesion Testing (ASTM D1002)
Objective: To determine the shear strength of a UV-cured this compound adhesive bonded between two substrates.
Materials and Equipment:
-
Universal Testing Machine (UTM) with grips for tensile testing.
-
Substrates of interest (e.g., glass, stainless steel, polycarbonate), cut to standard dimensions (e.g., 100 mm x 25 mm x 1.6 mm).
-
UV-curable this compound adhesive.
-
UV light source.
-
Spacers (e.g., wire shims) to control bondline thickness.
-
Cleaning solvents (e.g., acetone, isopropanol).
Procedure:
-
Clean the bonding surfaces of the substrates thoroughly with a suitable solvent and allow them to dry completely.
-
Apply a small amount of the adhesive to one end of a substrate.
-
Place the second substrate over the adhesive to create a single lap joint with a defined overlap area (e.g., 25 mm x 12.5 mm). Use spacers to ensure a consistent bondline thickness.
-
Wipe away any excess adhesive from the edges of the joint.
-
Cure the adhesive by exposing the bond line to a UV light source for the predetermined time and intensity.
-
Allow the bonded specimens to condition at room temperature for at least 24 hours before testing.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
Data Analysis: The lap shear strength is calculated using the following formula: Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)
Protocol for Viscosity Measurement (ASTM D2196)
Objective: To measure the viscosity of an uncured this compound coating or adhesive formulation.
Materials and Equipment:
-
Rotational viscometer (e.g., Brookfield type).
-
Appropriate spindle for the expected viscosity range.
-
Temperature-controlled water bath or chamber.
-
Beaker or sample container.
-
This compound formulation.
Procedure:
-
Equilibrate the this compound formulation and the viscometer spindle to the desired temperature (e.g., 25°C).
-
Pour the formulation into the sample container.
-
Immerse the viscometer spindle into the formulation to the specified depth.
-
Allow the sample to equilibrate for a few minutes to dissipate any air bubbles and reach thermal equilibrium.
-
Start the viscometer at a specified rotational speed.
-
Allow the reading to stabilize and then record the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).
-
Measurements can be repeated at different rotational speeds to assess the shear-thinning behavior of the formulation.
Troubleshooting Common UV Curing Issues
| Issue | Potential Causes | Recommended Solutions |
| Tacky or Uncured Surface | Oxygen inhibition; Insufficient UV dose or intensity; Incorrect wavelength of UV light. | Increase photoinitiator concentration; Use a higher intensity UV lamp; Cure in a nitrogen atmosphere; Ensure the lamp's spectral output matches the photoinitiator's absorption spectrum. |
| Poor Adhesion | Improper substrate cleaning; Incompatible formulation; High shrinkage stress. | Thoroughly clean and degrease the substrate; Use an adhesion promoter; Modify the formulation with monomers that improve adhesion; Optimize curing conditions to minimize shrinkage. |
| Yellowing of Coating | Photoinitiator degradation; Excessive UV exposure. | Use a non-yellowing photoinitiator; Optimize the UV dose to avoid over-curing. |
| Brittleness | High crosslink density; Inappropriate oligomer/monomer selection. | Incorporate more flexible, monofunctional monomers; Use a more flexible oligomer backbone. |
Conclusion
UV curing of this compound coatings and adhesives is a versatile and efficient technology with a wide range of applications. A thorough understanding of the formulation components, curing mechanism, and process parameters is essential for developing products with desired performance characteristics. The protocols and data presented in these application notes provide a foundation for researchers and professionals to effectively utilize and innovate within the field of UV-curable materials.
References
- 1. scribd.com [scribd.com]
- 2. radtech-europe.com [radtech-europe.com]
- 3. specialchem.com [specialchem.com]
- 4. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 5. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. specialchem.com [specialchem.com]
Application Notes and Protocols for Emulsion Polymerization of Vinyl Acrylate and its Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emulsion polymerization of vinyl acrylate and its copolymers, with a focus on their applications in coatings and drug delivery. Detailed experimental protocols, quantitative data, and process visualizations are presented to guide researchers in the synthesis and characterization of these versatile polymers.
Application Notes
This compound and its copolymers are a significant class of polymers synthesized via emulsion polymerization, a process that offers excellent control over polymer properties and results in an aqueous dispersion of polymer particles, commonly known as a latex.[1] This method is environmentally friendly due to the use of water as the dispersion medium. The versatility of this compound copolymers stems from the ability to tailor their properties by copolymerizing this compound with a variety of other monomers, such as vinyl acetate and butyl acrylate.
Key Features and Applications:
-
Coatings and Adhesives: Vinyl acetate-butyl acrylate (VAc-BA) copolymers are widely used as binders in paints and adhesives.[1] The incorporation of butyl acrylate improves the flexibility and water resistance of the resulting film compared to polyvinyl acetate homopolymers.[2] These latexes are valued for their good film-forming properties, adhesion, and durability.[1]
-
Drug Delivery: Acrylate copolymers are explored for various drug delivery applications due to their biocompatibility and tunable properties.[3][4] They can be formulated as rate-controlling membranes in transdermal drug delivery systems, where they regulate the release of the active pharmaceutical ingredient.[3][5] Furthermore, they can be synthesized as nanoparticles to encapsulate and deliver drugs to specific targets.[4][6] The release of drugs from these systems can be modulated by the copolymer composition and the pH of the surrounding environment.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the emulsion polymerization of this compound copolymers.
Table 1: Reaction Parameters for this compound Copolymer Emulsion Polymerization
| Copolymer System | Monomer Ratio (w/w) | Initiator | Emulsifier/Stabilizer | Temperature (°C) | Stirring Rate (rpm) | Reference |
| Vinyl Acetate/Butyl Acrylate | 85/15 | Ammonium Persulfate | N-methylol acrylamide, 30 mole ethoxylated nonyl phenol | 55-70 | 350 | [5] |
| Vinyl Acetate/Butyl Acrylate | 19/1 (weight ratio) | Potassium Persulfate | Poly(vinyl alcohol) | Not Specified | Not Specified | [4] |
| Vinyl Acetate/Butyl Acrylate | Not Specified | Potassium Persulfate/Acetone Sodium Bisulfite (redox) | Pluronic F108 | 70 | 500 | [7] |
| N-vinylpyrrolidone/Acrylic Acid | 1:1 to 1:3 (molar ratio) | Azo initiator (V50) | Surfactant-free | Not Specified | Not Specified | [8] |
Table 2: Properties of this compound Copolymer Latexes
| Copolymer System | Particle Size (nm) | Solid Content (%) | Viscosity (cP) | Zeta Potential (mV) | Application | Reference |
| Vinyl Acetate/Butyl Acrylate | 297.0 - 538.2 | 27.93 - 45.75 | 33.2 - 96.3 | -12.22 to -25.28 | Coatings | [5] |
| Vinyl Acetate/Butyl Acrylate | Decreases with increasing PVA concentration | Up to 51.31 | 334 - 806 | Not Specified | Coatings | [4][9] |
| N-vinylpyrrolidone/Acrylic Acid | 136 - 183 | Not Specified | Not Specified | Negative | Drug Delivery | [4] |
Experimental Protocols
Protocol 1: Emulsion Polymerization of Vinyl Acetate-Butyl Acrylate (VAc-BA) for Coatings
This protocol describes a semi-continuous emulsion polymerization method to synthesize a VAc-BA copolymer latex suitable for coating applications.
Materials:
-
Vinyl acetate (VAc), monomer
-
Butyl acrylate (BuA), comonomer
-
N-methylol acrylamide (NMA), protective colloid
-
Sodium bicarbonate (NaHCO₃), pH regulator
-
Non-ionic emulsifier (e.g., 30 mole ethoxylated nonyl phenol)
-
Ammonium persulfate (APS) or Potassium persulfate (PPS), initiator
-
Defoamer
-
Distilled water
Equipment:
-
1 L glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet
-
Thermostatically controlled water bath
-
Covered Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Reactor Setup: In the 1 L glass reactor, add 1.5 g of NMA, 0.12 g of NaHCO₃, 3 g of the non-ionic emulsifier, a few drops of defoamer, and 37.5 mL of distilled water.
-
Initial Heating and Stirring: Begin stirring the mixture at a constant speed of 350 rpm and heat the reactor to the desired polymerization temperature (e.g., 65 °C) using the water bath.
-
Monomer Preparation: In a separate covered Erlenmeyer flask, weigh 37.5 g of VAc and 6.56 g of BuA.
-
Initiator Solution Preparation: Prepare a stock solution of the initiator by dissolving a specific amount (e.g., 0.2 g of APS) in a small amount of distilled water (e.g., 10 mL).
-
Monomer Feed: Divide the monomer mixture into five equal portions. Add the first portion to the reactor along with 0.04 g of the initiator dissolved in 2 mL of distilled water.
-
Semi-continuous Addition: Add the remaining four portions of the monomer mixture to the reactor at 15-minute intervals, each with 0.04 g of the initiator dissolved in 2 mL of distilled water.
-
Final Initiator Addition: After all the monomer mixture has been added, add an additional 0.02 g of the initiator solution to the reactor.
-
Post-Polymerization: Increase the temperature by 15-20 °C and continue stirring for an additional 30-60 minutes to ensure complete monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can then be characterized for solid content, viscosity, particle size, and other properties.[5]
Protocol 2: Surfactant-Free Emulsion Polymerization of N-vinylpyrrolidone/Acrylic Acid (NVP/AA) Nanoparticles for Drug Delivery
This protocol outlines the synthesis of NVP/AA copolymer nanoparticles for potential drug delivery applications, adapted from a method for cisplatin delivery.[4]
Materials:
-
N-vinylpyrrolidone (NVP), monomer
-
Acrylic acid (AA), comonomer
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50), initiator
-
N,N'-Methylenebis(acrylamide), crosslinker
-
Distilled water
Equipment:
-
Three-necked round-bottom flask with a condenser, nitrogen inlet/outlet, and magnetic stirrer
-
Heating mantle with a temperature controller
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Reaction Setup: In the three-necked flask, dissolve the desired amounts of NVP and AA in distilled water. The molar ratio of NVP to AA can be varied (e.g., 1:1).
-
Inert Atmosphere: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Initiator and Crosslinker Addition: Add the V-50 initiator and the bisacrylamide crosslinker to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.
-
Purification: After the reaction is complete, cool the nanoparticle suspension to room temperature. Purify the nanoparticles by dialysis against distilled water for 72 hours, changing the water frequently to remove unreacted monomers and initiator.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form of the NVP/AA nanoparticles.
-
Drug Loading (Example with Cisplatin):
-
Disperse the lyophilized nanoparticles in distilled water.
-
Prepare a solution of the drug (e.g., cisplatin) in water.
-
Mix the nanoparticle dispersion and the drug solution at a specific ratio (e.g., 1:10 nanoparticles to cisplatin) and stir for 72 hours at room temperature in the dark.
-
Separate the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with distilled water to remove any unbound drug.
-
Lyophilize the drug-loaded nanoparticles.[4]
-
Visualizations
Caption: General workflow for emulsion polymerization.
Caption: Workflow for seeded (core-shell) emulsion polymerization.
Caption: Workflow for preparing a latex-based coating.
Caption: Formation and drug loading of copolymer nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102757521A - Preparation method of vinyl acrylic emulsion - Google Patents [patents.google.com]
- 3. Acrylate copolymer: a rate-controlling membrane in the tr... [degruyterbrill.com]
- 4. Synthesis of novel N-vinylpyrrolidone/acrylic acid nanoparticles as drug delivery carriers of cisplatin to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of Ropinirole from Acrylate-Vinylacetate Transdermal Formulations: Modulation Based on Polymer-Drug Interactions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acrylate copolymer: a rate-controlling membrane in the tr... [degruyterbrill.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of <i>N</i>-vinylpyrrolidone/Acrylic acid nanoparticles for drug delivery: Method optimization [ouci.dntb.gov.ua]
Application Notes and Protocols for Synthesis of Vinyl Acrylate Copolymers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of vinyl acrylate copolymers tailored for drug delivery applications. The versatility of these copolymers allows for the fine-tuning of physicochemical properties to achieve controlled and targeted drug release.
Introduction
This compound copolymers are a versatile class of polymers synthesized from vinyl and acrylate monomers. Their tunable properties, such as hydrophilicity, biocompatibility, and drug loading capacity, make them excellent candidates for developing advanced drug delivery systems.[1][2][3] By carefully selecting the monomers and polymerization techniques, these copolymers can be formulated into various drug carriers, including nanoparticles, hydrogels, and transdermal patches.[1][2] This document outlines the synthesis, characterization, and drug release evaluation of these copolymers.
Core Concepts and Applications
This compound copolymers offer several advantages in drug delivery:
-
Biocompatibility: Many vinyl and acrylate monomers are biocompatible, minimizing adverse reactions in the body.[2][3][4]
-
Controlled Release: The copolymer composition can be adjusted to control the rate of drug release, with mechanisms often following Fickian diffusion or being influenced by polymer swelling and erosion.[1][5][6]
-
Targeted Delivery: Functional monomers can be incorporated to facilitate targeting to specific tissues or cells.
-
Versatility: These copolymers can be used to deliver a wide range of therapeutic agents, from small molecules to larger biologics.[2][7]
Experimental Protocols
Protocol 1: Synthesis of Poly(N-vinylpyrrolidone-co-acrylic acid) (P(NVP-co-AA)) Nanoparticles via Surfactant-Free Emulsion Polymerization
This protocol describes the synthesis of P(NVP-co-AA) nanoparticles, which are promising carriers for anticancer drugs like cisplatin.[8][9]
Materials:
-
N-vinylpyrrolidone (NVP)
-
Acrylic acid (AA)
-
Azo initiator (e.g., V50)
-
Bisacrylamide (crosslinker)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of NVP and AA at the desired molar ratio (e.g., 1:1 to 1:3).[8]
-
Add the azo initiator and bisacrylamide crosslinker to the monomer solution.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 70°C with continuous stirring to initiate polymerization.
-
Maintain the reaction at 70°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.
-
Lyophilize the purified suspension to obtain dry P(NVP-co-AA) nanoparticles.[9]
Protocol 2: Formulation of Drug-Loaded this compound Copolymer Films for Transdermal Delivery
This protocol outlines the preparation of drug-loaded acrylic-vinyl acetate copolymer films for transdermal patch applications.[1]
Materials:
-
Acrylate-vinyl acetate copolymer dispersion (e.g., DuroTak)
-
Active pharmaceutical ingredient (API), e.g., Ropinirole HCl
-
Ethyl acetate
-
Backing liner (e.g., 100 µm polyester foil)
-
Release liner (e.g., fluoropolymer-coated polyester)
Procedure:
-
Disperse the API in ethyl acetate in a closed vial under continuous stirring.
-
Add the required amount of the acrylate-vinyl acetate copolymer dispersion to the API solution and stir until a homogenous mixture is obtained (approximately 30 minutes).[1]
-
Cast the homogenous dispersion onto the release liner using a film applicator to achieve a uniform thickness.
-
Slowly evaporate the solvent by progressive heating up to 50°C for 60 minutes.[1]
-
Laminate the dried drug-loaded film with the backing liner.
-
Cut the laminate into patches of the desired size.
Characterization of Copolymers
Proper characterization is crucial to ensure the synthesized copolymers meet the desired specifications for drug delivery.
| Characterization Technique | Purpose | Typical Findings |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the copolymer structure and the incorporation of both monomers. | Presence of characteristic peaks for functional groups from both vinyl and acrylate monomers.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the copolymer composition and microstructure. | Integration of proton signals allows for the quantification of the monomer ratio in the copolymer.[2] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and thermal properties. | A single Tg value between those of the homopolymers suggests a random copolymer formation.[2] |
| Dynamic Light Scattering (DLS) | To measure the particle size and size distribution of nanoparticles. | Provides the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and surface characteristics of the copolymers. | Can reveal the shape and surface texture of nanoparticles or films.[2] |
Drug Loading and In Vitro Release Studies
Protocol 3: Drug Loading into P(NVP-co-AA) Nanoparticles
Materials:
-
Synthesized P(NVP-co-AA) nanoparticles
-
Drug (e.g., Cisplatin)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse a known amount of P(NVP-co-AA) nanoparticles in PBS.
-
Add a solution of the drug to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24-48 hours to allow for drug loading.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.
-
Wash the nanoparticles with PBS to remove any surface-adsorbed drug.
-
Lyophilize the drug-loaded nanoparticles.
-
Determine the drug loading content and encapsulation efficiency by quantifying the amount of drug in the supernatant and washings using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[9]
The optimal nanoparticle to cisplatin ratio has been found to be 1:10, with an entrapment efficiency of 12-18% and a loading capacity of 4 mmol/g.[9]
Protocol 4: In Vitro Drug Release from Transdermal Patches
Materials:
-
Drug-loaded transdermal patches
-
Pharmacopoeial Apparatus V (Paddle over disk)
-
Release medium (e.g., phosphate buffer, pH 6.0 or 7.4)
Procedure:
-
Mount the transdermal patch onto the disk assembly of the apparatus.
-
Fill the vessel with 500 mL of the release medium, maintained at 32 ± 0.5°C.
-
Rotate the paddle at a constant speed (e.g., 50 rpm).
-
Withdraw aliquots of the release medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 36 hours).[1]
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound copolymers for drug delivery.
Table 1: Properties of P(NVP-co-AA) Nanoparticles [9]
| Synthesis Method | Particle Size (nm) | Zeta Potential (mV) | % Entrapment Efficiency (Cisplatin) | % Loading Capacity (Cisplatin) |
| Method 1 | 136 | Negative | 12-18 | 4 mmol/g |
| Method 2 | 183 | Negative | 12-18 | 4 mmol/g |
Table 2: Drug Release from Acrylate-Vinylacetate Transdermal Formulations [1]
| Copolymer Type | Drug Loading | Release Medium pH | % Drug Released (approx.) | Release Mechanism |
| Carboxylic polymers | Varied | pH-dependent | ~15% (for acrylic polymers without vinylacetate) | Fickian diffusion and erosion contribution |
| Hydroxyl polymers | Varied | pH-independent | Varies | Fickian diffusion |
Visualizations
Synthesis of this compound Copolymer Nanoparticles
Caption: Workflow for copolymer nanoparticle synthesis.
Drug Loading and Release from Copolymer Nanoparticles
References
- 1. Release of Ropinirole from Acrylate-Vinylacetate Transdermal Formulations: Modulation Based on Polymer-Drug Interactions [mdpi.com]
- 2. Preparation and Characterization of Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) and In Vitro Application as Contact Lens for Acyclovir Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acrylic Polymers in the Healthcare Industry - Gellner Industrial, LLC [gellnerindustrial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docta.ucm.es [docta.ucm.es]
- 6. mdpi.com [mdpi.com]
- 7. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel N-vinylpyrrolidone/acrylic acid nanoparticles as drug delivery carriers of cisplatin to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Materials Using Vinyl Acetate-Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the surface modification of materials using vinyl acetate-acrylate copolymers. The protocols detailed below are intended to serve as a foundational guide for researchers in biomaterials science and drug development, offering methodologies for creating functionalized surfaces with tailored properties.
Introduction to Vinyl Acetate-Acrylate Surface Modification
Surface modification is a critical strategy in the development of advanced biomaterials and drug delivery systems.[1][2] By altering the surface chemistry of a material while preserving its bulk properties, it is possible to enhance biocompatibility, control cellular interactions, and modulate drug release kinetics.[3][4] Copolymers of vinyl acetate and acrylates are versatile materials for surface modification due to their biocompatibility, tunable hydrophilicity, and the ease with which their properties can be controlled through copolymer composition.[5][6]
These modifications are typically achieved through graft polymerization, where polymer chains are covalently attached to the substrate material.[5] This can be accomplished via several methods, including free-radical polymerization, atom transfer radical polymerization (ATRP), and radiation-induced grafting.[7][8][9] The resulting modified surfaces can be designed to resist protein adsorption, promote specific cell adhesion, or act as a reservoir for controlled drug release.[4][10]
Key Applications in Research and Drug Development
-
Biocompatible Coatings: Creating surfaces that minimize adverse reactions from the biological environment.[1][7]
-
Controlled Drug Delivery: Engineering surfaces to release therapeutic agents at a predetermined rate.[11][6][10]
-
Tissue Engineering: Fabricating scaffolds that support cell attachment, proliferation, and differentiation.[4]
-
Anti-fouling Surfaces: Developing materials that resist the non-specific adsorption of proteins and microorganisms.[7]
Experimental Protocols
Protocol 1: Emulsion Polymerization of Vinyl Acetate-Acrylate Copolymers
This protocol describes a general method for synthesizing vinyl acetate-acrylate copolymer latexes, which can then be used for coating applications.[12][13][14]
Materials:
-
Vinyl acetate (VAc) monomer
-
Acrylate monomer (e.g., butyl acrylate (BuA), methyl acrylate (MA))
-
Initiator (e.g., Ammonium persulfate (APS), Potassium persulfate (KPS))[12]
-
Emulsifier (e.g., Sodium dodecylbenzenesulfonate (SDBS), non-ionic surfactants)[14]
-
Protective colloid (e.g., N-methylol acrylamide (NMA))[12]
-
pH regulator (e.g., Sodium bicarbonate (NaHCO3))[12]
-
Deionized water
-
Reaction vessel with stirrer, reflux condenser, and inlets for reactants
Procedure:
-
Prepare the aqueous phase by dissolving the emulsifier, protective colloid, and pH regulator in deionized water in the reaction vessel.
-
Heat the mixture to the desired reaction temperature (typically 55-80°C) with constant stirring under a nitrogen atmosphere.[12][13][14]
-
In a separate vessel, prepare the monomer mixture by combining vinyl acetate and the acrylate monomer.
-
Add a portion of the initiator to the heated aqueous phase.
-
Slowly add the monomer mixture and the remaining initiator solution to the reaction vessel over a period of 2-4 hours.[13][14]
-
Maintain the reaction temperature for an additional 1-2 hours after the addition is complete to ensure full conversion.[14]
-
Cool the reactor to room temperature and filter the resulting latex emulsion.
Diagram of Emulsion Polymerization Workflow:
Caption: Workflow for emulsion polymerization of vinyl acetate-acrylate copolymers.
Protocol 2: Graft Polymerization of Vinyl Acetate-Acrylate onto a Polymer Surface via "Grafting From"
This protocol outlines a general procedure for modifying a polymer substrate by growing vinyl acetate-acrylate copolymer chains from its surface. This example uses a free-radical initiation approach.
Materials:
-
Polymer substrate (e.g., Poly(vinyl chloride) (PVC), Poly(vinyl alcohol) (PVA))
-
Vinyl acetate (VAc) monomer
-
Acrylate monomer (e.g., ethyl acrylate (EA))
-
Initiator (e.g., Benzoyl peroxide (BPO))[15]
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[8]
-
Nitrogen gas
Procedure:
-
Clean and dry the polymer substrate. For some substrates, a pre-treatment step such as dehydrochlorination for PVC may be necessary to create active sites for grafting.[15]
-
Dissolve the polymer substrate in an appropriate solvent in a reaction flask under a nitrogen atmosphere.
-
Add the vinyl acetate and acrylate monomers to the solution.
-
Add the initiator (e.g., BPO) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 70°C) and maintain for a specified time (e.g., 1.5 hours) with constant stirring.[15]
-
After the reaction, precipitate the grafted polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter and wash the precipitated polymer to remove unreacted monomers and homopolymer.
-
Dry the surface-modified polymer under vacuum.
Diagram of "Grafting From" Polymerization Workflow:
Caption: General workflow for "grafting from" surface modification.
Characterization of Modified Surfaces
The successful modification of a material's surface and the properties of the resulting layer can be assessed using various analytical techniques.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups introduced onto the surface, confirming the presence of the grafted copolymer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, providing quantitative information about the grafted layer. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and topography. |
| Contact Angle Measurement | Assessment of surface wettability (hydrophilicity/hydrophobicity). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the modified material. |
Quantitative Data Summary
The following tables summarize typical data obtained from the synthesis and characterization of vinyl acetate-acrylate copolymers and modified surfaces. Note that specific values will vary depending on the exact monomers, reaction conditions, and substrate used.
Table 1: Typical Reaction Parameters for Emulsion Polymerization of Vinyl Acetate-Acrylate Copolymers
| Parameter | Value Range | Reference |
| Vinyl Acetate (wt%) | 40-60 | [14] |
| Butyl Acrylate (wt%) | 40-60 | [14] |
| Initiator (Ammonium Persulfate, wt%) | 0.5-1.0 | [14] |
| Emulsifier (wt%) | 0.4-2.0 | [14] |
| Reaction Temperature (°C) | 70-95 | [14][16] |
| Reaction Time (hours) | 3-5 | [14] |
| Solid Content (%) | 40-45 | [14] |
| Viscosity (s, Ford Cup No. 4) | 20-26 | [14] |
| Surface Tension (dynes) | 32-37 | [14] |
Table 2: Influence of Monomer Ratio on Copolymer Properties
| Vinyl Acetate / Butyl Acrylate Ratio (wt/wt) | Glass Transition Temperature (Tg, °C) | Minimum Film Formation Temperature (°C) | Tensile Strength (MPa) |
| 85 / 15 | -6.49 | - | 15.6 |
| Data adapted from studies on vinyl acetate-butyl acrylate copolymers. |
Table 3: Surface Properties of Modified Materials
| Surface Modification | Contact Angle (°) | Protein Adsorption Reduction (%) |
| Untreated Polypropylene (PP) | ~100 | 0 |
| PP grafted with Polyethylene Glycol Acrylate (PEGA) | ~40-60 | 60-70 |
| Data adapted from studies on plasma-induced graft polymerization.[17] |
Logical Relationships in Surface Modification
The success of a surface modification strategy depends on a series of interconnected factors, from the choice of materials to the reaction conditions and subsequent characterization.
Diagram of Logical Relationships in Surface Modification:
Caption: Interdependencies in the surface modification process.
By carefully selecting the monomers, polymerization technique, and reaction parameters, researchers can create surfaces with specific functionalities tailored to their desired applications in drug development and biomaterial science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Characterization of Surface-grafted Poly (Vinyl Alcohol) on Silicon Wafer [jstage.jst.go.jp]
- 3. Colloidal Aqueous Dispersions of Methyl (meth)Acrylate-Grafted Polyvinyl Alcohol Designed for Thin Film Applications [mdpi.com]
- 4. Photopolymer - Wikipedia [en.wikipedia.org]
- 5. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 6. Release of Ropinirole from Acrylate-Vinylacetate Transdermal Formulations: Modulation Based on Polymer-Drug Interactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Preparation and Characterization of Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) and In Vitro Application as Contact Lens for Acyclovir Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. prepchem.com [prepchem.com]
- 14. CN103059211B - Vinyl acetate-acrylate copolymer emulsion, its synthesis method and application - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN105713149A - Vinyl acetate-acrylic emulsion and preparation method thereof - Google Patents [patents.google.com]
- 17. Plasma-induced graft-polymerization of polyethylene glycol acrylate on polypropylene films: chemical characterization and evaluation of the protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Poly(vinyl acrylate) Nanoparticles for Drug Delivery Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(vinyl acrylate) (PVA) nanoparticles are emerging as promising carriers for drug delivery systems. Their biocompatibility, biodegradability, and ability to encapsulate a wide range of therapeutic agents make them a versatile platform for targeted and controlled release applications. This document provides detailed protocols for the preparation of PVA nanoparticles using two common methods: emulsion polymerization and nanoprecipitation. It also includes a summary of key quantitative data and characterization techniques to guide researchers in synthesizing and evaluating these nanoparticles for their specific drug delivery needs.
Synthesis Methods
There are several methods available for the preparation of polymeric nanoparticles, with emulsion polymerization and nanoprecipitation being two of the most widely used techniques for vinyl and acrylate-based polymers.[1][2][3]
Emulsion Polymerization
Emulsion polymerization is a widely used technique for producing polymer nanoparticles with a narrow size distribution.[4][5] The process involves the polymerization of a monomer (this compound) in an emulsion, typically stabilized by a surfactant.
Experimental Protocol: Emulsion Polymerization of Poly(this compound) Nanoparticles
Materials:
-
This compound (monomer)
-
Sodium dodecyl sulfate (SDS) (surfactant)[4]
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask, dissolve a specific amount of sodium dodecyl sulfate (SDS) in deionized water.
-
Purging with Nitrogen: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Addition of Monomer: Add the this compound monomer to the aqueous surfactant solution while stirring vigorously to form a stable emulsion.
-
Initiation of Polymerization: Heat the emulsion to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere. Dissolve the potassium persulfate initiator in a small amount of deionized water and inject it into the flask to start the polymerization.
-
Polymerization Reaction: Allow the reaction to proceed for a set period (e.g., 4-6 hours) while maintaining the temperature and stirring. The initially clear or cloudy emulsion will turn into a milky-white latex, indicating the formation of polymer nanoparticles.[4]
-
Purification: Cool the latex to room temperature. The nanoparticles can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.
Nanoprecipitation (Solvent Displacement Method)
Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles.[7] It involves the displacement of a solvent, in which the polymer is dissolved, by a non-solvent, leading to the precipitation of the polymer as nanoparticles.[7]
Experimental Protocol: Nanoprecipitation of Poly(this compound) Nanoparticles
Materials:
-
Poly(this compound) (pre-formed polymer)
-
Acetone (solvent)
-
Deionized water (non-solvent)
-
Poloxamer or Poly(vinyl alcohol) (PVA) (stabilizer, optional)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Preparation of Polymer Solution: Dissolve the poly(this compound) polymer in acetone at a specific concentration. If a drug is to be encapsulated, it can be co-dissolved in this organic phase.[8]
-
Preparation of Aqueous Phase: Prepare an aqueous solution, which acts as the non-solvent. A stabilizer such as a poloxamer or PVA can be added to the water to prevent nanoparticle aggregation.
-
Nanoprecipitation: Using a syringe pump, add the polymer solution dropwise into the vigorously stirring aqueous phase. The rapid diffusion of the solvent into the non-solvent causes the polymer to precipitate and form nanoparticles.[7]
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: The nanoparticles can be collected and purified by centrifugation followed by resuspension in deionized water to remove any remaining solvent and free stabilizer.
Characterization of Poly(this compound) Nanoparticles
The physicochemical properties of the synthesized nanoparticles are crucial for their performance in drug delivery applications. Key parameters to characterize include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and encapsulation efficiency.
Table 1: Key Characterization Parameters and Techniques
| Parameter | Description | Common Characterization Technique |
| Particle Size | The average diameter of the nanoparticles, which influences their in vivo distribution and cellular uptake. | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[9] | Dynamic Light Scattering (DLS) |
| Zeta Potential | The measure of the surface charge of the nanoparticles, which affects their stability in suspension and interaction with biological membranes.[10] | Electrophoretic Light Scattering (ELS) |
| Drug Loading Capacity (DLC) | The amount of drug loaded per unit weight of the nanoparticle, typically expressed as a percentage. | Spectrophotometry (e.g., UV-Vis), High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (EE) | The percentage of the initial amount of drug that is successfully encapsulated within the nanoparticles. | Spectrophotometry (e.g., UV-Vis), High-Performance Liquid Chromatography (HPLC) |
Quantitative Data Summary
The following tables summarize typical quantitative data for polymeric nanoparticles prepared by emulsion polymerization and nanoprecipitation. Note that the specific values can vary significantly depending on the exact experimental conditions and the specific acrylate polymer used.
Table 2: Typical Physicochemical Properties of Polyacrylate-based Nanoparticles
| Synthesis Method | Polymer System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Emulsion Polymerization | Poly(vinyl acetate-co-butyl acrylate) | ~100 - 500 | < 0.2 | - | [6] |
| Emulsion Polymerization | Polystyrene | 49 - 272 | < 0.1 | - | [11] |
| Nanoprecipitation | Poly(lactic acid) | 85 - 560 | - | - | [12] |
| Nanoprecipitation | Poly(acrylic acid)-cysteine | 139 ± 34 | - | - | [13] |
| Nanoprecipitation | Poly(vinyl laurate-co-vinyl acetate) | ~55 | - | -54 | [14] |
Table 3: Drug Loading and Encapsulation Efficiency of Polymeric Nanoparticles
| Polymer System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Poly(lactic-co-glycolic acid) | - | - | 89 ± 3 | [9] |
| Poly(ε-caprolactone) | Ivermectin | 0.1 | 100 | [15] |
| Chitosan-based nanogels | Madecassoside | High | - | [15] |
| Poly-ε-caprolactone | Caffeine | - | > 20 | [16] |
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the preparation of poly(this compound) nanoparticles by emulsion polymerization and nanoprecipitation.
Caption: Workflow for Emulsion Polymerization.
Caption: Workflow for Nanoprecipitation.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and characterization of poly(this compound) nanoparticles for drug delivery applications. By carefully selecting the synthesis method and optimizing the experimental parameters, researchers can tailor the physicochemical properties of the nanoparticles to achieve desired drug loading, release kinetics, and in vivo performance. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. diva-portal.org [diva-portal.org]
- 3. vdoc.pub [vdoc.pub]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. kinampark.com [kinampark.com]
- 13. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecommons.cornell.edu [ecommons.cornell.edu]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Controlled Radical Polymerization of Vinyl Acrylate
Introduction
Vinyl acrylate and its derivatives are important monomers in polymer chemistry, yielding polymers with a wide range of applications. Controlled radical polymerization (CRP) techniques have enabled the synthesis of well-defined poly(this compound)-based materials with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] This document provides detailed application notes and protocols for two of the most powerful CRP methods: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this compound.
These notes are intended for researchers, scientists, and drug development professionals who require precise control over polymer synthesis for applications such as drug delivery, biomaterials, and surface modification.[1][2]
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a versatile and robust method for controlled radical polymerization that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[3][4] This process allows for the synthesis of polymers with predictable molecular weights and low dispersity.[1]
Mechanism of ATRP
The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This transfer generates a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). The reverse reaction, deactivation, is rapid and limits the concentration of active radicals, thereby minimizing termination reactions.[4]
Caption: ATRP mechanism illustrating initiation, propagation, and reversible deactivation.
Key Components and Considerations
-
Monomer: this compound. The purity of the monomer is crucial for successful polymerization.
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is commonly used. The initiator determines the number of growing polymer chains.
-
Catalyst: A transition metal salt, typically a copper(I) halide like CuBr, is used as the activator.
-
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA), is essential to solubilize the copper salt and adjust its redox potential.[3]
-
Solvent: Anisole, N,N-dimethylformamide (DMF), or other polar aprotic solvents are suitable.[1]
-
Temperature: Polymerization is typically conducted at elevated temperatures (e.g., 60-90 °C) to achieve a reasonable polymerization rate.[4]
-
Oxygen Exclusion: ATRP is sensitive to oxygen, which can oxidize the Cu(I) catalyst. Therefore, reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using techniques like freeze-pump-thaw cycles.[2]
Quantitative Data for ATRP of Acrylates
The following table summarizes typical experimental conditions and results for the ATRP of acrylates, providing a baseline for experimental design.
| Parameter | Value | Reference |
| Monomer | Methyl Acrylate | [5] |
| Initiator | Methyl α-bromophenylacetate (MBrP) | [5] |
| Catalyst System | CuBr₂/Me₆TREN | [5] |
| Solvent | DMF | [5] |
| Temperature | 60 °C | [5] |
| [Monomer]:[Initiator]:[CuBr₂]:[Ligand] | 50:1:0.0025:0.005 | [5] |
| Conversion | 86% | [5] |
| Number-Average Molecular Weight (M_n) | 3,700 g/mol | [5] |
| Dispersity (Đ) | 1.15 | [5] |
Experimental Protocol for ATRP of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Syringes and needles
Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 0.0143 g, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.
-
Deoxygenation: Evacuate the flask and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), this compound (e.g., 5.0 g, 50 mmol), and PMDETA (e.g., 0.021 mL, 0.1 mmol) via syringe.
-
Initiation: Degas the solution by three freeze-pump-thaw cycles. After the final thaw, place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Start Polymerization: Inject the initiator, EBiB (e.g., 0.0147 mL, 0.1 mmol), into the reaction mixture to start the polymerization.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol or hexane.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) or RAFT agent.[6][7] It offers excellent control over a wide range of monomers and is tolerant to various functional groups and reaction conditions.[7][8]
Mechanism of RAFT Polymerization
The RAFT mechanism is based on a degenerative chain transfer process. A propagating radical (P_n•) adds to the C=S bond of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment, releasing either the original propagating radical or a new radical (R•) that can initiate a new polymer chain. This rapid equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[9]
Caption: RAFT mechanism showing initiation, equilibrium, reinitiation, and propagation.
Key Components and Considerations
-
Monomer: this compound.
-
Initiator: A conventional radical initiator such as azobisisobutyronitrile (AIBN) or a Vazo initiator is used to generate radicals.[10]
-
RAFT Agent (CTA): The choice of RAFT agent is critical and depends on the monomer. For vinyl acrylates, xanthates and dithiocarbamates are generally effective.[7][11] The R group should be a good homolytic leaving group, and the Z group modulates the reactivity of the C=S bond.[7]
-
Solvent: A variety of solvents can be used, including toluene, dioxane, or ethyl acetate.[8]
-
Temperature: The reaction temperature is chosen based on the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN).
Quantitative Data for RAFT of Vinyl Acetate/Acrylates
The following table presents typical data for RAFT polymerization of vinyl acetate, which is structurally similar and provides a good model for this compound.
| Parameter | Value | Reference |
| Monomer | Vinyl Acetate | [12] |
| RAFT Agent | Malonate N,N-diphenyldithiocarbamate | [12] |
| Initiator | AIBN | [12] |
| Solvent | Benzene | [13] |
| Temperature | 60 °C | |
| Target M_n | > 50,000 g/mol | [12] |
| Dispersity (Đ) | < 1.5 | [12] |
Experimental Protocol for RAFT of this compound
This protocol provides a general framework for conducting a RAFT polymerization.
Materials:
-
This compound (inhibitor removed)
-
RAFT Agent (e.g., a suitable xanthate or dithiocarbamate)
-
Azobisisobutyronitrile (AIBN)
-
Ethyl acetate (anhydrous)
-
Ampule or Schlenk flask
-
Nitrogen or Argon source
-
Syringes and needles
Procedure:
-
Stock Solution Preparation: In a volumetric flask, prepare a stock solution of the RAFT agent and AIBN in ethyl acetate.
-
Reaction Setup: To a glass ampule or Schlenk flask, add this compound (e.g., 2.0 g, 20 mmol) and the desired amount of the stock solution to achieve the target [Monomer]:[RAFT Agent]:[Initiator] ratio (e.g., 200:1:0.1).
-
Deoxygenation: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen.
-
Sealing: Seal the ampule under vacuum or maintain the Schlenk flask under a positive pressure of inert gas.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) for a specified time (e.g., 15 hours).
-
Termination: Stop the reaction by cooling it in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., hexane or petroleum ether).
-
Drying: Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
General Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for performing and analyzing controlled radical polymerizations.
Caption: General workflow for controlled radical polymerization and polymer analysis.
By following these protocols and considering the principles outlined, researchers can effectively utilize ATRP and RAFT to synthesize well-defined poly(this compound) with tailored properties for a variety of advanced applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 7. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. dl.uncw.edu [dl.uncw.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
Application Notes and Protocols: Functionalization of Polymers with Vinyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionalization of polymers with vinyl acrylate, a versatile method for imparting photoreactive properties to various polymeric backbones. This functionalization is pivotal in the development of advanced biomaterials for drug delivery, tissue engineering, and other biomedical applications. The protocols provided herein offer step-by-step guidance for the synthesis and characterization of these functionalized polymers.
Introduction
The introduction of this compound moieties onto polymeric chains allows for covalent crosslinking upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator.[1] This process, known as photopolymerization, is rapid, can be performed at physiological temperatures, and offers spatiotemporal control over the formation of hydrogels and other crosslinked networks.[2] This technique is particularly valuable in biomedical applications where minimally invasive procedures and the encapsulation of sensitive biologicals like cells and proteins are required.[3]
Commonly functionalized polymers include biocompatible and biodegradable materials such as poly(ε-caprolactone) (PCL), chitosan, and poly(ethylene glycol) (PEG), as well as natural polymers like gelatin and hyaluronic acid. The resulting this compound-functionalized polymers can be tailored to exhibit a wide range of mechanical properties, degradation kinetics, and biological activities, making them highly attractive for a variety of research and drug development applications.[4][5][6]
Applications
Drug Delivery
This compound-functionalized polymers are extensively used to create hydrogel-based drug delivery systems. The polymer network can encapsulate therapeutic agents, and the release can be controlled by the crosslinking density of the hydrogel.[7] The release mechanism is often a combination of diffusion through the polymer matrix and degradation of the hydrogel.[8][9]
Key Advantages:
-
Sustained Release: The crosslinked network provides a sustained release profile for encapsulated drugs.[7]
-
Tunable Release Kinetics: The drug release rate can be modulated by altering the polymer concentration and the degree of this compound functionalization.
-
Protection of Biologics: Photopolymerization allows for the encapsulation of sensitive biologic drugs under mild conditions.
Tissue Engineering
In tissue engineering, this compound-functionalized polymers are used to fabricate scaffolds that mimic the native extracellular matrix (ECM). These scaffolds can support cell adhesion, proliferation, and differentiation. The ability to photopattern these materials allows for the creation of complex, three-dimensional structures with controlled architectures.
Key Advantages:
-
Biocompatibility: The base polymers are often biocompatible and promote cell growth.
-
Tunable Mechanical Properties: The mechanical properties of the scaffolds can be tuned to match those of the target tissue.
-
Cell Encapsulation: Cells can be encapsulated within the hydrogel precursor solution and crosslinked in situ.
Experimental Protocols
Synthesis of this compound-Functionalized Poly(ε-caprolactone) (PCL-VA)
This protocol describes a two-step synthesis for producing acrylate-terminated PCL.[4]
Materials:
-
Poly(ε-caprolactone) (PCL) diol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve PCL-diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of acryloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate sequentially with distilled water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the PCL-VA product in cold methanol and dry under vacuum.
Characterization:
-
¹H NMR: Confirm the presence of acrylate protons.
-
FTIR: Identify the characteristic peaks for the acrylate C=C and C=O groups.[3]
-
GPC/SEC: Determine the molecular weight and polydispersity of the functionalized polymer.
Grafting of this compound onto Chitosan
This protocol details the grafting of vinyl acetate onto chitosan using a redox initiator.[10]
Materials:
-
Chitosan
-
Vinyl acetate (VAc)
-
Potassium persulfate (KPS)
-
Sodium bisulfite
-
Acetic acid (2% v/v)
Procedure:
-
Dissolve chitosan in a 2% acetic acid solution in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen) for 30 minutes to remove oxygen.
-
Add the redox initiator system (potassium persulfate and sodium bisulfite) to the solution.
-
Add the vinyl acetate monomer to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and maintain for the specified time (e.g., 4 hours).[10]
-
After the reaction, precipitate the grafted chitosan by adding a non-solvent like acetone.
-
Filter the product and wash extensively with a solvent for the homopolymer (e.g., acetone for polyvinyl acetate) to remove any ungrafted polymer.
-
Dry the purified chitosan-g-poly(vinyl acetate) under vacuum.
Characterization:
-
FTIR: Confirm the presence of ester carbonyl peaks from the grafted polyvinyl acetate.[10]
-
TGA: Analyze the thermal stability of the grafted copolymer.
-
SEM: Observe the surface morphology of the modified chitosan.
Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA)
This protocol describes the synthesis of PEGDA from PEG.[6]
Materials:
-
Poly(ethylene glycol) (PEG)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of acryloyl chloride (2.2 molar excess).
-
Allow the reaction to proceed overnight at room temperature with constant stirring.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the DCM solution with 2 M K₂CO₃ and then with distilled water.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter and precipitate the PEGDA by adding the solution to a ten-fold excess of cold diethyl ether.
-
Collect the precipitate and dry under vacuum.
Characterization:
-
¹H NMR: Confirm the degree of acrylation by comparing the integrals of the PEG backbone protons and the acrylate protons.
-
FTIR: Observe the appearance of the acrylate C=O stretching peak.
Data Presentation
Mechanical Properties of this compound Functionalized Hydrogels
The mechanical properties of hydrogels are critical for their application in tissue engineering and can be tuned by varying the polymer concentration and the degree of functionalization.
| Polymer System | Polymer Concentration (wt%) | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| PCL-Acrylate | 10 | 150 ± 20 | 80 ± 10 | 50 ± 8 |
| PCL-Acrylate | 20 | 450 ± 40 | 220 ± 30 | 35 ± 5 |
| PEGDA | 10 | 50 ± 8 | 25 ± 5 | 80 ± 10 |
| PEGDA | 20 | 200 ± 25 | 100 ± 15 | 60 ± 8 |
| Chitosan-g-PVA | 5 | 80 ± 12 | 40 ± 7 | 120 ± 15 |
Note: These are representative values and will vary depending on the specific molecular weight of the polymer, the exact degree of functionalization, and the photopolymerization conditions.
Drug Release Kinetics from this compound Functionalized Polymers
The release of a model drug (e.g., Doxorubicin) from a PEGDA/Acrylic Acid nanoparticle system is presented below. The release is pH-dependent, which is a common feature for hydrogels containing ionizable groups.[8]
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 10 ± 2 | 15 ± 3 |
| 6 | 25 ± 4 | 35 ± 5 |
| 12 | 40 ± 5 | 55 ± 6 |
| 24 | 60 ± 7 | 75 ± 8 |
| 48 | 85 ± 9 | 95 ± 5 |
Data is representative and will depend on the specific drug, polymer system, and release conditions.
Visualization of Key Processes
Experimental Workflow for Polymer Functionalization and Hydrogel Formation
Caption: Workflow for the synthesis of this compound-functionalized polymers and subsequent hydrogel fabrication.
Generalized Cell-Biomaterial Interaction and Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Vinyl Acrylate Derivatives in High-Performance Dental Resins and Composites
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The ongoing evolution of dental restorative materials is driven by the demand for enhanced durability, biocompatibility, and esthetic longevity. While traditional dental composites are predominantly based on dimethacrylate monomers like BisGMA and TEGDMA, there is growing interest in alternative monomer systems to address clinical challenges such as polymerization shrinkage, secondary caries, and material degradation. Vinyl acrylate derivatives, particularly vinyl ester resins, are emerging as a promising class of monomers for dental applications. These resins, formed by the esterification of an epoxy resin with acrylic or methacrylic acid, offer a unique combination of properties, including improved mechanical strength, chemical resistance, and reduced polymerization shrinkage stress.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound-based resins in the formulation and evaluation of dental composites.
Chemical Background and Polymerization Kinetics
This compound monomers are characterized by the presence of both a vinyl group and an acrylate group. These two functional groups exhibit different polymerization reactivities. The acrylate group undergoes rapid free-radical polymerization upon photoinitiation, contributing to the initial setting of the composite. In contrast, the vinyl group polymerizes at a much slower rate.[2][3] This differential reactivity can be leveraged to modulate the polymerization kinetics of the resin, potentially reducing shrinkage stress by allowing for a more controlled network formation.
The general polymerization process for a this compound-containing dental composite is initiated by a photoinitiator system (e.g., camphorquinone and an amine co-initiator) upon exposure to blue light (400-500 nm). The photoinitiator generates free radicals, which attack the electron-rich double bonds of the acrylate and vinyl groups, initiating a chain reaction that leads to the formation of a highly cross-linked polymer network.
Key Properties and Performance Data
The incorporation of this compound derivatives, such as vinyl ester resins, into dental composites can significantly influence their mechanical and physical properties. The following tables summarize key performance data, comparing hypothetical this compound-based composites with traditional BisGMA-based materials. The data is a synthesis of typical values found in the literature for high-performance acrylic and vinyl ester resins.
Table 1: Mechanical Properties of Dental Composites
| Property | This compound Composite (Experimental) | BisGMA-Based Composite (Control) | Test Method |
| Flexural Strength (MPa) | 110 - 130 | 80 - 120 | ISO 4049 |
| Compressive Strength (MPa) | 250 - 300 | 200 - 280 | ISO 4049 |
| Wear Resistance (Volume Loss, mm³) | Lower | Higher | Pin-on-disk |
| Fracture Toughness (MPa·m¹/²) | Higher | Lower | SENB/Chevron-notch |
Table 2: Physical Properties of Dental Composites
| Property | This compound Composite (Experimental) | BisGMA-Based Composite (Control) | Test Method |
| Polymerization Shrinkage (%) | 1.5 - 2.5 | 2.0 - 3.5 | Archimedes' principle |
| Water Sorption (µg/mm³) | 15 - 25 | 20 - 40 | ISO 4049 |
| Solubility (µg/mm³) | < 1.0 | < 1.5 | ISO 4049 |
| Degree of Conversion (%) | 65 - 75 | 55 - 70 | FTIR Spectroscopy |
Biocompatibility
Initial biocompatibility studies suggest that this compound-based resins exhibit cytotoxicity profiles comparable to or better than conventional methacrylate monomers.[4] The lower water sorption and solubility may lead to reduced leaching of residual monomers and other components, potentially improving long-term biocompatibility in the oral environment. However, as with any new dental material, comprehensive biocompatibility testing according to ISO 10993 standards is essential.
Experimental Protocols
Protocol 1: Formulation of an Experimental this compound Dental Composite
Objective: To prepare a light-curable experimental dental composite with a this compound-based resin matrix.
Materials:
-
Vinyl ester resin (e.g., derived from Bisphenol A diglycidyl ether and methacrylic acid)
-
Diluent monomer (e.g., triethylene glycol dimethacrylate - TEGDMA)
-
Photoinitiator (e.g., camphorquinone - CQ, 0.2 wt%)
-
Co-initiator (e.g., ethyl 4-dimethylaminobenzoate - EDMAB, 0.8 wt%)
-
Inhibitor (e.g., butylated hydroxytoluene - BHT, 0.01 wt%)
-
Silanized filler particles (e.g., barium glass, silica; 70-80 wt%)
-
Mixing spatula and light-proof container
-
Dental mixing instrument
Procedure:
-
In a light-proof container, combine the vinyl ester resin and TEGDMA in the desired ratio (e.g., 70:30 by weight).
-
Add the photoinitiator, co-initiator, and inhibitor to the monomer mixture and mix thoroughly until all components are dissolved. This is the resin matrix.
-
Gradually add the silanized filler particles to the resin matrix in small increments.
-
After each addition, thoroughly mix using a dental mixing instrument until a homogeneous paste is formed.
-
Store the final composite paste in a light-proof container at room temperature.
Protocol 2: Evaluation of Flexural Strength
Objective: To determine the flexural strength of the experimental this compound composite according to ISO 4049.
Materials and Equipment:
-
Experimental this compound composite
-
Rectangular mold (2 mm x 2 mm x 25 mm)
-
Mylar strips
-
Glass slides
-
Dental curing light (output > 1000 mW/cm²)
-
Universal testing machine with a three-point bending fixture
-
Distilled water bath at 37°C
Procedure:
-
Overfill the rectangular mold with the experimental composite.
-
Cover the top and bottom surfaces with Mylar strips and press with glass slides to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces. The curing time should be determined based on the material's depth of cure (typically 20-40 seconds per overlapping section).
-
Remove the cured specimen from the mold and gently remove any flash with fine-grit sandpaper.
-
Prepare at least five specimens for statistical validity.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Mount the specimen on the three-point bending fixture of the universal testing machine.
-
Apply a compressive load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
Record the fracture load and calculate the flexural strength using the appropriate formula.
Protocol 3: Assessment of Polymerization Shrinkage
Objective: To measure the volumetric polymerization shrinkage of the experimental composite.
Materials and Equipment:
-
Experimental this compound composite
-
A device for measuring volumetric shrinkage (e.g., a dilatometer or a system based on Archimedes' principle)
-
Dental curing light
Procedure:
-
Place a known mass of the uncured composite into the measurement chamber of the shrinkage measurement device.
-
Record the initial volume of the uncured material.
-
Light-cure the composite for the recommended time.
-
After polymerization is complete, record the final volume of the cured material.
-
Calculate the volumetric shrinkage as the percentage change between the initial and final volumes.
-
Repeat the measurement for a statistically significant number of samples.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To evaluate the in vitro biocompatibility of the cured experimental composite.
Materials and Equipment:
-
Cured discs of the experimental composite (e.g., 5 mm diameter, 2 mm thickness)
-
Human gingival fibroblasts (HGFs) or other relevant cell line
-
Cell culture medium (e.g., DMEM)
-
Incubator (37°C, 5% CO₂)
-
MTT assay kit or similar viability assay
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Prepare extracts of the cured composite by incubating the discs in a cell culture medium for 24 hours at 37°C.
-
Seed HGFs into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Remove the standard culture medium and replace it with the composite extracts (undiluted and serial dilutions). Include a negative control (fresh medium) and a positive control (e.g., cytotoxic substance).
-
Incubate the cells with the extracts for 24 hours.
-
Perform an MTT assay according to the manufacturer's instructions to assess cell viability.
-
Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the negative control.
Visualizations
Caption: Free-radical polymerization of this compound monomers.
Caption: Workflow for evaluating experimental dental composites.
Caption: Relationship between monomer chemistry and clinical performance.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxygen Inhibition in Vinyl Acrylate Photopolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with oxygen inhibition during vinyl acrylate photopolymerization.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in this compound photopolymerization, and why does it occur?
A1: Oxygen inhibition is a common issue in free-radical photopolymerization where atmospheric oxygen interferes with the curing process, often resulting in a tacky or uncured surface layer.[1] This occurs because molecular oxygen (O₂) is a potent inhibitor of free radicals. The process involves two primary mechanisms:
-
Quenching of the Photoinitiator: The excited state of the photoinitiator can be deactivated by oxygen before it can generate the initial free radicals needed to start the polymerization.
-
Scavenging of Propagating Radicals: Propagating polymer radicals (P•) react rapidly with oxygen to form stable and less reactive peroxy radicals (POO•). These peroxy radicals are not effective at continuing the polymerization chain, leading to premature termination.[2]
Q2: My cured polymer has a tacky surface. What is the most likely cause and how can I fix it?
A2: A tacky surface is the most common symptom of oxygen inhibition.[3][4][5][6] The inhibition is most pronounced at the air-interface where the concentration of oxygen is highest. While the bulk of the polymer may have cured, the surface remains under-polymerized.
Troubleshooting Steps:
-
Increase UV Light Intensity: Higher light intensity generates a higher concentration of free radicals, which can help to outcompete the inhibitory effects of oxygen.[2][3]
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator will also lead to a greater initial burst of free radicals, helping to consume dissolved oxygen more rapidly.[7][8]
-
Use a Physical Barrier: Applying a transparent barrier film, such as a Mylar® sheet, over the liquid resin before curing can physically block oxygen from the surface.[4]
-
Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen or carbon dioxide, is a highly effective method to eliminate oxygen from the curing environment.[9]
-
Chemical Additives (Oxygen Scavengers): Incorporating oxygen scavengers into your formulation can chemically mitigate the effects of oxygen. Common examples include thiols, amines, and phosphines.
Q3: My polymerization reaction has a long induction period before it starts. What could be the reason?
A3: A long induction period is often a direct consequence of dissolved oxygen in the resin. The free radicals generated by the photoinitiator are initially consumed by reacting with oxygen. Polymerization will only begin once the majority of the dissolved oxygen has been depleted.[10]
Solutions:
-
De-gassing the Resin: Subjecting the resin to vacuum before curing can help to remove dissolved oxygen.
-
Pre-curing Purge: Purging the reaction chamber with an inert gas for a period before initiating UV exposure can displace dissolved oxygen.
-
Oxygen Scavengers: Additives that react with oxygen can reduce the induction period by rapidly consuming the dissolved oxygen.
Troubleshooting Guide
Issue 1: Inconsistent Curing and Poor Mechanical Properties
Symptoms:
-
The polymer is soft or brittle.
-
Inconsistent hardness throughout the cured sample.
-
Poor adhesion to the substrate.
Possible Cause: Incomplete polymerization due to oxygen inhibition extending beyond the surface layer, affecting the bulk properties of the material.
Solutions:
-
Optimize Formulation:
-
Increase Monomer Functionality: Higher functional monomers create a more tightly cross-linked network, which can limit oxygen diffusion.[8]
-
Add Oxygen Scavengers: Systematically evaluate the effect of different types and concentrations of oxygen scavengers (see Table 1).
-
-
Optimize Curing Process:
-
Increase Light Intensity and/or Exposure Time: Ensure sufficient UV dose is delivered to the sample.
-
Use a More Effective Photoinitiator: Select a photoinitiator that is less susceptible to oxygen inhibition or has a higher initiation efficiency.[7]
-
Cure in an Inert Atmosphere: This is often the most reliable solution for achieving consistent and complete curing.
-
Issue 2: Yellowing of the Cured Polymer
Symptom:
-
The cured polymer exhibits an undesirable yellow tint.
Possible Cause:
-
Amine Additives: Some amine-based oxygen scavengers can be prone to yellowing upon exposure to UV light.
-
Photoinitiator By-products: Certain photoinitiators can generate colored by-products upon photolysis.
Solutions:
-
Select Non-Yellowing Amines: If using amines, opt for formulations known for their low yellowing properties.
-
Use Alternative Scavengers: Consider using thiols or phosphines, which are generally less prone to causing yellowing.
-
Optimize Photoinitiator: Choose a photoinitiator with a lower tendency for yellowing.
Quantitative Data on Anti-Inhibition Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to overcome oxygen inhibition.
Table 1: Comparison of Double Bond Conversion (DBC) with Different Additives
| Additive Type | Additive | Concentration (wt%) | DBC in Air (%) | DBC Laminated (%) | Reference |
| Control | None | - | 27 | 79 | [9] |
| Amine | Methyldiethanolamine (MDEA) | 5 | 38 | - | [9] |
| Thiol | Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | 5 | 46 | - | [9] |
| Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 5 | 47 | - | [9] |
| N-Vinylamide | N-Vinylpyrrolidone (NVP) | 5 | 40 | - | [9] |
| Phosphine | Triphenylphosphine (TPP) | 1 | ~55 | ~95 | [9] |
Data adapted from "Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing." The base formulation and curing conditions are detailed in the reference.
Table 2: Effect of Photoinitiator Concentration on Final Conversion in the Presence of Air
| Photoinitiator | Concentration (wt%) | Final Conversion (Cmax) in Air (%) | Reference |
| Omnirad 2022 | 0.5 | ~65 | [7] |
| Omnirad 2022 | 1.0 | ~68 | [7] |
| Omnirad 2022 | 2.0 | ~77 | [7] |
| Omnirad 819 | 0.5 | ~69 | [7] |
| Omnirad 819 | 1.0 | ~70 | [7] |
| Omnirad 819 | 2.0 | ~77 | [7] |
Data adapted from "Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network."
Experimental Protocols
Protocol: Monitoring Oxygen Inhibition in Thin Films using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This protocol describes a method to quantify the effect of oxygen inhibition on the photopolymerization kinetics of a this compound formulation.
Objective: To measure the induction time, rate of polymerization, and final double bond conversion of a this compound formulation in the presence (air) and absence (nitrogen) of oxygen.
Materials and Equipment:
-
FTIR spectrometer equipped with a horizontal transmission or Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light source with a controllable shutter and light guide.
-
Nitrogen purge system.
-
This compound monomer, photoinitiator, and any anti-inhibition additives to be tested.
-
Spacers of known thickness (e.g., 25 µm) for thin film preparation.
-
Infrared transparent substrates (e.g., KBr or BaF₂ plates) for transmission measurements.
Procedure:
-
Sample Preparation:
-
Prepare the this compound formulation by mixing the monomer, photoinitiator (e.g., 1 wt%), and any additives.
-
For transmission measurements, place a spacer on an IR transparent substrate. Apply a drop of the formulation and cover with a second substrate, creating a thin film of uniform thickness.
-
For ATR measurements, apply a small drop of the formulation directly onto the ATR crystal.
-
-
Instrument Setup:
-
Place the sample in the FTIR sample compartment.
-
Position the light guide to illuminate the sample area that will be measured by the IR beam.
-
If testing under inert conditions, enclose the sample area and purge with nitrogen for at least 5 minutes to displace oxygen.
-
-
Data Acquisition:
-
Set the FTIR to collect spectra in rapid scan mode (e.g., 1 spectrum per second).
-
Begin collecting spectra for a short period before UV exposure to establish a baseline.
-
Open the shutter to begin UV irradiation and continue collecting spectra for the desired duration of the experiment.
-
The disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) is monitored over time.[11]
-
-
Data Analysis:
-
Calculate the double bond conversion (DBC) at each time point using the following formula: DBC(t) (%) = (1 - (A(t) / A(0))) * 100 where A(t) is the area of the acrylate peak at time t, and A(0) is the initial area of the peak.
-
Plot DBC versus time to obtain the polymerization profile.
-
From the polymerization profile, determine:
-
Induction Time: The time before a significant increase in conversion is observed.
-
Rate of Polymerization: The slope of the conversion versus time curve.
-
Final Conversion: The maximum conversion reached.
-
-
-
Comparison:
-
Repeat the experiment under an air atmosphere (without nitrogen purge).
-
Compare the polymerization profiles obtained in air and nitrogen to quantify the extent of oxygen inhibition.
-
Visualizations
Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.
Caption: Amine-mediated scavenging of peroxy radicals to regenerate propagating radicals.
Caption: Thiol-mediated rescue of polymerization from oxygen inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tackiness - Sticky 3D Model | Stratasys Support Center [support.stratasys.com]
- 4. Understanding the "Sticky Surface" Problem in UV Adhesives - INCURE INC. [incurelab.com]
- 5. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - INCURE INC. [incurelab.com]
- 6. youtube.com [youtube.com]
- 7. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radtech.org [radtech.org]
- 9. radtech.org [radtech.org]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
troubleshooting low conversion in vinyl acrylate polymerization
Welcome to the technical support center for vinyl acrylate polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on resolving low monomer conversion.
Frequently Asked Questions (FAQs)
Q1: My this compound polymerization has failed to initiate or resulted in very low conversion. What are the primary causes?
Low or no conversion in free-radical polymerization of this compound is a common problem that can typically be attributed to one or more of the following factors:
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerizations. It reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymer chain.[1][2][3] This can lead to a significant induction period or complete failure of the reaction.
-
Presence of Inhibitors: Commercial this compound monomer is supplied with added inhibitors, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization during shipping and storage.[4][5] These must be removed before the experiment.
-
Insufficient or Inactive Initiator: The concentration of the initiator may be too low to generate a sufficient number of free radicals to overcome trace inhibitors and start the polymerization.[1] The initiator itself may also be degraded or inactive due to improper storage.
-
Suboptimal Reaction Temperature: The decomposition of thermal initiators is highly dependent on temperature. If the temperature is too low, the rate of radical generation will be too slow to initiate polymerization effectively.[1] Conversely, excessively high temperatures can increase the rate of termination reactions, which may also limit conversion.[4]
-
Monomer and Solvent Impurities: Impurities present in the monomer or solvent can act as inhibitors or chain-transfer agents, leading to premature termination of growing polymer chains.[1][6]
A systematic approach to troubleshooting these potential issues is crucial for achieving high conversion.
Q2: How can I identify and mitigate oxygen inhibition in my reaction?
Oxygen inhibition is a primary suspect, especially when polymerization occurs in the bulk of the reaction mixture but leaves a tacky or uncured surface when exposed to air.[2][7]
Mitigation Strategies:
-
Inert Gas Purging: The most common method is to thoroughly deoxygenate the reaction mixture and reaction vessel. This is achieved by purging the monomer and solvent with an inert gas (typically nitrogen or argon) for at least 30-60 minutes before adding the initiator and maintaining a positive pressure of the inert gas throughout the polymerization.[1]
-
High Initiator Concentration: Using a higher concentration of the initiator can generate radicals at a rate that overcomes the rate of oxygen diffusion into the system.[8]
-
Chemical Oxygen Scavengers: Additives such as thiols or amines can be included in the formulation. These compounds react with and consume dissolved oxygen, reducing its inhibitory effects.[2]
-
Physical Barriers: For photopolymerization or surface curing, covering the reaction mixture with a transparent film can physically block oxygen from the surface.[2]
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose the root cause of low polymerization conversion.
Q3: The polymerization starts but stalls at low to moderate conversion. Could the monomer's inhibitor be the cause, even if some polymer is formed?
Yes. While a high concentration of inhibitor will completely prevent polymerization, residual amounts can still lead to premature termination and low final conversion.[9] If the initiator generates radicals faster than the inhibitor can scavenge them, polymerization will begin. However, as the initiator is consumed, the relative concentration of the inhibitor may become significant enough to terminate the remaining growing chains, stalling the reaction. It is always recommended to remove the inhibitor completely.
Experimental Protocols
Protocol 1: Inhibitor Removal via Caustic Wash
This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[1]
Materials:
-
Acrylate monomer containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) contains the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH, then with an equal volume of saturated brine solution to aid in water removal. Drain the aqueous layer after each wash.[1]
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ to dry it. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent. The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere in the dark, as it is no longer stabilized.[1]
Q4: How do I determine the correct initiator concentration and reaction temperature?
The optimal initiator concentration and temperature are interdependent and crucial for successful polymerization.
Initiator Concentration:
-
Too Low: An insufficient concentration may not generate enough radicals to overcome inhibition by residual oxygen or other impurities, leading to failed initiation.[1]
-
Too High: An excessively high concentration can lead to a high initial rate of polymerization but may result in lower final conversion due to increased rates of bimolecular termination (radical-radical coupling), which also leads to lower molecular weight polymers.[10]
Reaction Temperature: The ideal temperature is determined by the thermal initiator's decomposition rate, often characterized by its half-life (the time it takes for half of the initiator to decompose at a given temperature). A general guideline is to choose a temperature where the initiator's half-life is between 1 and 10 hours. Higher temperatures lead to faster initiator decomposition and a higher rate of polymerization.[11] However, for this compound, very high temperatures (>120 °C) can promote side reactions that may negatively affect the final product.[12]
| Initiator Type | Typical Temperature Range (°C) | Notes |
| Azo Initiators (e.g., AIBN) | 60 - 80 °C | Common for lab-scale solution polymerization. |
| Peroxide Initiators (e.g., BPO) | 70 - 95 °C | Decomposition can be induced by amines at lower temperatures. |
| Redox Initiators (e.g., Persulfate/Bisulfite) | 25 - 50 °C | Often used in emulsion polymerization.[13] |
This table provides general ranges. Always consult the specific datasheet for your initiator.
Protocol 2: General Procedure for Free-Radical Polymerization
This protocol outlines a typical setup for the solution polymerization of this compound.[1]
Apparatus:
-
Round-bottom flask with a condenser
-
Magnetic stir bar and stir plate
-
Inert gas (Nitrogen or Argon) inlet and outlet (e.g., a bubbler)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Set up the reaction apparatus, ensuring all glassware is clean and dry.
-
Add the desired amount of solvent and the magnetic stir bar to the flask.
-
Begin stirring and purge the solvent with inert gas for at least 30 minutes to remove dissolved oxygen.[1]
-
In a separate, sealed container, dissolve the initiator in a small amount of the deoxygenated solvent.
-
Add the purified this compound monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator solution to the flask via syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by NMR, FTIR, or gravimetry).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
Q5: In my this compound system, I observe high conversion of the acrylate group but very low conversion of the vinyl group. Why does this happen?
This is an expected outcome based on the inherent reactivity differences between the acrylate and vinyl ester functional groups. The acrylate double bond is significantly more reactive in free-radical polymerization than the vinyl double bond of the vinyl ester group.[14][15]
-
Initial Stage: Polymerization proceeds rapidly through the acrylate functionalities, forming a linear or lightly branched polymer with pendant vinyl groups.[14]
-
Later Stage: As the acrylate groups are consumed, the viscosity of the system increases dramatically. This restricts the mobility of the polymer chains and the remaining radicals, a phenomenon known as the gel effect. The less reactive vinyl groups, which are now attached to these bulky, slow-moving polymer chains, have a much lower probability of reacting.[14]
This reactivity difference means that achieving very high overall monomer conversion can be challenging. Copolymerization with other monomers can sometimes help to increase the overall conversion of both groups.[8] For example, copolymerization of acrylate/vinyl ester systems has been shown to achieve acrylate conversions of around 80% and vinyl ester conversions of 60%.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Oxygen inhibition of acrylate photopolymerization. | Nokia.com [nokia.com]
- 8. (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Vinyl Acrylate Polymerization and the Effect of MEHQ Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the polymerization of vinyl acrylate, with a specific focus on the effects of the inhibitor MEHQ (monomethyl ether of hydroquinone).
Troubleshooting Guides and FAQs
This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Question: My this compound polymerization is not starting, or there is a very long induction period before I observe any changes. What is the likely cause?
Answer: The most common reason for initiation failure or significant delay in this compound polymerization is the presence of inhibitors, primarily MEHQ.[1] Commercial monomers are stabilized with inhibitors to prevent premature polymerization during storage and transport.[1] These inhibitors function by scavenging the free radicals necessary to initiate the polymerization process. If the inhibitor is not removed or its concentration is not overcome by the initiator, polymerization will be impeded. Other potential causes include insufficient initiator concentration, the presence of dissolved oxygen which also acts as an inhibitor, or a reaction temperature that is too low for the chosen thermal initiator to decompose efficiently.[1]
Issue 2: Low Monomer Conversion or Incomplete Polymerization
-
Question: My polymerization starts, but it stops before all the monomer is consumed, resulting in a low yield. How can I improve the conversion?
Answer: Low monomer conversion can be attributed to several factors. Similar to initiation failure, an inadequate amount of active initiator can lead to premature termination of growing polymer chains.[1] Additionally, the reaction temperature plays a crucial role; a suboptimal temperature can either slow down the reaction or promote side reactions that terminate polymerization.[1] It is also possible that impurities in the monomer or solvent are acting as chain transfer agents, which can halt the growth of polymer chains.
Issue 3: Inconsistent Polymerization Results
-
Question: I am getting variable results between different batches of polymerization, even though I am following the same protocol. Why is this happening?
Answer: Inconsistent results often stem from variations in the starting materials or reaction conditions. The concentration of the MEHQ inhibitor can vary slightly between different lots of this compound. It is also critical to ensure that dissolved oxygen is effectively removed from the reaction mixture for every experiment, as its concentration can fluctuate. Finally, ensure that your initiator is stored correctly and has not degraded, as this will affect its activity.
Issue 4: Formation of Insoluble Gel
-
Question: My polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can I prevent it?
Answer: Gel formation, or cross-linking, can occur, particularly at high monomer conversions. This can be due to chain transfer reactions to the polymer backbone, which create active sites on the polymer chain that can lead to branching and cross-linking. To prevent this, you can try to limit the monomer conversion, adjust the reaction temperature, or introduce a chain transfer agent into your system.
Data Presentation
The following tables summarize key quantitative data related to MEHQ in this compound polymerization.
Table 1: Typical MEHQ Concentrations in Commercial this compound
| Parameter | Value | Reference |
| Typical Concentration Range | 100 - 200 ppm | [2] |
| Example Commercial Concentration | < 600 ppm |
Table 2: Qualitative Relationship Between MEHQ, Initiator, Oxygen, and Polymerization Outcome
| MEHQ Concentration | Initiator Concentration | Oxygen Presence | Expected Polymerization Outcome |
| High | Low | Present | Inhibition/Significant Delay |
| High | High | Absent | Polymerization may proceed after an induction period |
| Low/Removed | Sufficient | Absent | Successful Polymerization |
| Low/Removed | Low | Present | Inhibition/Significant Delay |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Caustic Wash
This method is effective for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound containing MEHQ
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
In a separatory funnel, combine the this compound with an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of MEHQ) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the monomer with an equal volume of saturated brine solution to help remove residual water.
-
Transfer the washed this compound to a clean, dry flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.
-
Filter or decant the purified monomer from the drying agent.
-
Crucially, use the purified monomer immediately , as it is no longer inhibited and can polymerize spontaneously.
Protocol 2: Inhibitor Removal using Activated Carbon
This method relies on the adsorption of MEHQ onto the surface of activated carbon.
Materials:
-
This compound containing MEHQ
-
Activated carbon (granular or powder)
-
Flask with a stirrer
-
Filtration apparatus (e.g., filter paper and funnel, or a sintered glass funnel)
Procedure:
-
Place the this compound in a flask equipped with a stirrer.
-
Add activated carbon to the monomer. A general starting point is 10-20g of activated carbon per 100mL of monomer, but this may need optimization.
-
Stir the mixture at room temperature. The required contact time can vary, so it is advisable to monitor the MEHQ concentration if possible. A contact time of 1-2 hours is a reasonable starting point.
-
Once the adsorption is complete, filter the mixture to remove the activated carbon.
-
The purified this compound should be used immediately.
Protocol 3: General Procedure for Free-Radical Polymerization of this compound
This protocol describes a typical setup for the solution polymerization of this compound.
Materials:
-
Purified (inhibitor-free) this compound
-
An appropriate solvent (e.g., toluene, ethyl acetate)
-
A free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
A reaction flask with a condenser, magnetic stirrer, and an inlet for inert gas
-
Heating mantle or oil bath
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Set up the reaction flask with the condenser and stirrer.
-
Add the solvent to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified this compound monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (this will depend on the chosen initiator).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can then be isolated by precipitation in a non-solvent, followed by filtration and drying.
Visualizations
Caption: Mechanism of MEHQ inhibition in this compound polymerization.
Caption: Troubleshooting decision tree for this compound polymerization.
Caption: General experimental workflow for this compound polymerization.
References
preventing premature polymerization of vinyl acrylate during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of vinyl acrylate to prevent premature polymerization.
Troubleshooting Guide
This guide addresses common issues related to the premature polymerization of this compound in a question-and-answer format.
Issue 1: Increased Viscosity or Gel Formation Observed in this compound
-
Question: My this compound appears more viscous than usual, or I've noticed gel-like particles. What is happening?
-
Answer: An increase in viscosity is a primary indicator that premature polymerization has begun.[1] This can be triggered by several factors, including elevated temperatures, exposure to light, or depletion of the inhibitor. The formation of gels or solid precipitates indicates that polymerization has progressed significantly.[1]
Issue 2: Suspected Inhibitor Depletion
-
Question: I suspect the inhibitor in my this compound has been consumed. How can I verify this and what should I do?
-
Answer: Inhibitor levels, such as 4-methoxyphenol (MEHQ), can deplete over time, especially with improper storage.[2] You can analytically determine the MEHQ concentration using methods like HPLC or the colorimetric method outlined in ASTM D 3125-97.[3][4] If the inhibitor level is below the recommended concentration (typically <600 ppm for this compound), the monomer is at high risk of polymerizing.[5] It is advisable to use a fresh batch of this compound with the proper inhibitor concentration for your experiments.
Issue 3: Unexpected Polymerization During an Experiment
-
Question: My this compound polymerized unexpectedly during my experiment, even though it appeared fine in storage. What could have caused this?
-
Answer: This can happen for several reasons. If you removed the inhibitor prior to your reaction, the uninhibited monomer is highly susceptible to polymerization.[6] Additionally, exposure to heat, UV light, or incompatible materials during your experimental setup can initiate polymerization. Contaminants in your reaction vessel or other reagents can also act as initiators.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is primarily caused by:
-
Elevated Temperatures: Higher temperatures increase the rate of polymerization.[7]
-
Exposure to Light: UV light can initiate free-radical polymerization.[1]
-
Inhibitor Depletion: The inhibitor is consumed over time, and its depletion leaves the monomer unprotected.[2]
-
Presence of Contaminants: Impurities can act as initiators for polymerization.
-
Absence of Oxygen: Common inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[8]
Q2: What is the role of an inhibitor and how does it work?
A2: An inhibitor is a chemical compound added to monomers to prevent their self-polymerization.[8] this compound is commonly stabilized with 4-methoxyphenol (MEHQ).[5] MEHQ works by reacting with peroxy radicals that are formed when monomer radicals react with dissolved oxygen. This reaction terminates the radical chain, thus preventing polymerization.[8] The presence of oxygen is crucial for this inhibition mechanism.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: 2-8°C.[5]
-
Atmosphere: Store under an air headspace, not under an inert gas like nitrogen or argon.[2] Oxygen is essential for the inhibitor to function.
-
Light: Store in an opaque or amber container to protect from light.[1]
-
Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.
Q4: How can I check the quality of my this compound before use?
A4: Before using this compound, you can perform the following simple quality checks:
-
Visual Inspection: The monomer should be a clear, colorless liquid. Check for any signs of cloudiness, discoloration, or solid particles.[1]
-
Viscosity Check: Gently swirl the container to assess the viscosity. A noticeable increase in viscosity compared to a fresh sample is an early sign of polymerization.[1]
-
Solubility Test: A pure monomer should dissolve completely in a suitable solvent. The presence of insoluble material suggests polymer formation.[9]
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Levels for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of thermally initiated polymerization.[5] |
| Inhibitor (MEHQ) | Typically <600 ppm | Scavenges free radicals to prevent polymerization.[5] |
| Atmosphere | Air Headspace | Oxygen is required for the MEHQ inhibitor to function effectively. |
| Light Exposure | Store in the dark (opaque/amber container) | Prevents UV light from initiating polymerization.[1] |
| Container | Tightly sealed | Prevents contamination and monomer evaporation. |
Table 2: Temperature Effects on MEHQ Inhibitor Stability (Based on data for Acrylic Acid)
| Temperature | MEHQ Consumption | Implication for this compound Storage |
| Up to 60°C | Practically negligible | Storage at recommended temperatures (2-8°C) ensures minimal inhibitor loss.[7] |
| Above 60°C | Decreases almost linearly with time | Accidental exposure to higher temperatures will accelerate inhibitor depletion.[7] |
| Above 80°C | Degradation accelerates | Significant risk of rapid inhibitor loss and subsequent polymerization.[7] |
Experimental Protocols
Protocol 1: Quantitative Determination of MEHQ in this compound (Colorimetric Method)
This protocol is adapted from the ASTM D 3125-97 standard.[3]
1. Summary of the Method: MEHQ reacts with nitrous acid (from sodium nitrite in an acidic medium) to form a yellow nitroso derivative. The intensity of the yellow color, which is proportional to the MEHQ concentration, is measured spectrophotometrically at 420 nm.[3]
2. Materials:
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
MEHQ standard
-
This compound sample
-
Volumetric flasks (100 mL, 50 mL)
-
Pipettes
-
Spectrophotometer
3. Procedure:
-
Prepare a MEHQ Standard Stock Solution: Accurately weigh approximately 0.10 g of MEHQ into a 100-mL volumetric flask. Dissolve in and dilute to the mark with glacial acetic acid.[3]
-
Prepare Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of MEHQ in the this compound sample.[3]
-
Sample and Standard Preparation for Measurement:
-
Pipette a known volume (e.g., 10 mL) of each standard and a known weight of the this compound sample into separate 50-mL volumetric flasks containing 20 mL of glacial acetic acid.
-
Add 1 mL of 2% w/v sodium nitrite solution to each flask, dilute to the mark with glacial acetic acid, and mix well.
-
Allow the solutions to stand for 10 minutes for the color to develop.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use glacial acetic acid as a blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Calculation:
-
Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of MEHQ in the sample from the calibration curve.
-
Protocol 2: Simple Quality Control Test for Polymer in this compound
1. Objective: To qualitatively detect the presence of polymer in a this compound sample.
2. Materials:
-
This compound sample
-
A solvent in which the monomer is soluble but the polymer is not (e.g., methanol).
-
Test tube or small vial.
3. Procedure:
-
Place a small amount (e.g., 1 mL) of the this compound sample into a clean, dry test tube.
-
Add an excess of the non-solvent (e.g., 5 mL of methanol) to the test tube.
-
Agitate the mixture.
-
Observation:
-
No Polymer: The this compound will be miscible with the methanol, and the solution will remain clear.
-
Polymer Present: The polymer will precipitate out of the solution, resulting in a cloudy appearance or the formation of a solid mass.
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization of this compound.
Caption: Mechanism of MEHQ inhibition in the presence of oxygen.
Caption: Simplified free-radical polymerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. iomosaic.com [iomosaic.com]
- 3. kelid1.ir [kelid1.ir]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound MEHQ 600ppm inhibitor 2177-18-6 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
optimizing initiator concentration for vinyl acrylate polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing and troubleshooting the polymerization of vinyl acrylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization failing to initiate or showing a significant induction period?
A1: Failure to initiate or a long induction period in this compound polymerization is a common issue that can be attributed to several factors:
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Presence of Inhibitors: Commercial this compound monomers are typically shipped with inhibitors, such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals necessary to start the polymerization process.[1] If the inhibitor is not removed or its concentration is not overcome by the initiator, polymerization will be hindered.[1]
-
Insufficient Initiator Concentration: The initiator's role is to generate free radicals to begin the polymerization chain reaction.[1][2] If the initiator concentration is too low, it may not produce enough radicals to counteract the effect of residual inhibitors and effectively initiate polymerization.[1]
-
Inactive Initiator: The initiator itself may have degraded due to improper storage or age, leading to poor radical generation.[1]
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as an inhibitor by reacting with free radicals. It is crucial to deoxygenate the reaction mixture, typically by purging with an inert gas like nitrogen or argon.[1]
Q2: How does the initiator concentration affect the properties of the final polymer?
A2: The initiator concentration is a critical parameter that significantly influences the final properties of the poly(this compound).
-
Molecular Weight: Generally, a higher initiator concentration leads to a lower average molecular weight of the polymer. This is because a higher concentration of initiator generates more free radicals, resulting in a larger number of shorter polymer chains. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher average molecular weight.[3]
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Rate of Polymerization: Increasing the initiator concentration typically increases the rate of polymerization.[4] This is due to a higher concentration of free radicals available to initiate polymer chains.
-
Mechanical Properties: The mechanical properties of the resulting polymer are linked to its molecular weight. An optimal initiator concentration can lead to improved mechanical strength. However, excessively high initiator concentrations can lead to the formation of low-molecular-weight polymers or branched structures, which may decrease the mechanical strength of the final product.[4]
Q3: What are the most common types of initiators used for this compound polymerization?
A3: The most common initiators for free-radical polymerization of vinyl monomers like this compound are azo compounds and peroxides.[5]
-
Azo Initiators: These are widely used and include compounds like 2,2'-azobis(2-methylpropionitrile) (AIBN) and 1,1′-Azobis(cyclohexanecarbonitrile).[2][6] They are favored because their decomposition is not induced and they produce a single type of free radical.[]
-
Peroxide Initiators: Benzoyl peroxide (BPO) is a frequently used organic peroxide initiator due to its well-understood synthesis, moderate decomposition temperature, and half-life.[]
-
Redox Initiators: These systems, such as the combination of benzoyl peroxide (BPO) and dimethyl-p-toluidine (DMT), can be used to initiate polymerization at lower temperatures.[3]
-
Photoinitiators: For photopolymerization, compounds that generate radicals upon exposure to UV light are used.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Polymerization does not start | Presence of inhibitor (e.g., MEHQ) | Remove the inhibitor by washing the monomer with an aqueous base solution or by passing it through an inhibitor removal column.[1] |
| Insufficient initiator concentration | Increase the initiator concentration. Ensure it is sufficient to overcome any residual inhibitor.[1] | |
| Inactive/degraded initiator | Use a fresh, properly stored initiator. | |
| Presence of oxygen | Purge the reaction mixture with an inert gas (e.g., nitrogen, argon) for at least 30 minutes before and during the polymerization.[1] | |
| Low polymer yield or incomplete polymerization | Low initiator concentration | Gradually increase the initiator concentration in subsequent experiments. |
| Reaction temperature is too low | Ensure the reaction temperature is appropriate for the chosen initiator's half-life. | |
| Short reaction time | Extend the polymerization time to allow for higher monomer conversion. | |
| Polymer has a very low molecular weight | High initiator concentration | Decrease the initiator concentration to generate fewer, longer polymer chains.[3] |
| High reaction temperature | Lowering the temperature can sometimes lead to higher molecular weight polymers, depending on the initiator. | |
| Gel formation or uncontrolled polymerization | High initiator concentration | Reduce the initiator concentration to control the reaction rate. |
| Inadequate heat dissipation | Ensure proper stirring and temperature control to dissipate the exothermic heat of polymerization. |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound Monomer
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the washing step 2-3 times.
-
Wash the monomer with an equal volume of deionized water to remove any residual sodium hydroxide.
-
Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add a drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent. The purified monomer should be used immediately as it is no longer inhibited.[1]
Protocol 2: General Procedure for Free-Radical Polymerization of this compound
-
To a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired solvent.
-
Begin stirring and purge the solvent with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[1]
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In a separate container, dissolve the chosen initiator (e.g., AIBN or BPO) in a small amount of the reaction solvent.
-
Add the purified this compound monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN or BPO).
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Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by gravimetry or NMR).
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To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.[1]
Visual Guides
Caption: Workflow for a typical free-radical polymerization of this compound.
Caption: Troubleshooting flowchart for failed polymerization initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. pslc.ws [pslc.ws]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. Initiators [sigmaaldrich.com]
Technical Support Center: Controlling Exotherm in Bulk Polymerization of Vinyl Acrylate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the bulk polymerization of vinyl acrylate. The focus is on understanding and controlling the exothermic nature of this reaction to ensure safety, reproducibility, and desired polymer properties.
Troubleshooting and FAQs
Q1: What causes a runaway reaction in this compound bulk polymerization?
A1: A runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure, is a major safety concern in bulk polymerization.[1] The primary cause is the accumulation of heat generated by the highly exothermic polymerization process.[1] Key contributing factors include:
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Inadequate Heat Removal: As the polymerization proceeds, the viscosity of the reaction mixture increases dramatically. This thickening, known as the gel effect or Trommsdorff effect, severely hinders heat transfer to the reactor walls, leading to a rapid internal temperature rise.[1]
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High Initiator Concentration: A higher concentration of initiator generates a larger number of free radicals, leading to a faster polymerization rate and, consequently, a higher rate of heat generation.
-
High Initial Temperature: Starting the reaction at an elevated temperature accelerates the initiator decomposition and the propagation steps, contributing to a faster heat buildup.
-
Oxygen Inhibition: Dissolved oxygen can inhibit the polymerization, leading to an induction period. Once the oxygen is consumed, the polymerization can start abruptly and rapidly, causing a sudden exotherm.
Q2: My reaction is proceeding too quickly and the temperature is rising rapidly. What should I do?
A2: Immediate action is crucial to prevent a runaway reaction. The primary goal is to rapidly cool the reactor and/or stop the polymerization process.
-
Emergency Cooling: If your reactor is equipped with a cooling jacket or internal cooling coils, immediately apply the maximum cooling possible.
-
Inhibitor Injection: Introduce a shortstop agent or inhibitor into the reaction mixture. These are chemical compounds that terminate the growing polymer chains. For emergency situations, the shortstop must be able to diffuse quickly through the viscous medium.[2]
-
Dilution: If possible and safe, the addition of a cold, inert solvent can help to dissipate heat and reduce the monomer concentration, thereby slowing the reaction rate.
Q3: How can I proactively control the exotherm during my experiment?
A3: Proactive control is the best strategy for managing the exotherm in this compound bulk polymerization. Several methods can be employed:
-
Staged Monomer or Initiator Addition: Instead of adding all reactants at once, a semi-batch process where the monomer or initiator is added gradually allows for better control over the rate of polymerization and heat generation.
-
Use of a Solvent: While this guide focuses on bulk polymerization, solution polymerization is an alternative where a solvent is used to help dissipate heat and control viscosity.
-
Reactor Design: For larger scale reactions, the choice of reactor is critical. Reactors with a high surface area-to-volume ratio, such as those with internal cooling coils or external heat exchangers, are more effective at removing heat.[3]
-
Lowering the Reaction Temperature: Conducting the polymerization at a lower temperature will slow down the reaction rate and the rate of heat evolution.[4]
Q4: What is the role of initiator concentration in controlling the exotherm?
A4: The initiator concentration is directly proportional to the rate of polymerization. A higher initiator concentration leads to a more rapid generation of free radicals, which in turn increases the rate of polymerization and the rate of heat release. Therefore, carefully controlling the initiator concentration is a key parameter in managing the exotherm. It is advisable to start with a lower initiator concentration and gradually increase it in subsequent experiments if a higher reaction rate is desired, while closely monitoring the temperature.
Q5: Are there any visual or physical signs of an impending runaway reaction?
A5: Yes, several signs can indicate that a reaction is becoming uncontrolled:
-
Rapid Temperature Rise: A sudden and accelerating increase in the internal temperature of the reactor is the most direct indicator.
-
Increase in Viscosity: A rapid thickening of the reaction mixture can be a sign of the Trommsdorff effect, which precedes a significant exotherm.[1]
-
Bubbling or Boiling: If the internal temperature exceeds the boiling point of the monomer, you may observe bubbling or boiling.
-
Pressure Buildup: In a closed system, a rapid increase in pressure is a critical warning sign.
Quantitative Data
The following tables provide quantitative data to help in the design and control of this compound bulk polymerization experiments.
Table 1: Heat of Polymerization for Vinyl Monomers
| Monomer | Heat of Polymerization (kJ/mol) | Heat of Polymerization (kcal/mol) |
| Vinyl Acetate | 89 | 21.3 |
| Methyl Acrylate | 77 | 18.4 |
| Ethyl Acrylate | 77 | 18.4 |
| n-Butyl Acrylate | 80 | 19.1 |
| Methyl Methacrylate | 57.7 | 13.8 |
| Styrene | 70 | 16.7 |
Note: The heat of polymerization for this compound is expected to be in a similar range to other acrylate esters. Data is compiled from various sources.[5][6][7]
Table 2: Illustrative Effect of Initiator Concentration on Peak Exotherm Temperature in Acrylate Bulk Polymerization
| Initiator (AIBN) Concentration (mol%) | Initial Temperature (°C) | Peak Exotherm Temperature (°C) | Time to Peak (minutes) |
| 0.1 | 60 | 95 | 120 |
| 0.5 | 60 | 150 | 75 |
| 1.0 | 60 | >200 (Runaway) | 45 |
Disclaimer: This table is for illustrative purposes only and is based on general principles of acrylate polymerization. Actual results will vary depending on the specific experimental conditions, including reactor size, geometry, and heat transfer characteristics.
Experimental Protocols
Protocol 1: Lab-Scale Bulk Polymerization of this compound with Temperature Control
This protocol describes a general procedure for performing a lab-scale bulk polymerization of this compound with measures to control the exotherm.
1. Materials and Reagents:
- This compound monomer (inhibitor removed)
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
- Reaction vessel (e.g., three-necked round-bottom flask)
- Magnetic stirrer and stir bar
- Condenser
- Temperature probe (thermocouple)
- Heating mantle or oil bath with a temperature controller
- Inert gas supply (Nitrogen or Argon)
- Cooling bath (ice-water or other coolant)
2. Procedure:
- Inhibitor Removal: Pass the this compound monomer through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).
- Reaction Setup: Assemble the reaction flask with the magnetic stir bar, condenser, and temperature probe. Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture.
- Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
- Monomer Addition: Add the desired amount of purified this compound monomer to the reaction flask.
- Initiator Addition: Dissolve the calculated amount of initiator in a small amount of the monomer and add it to the reaction flask.
- Heating and Monitoring: Begin stirring and heat the reaction mixture to the desired initiation temperature using the heating mantle or oil bath. Closely monitor the internal temperature.
- Exotherm Control: If the temperature begins to rise rapidly, immediately lower or remove the heating source and immerse the flask in the cooling bath to dissipate the excess heat.
- Termination: Once the desired conversion is reached or if the reaction becomes uncontrollable, terminate the polymerization by rapidly cooling the flask in the cooling bath and exposing the mixture to air.
- Polymer Isolation: Dissolve the polymer in a suitable solvent (e.g., acetone) and precipitate it in a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
Protocol 2: Emergency Shutdown of a Runaway Polymerization
This protocol outlines the steps for an emergency shutdown of a runaway polymerization in a laboratory setting. This procedure should only be performed if it is safe to do so. If there is any doubt, evacuate the area and alert emergency personnel.
1. Materials:
- Inhibitor solution (e.g., a concentrated solution of hydroquinone in a suitable solvent)
- Large cooling bath (e.g., ice-water, dry ice/acetone)
- Blast shield
2. Procedure:
- Alert Personnel: Immediately alert all personnel in the vicinity of the runaway reaction.
- Remove Heat Source: Turn off and remove any external heating sources.
- Apply Maximum Cooling: Immerse the reaction vessel in a large cooling bath to rapidly remove heat.
- Inject Inhibitor: If the reactor setup allows for safe addition, inject a pre-prepared inhibitor solution directly into the reaction mixture.[8] This will help to quench the polymerization.
- Vent Pressure: If the system is closed and pressure is building, vent the system to a safe location (e.g., a fume hood) if possible and safe to do so.
- Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate the area immediately and follow your institution's emergency procedures.
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Relationship between factors influencing exotherm control.
References
- 1. Bulk polymerization - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Mass polymerization - LIST KneaderReactors (LIST KneaderReactors) [list-technology.com]
- 4. Low‐temperature controlled free‐radical polymerization of vinyl monomers in the presence of a novel cyclic dixanthate under γ‐ray irradiation | Semantic Scholar [semanticscholar.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6339133B1 - Emergency stop of a polymerization in the gas phase - Google Patents [patents.google.com]
side reactions and byproduct formation in vinyl acrylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in vinyl acrylate synthesis. The information is designed to help identify and resolve common issues related to side reactions and byproduct formation during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound synthesis in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Question: Why is my this compound polymerization not starting, or why is there a long induction period before polymerization begins?
-
Answer: The most common causes for a failure to initiate or a significant delay in polymerization are the presence of inhibitors and/or dissolved oxygen. Commercial acrylate monomers are shipped with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage. These inhibitors are designed to scavenge free radicals, which are necessary to start the polymerization process. Dissolved oxygen in the reaction mixture can also act as an inhibitor. Additionally, an insufficient concentration of the initiator or a degraded initiator can fail to produce enough free radicals to overcome the effects of the inhibitors.
Issue 2: Low Monomer Conversion or Poor Yield
-
Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?
-
Answer: Low monomer conversion can be due to several factors. The reactivity of the acrylate group is much higher than that of the vinyl group; therefore, the vinyl groups may remain as pendant groups with low conversion even after a significant portion of the acrylate groups have polymerized. Other potential causes include premature termination of the polymer chains, insufficient reaction time, or a reaction temperature that is too low. Increasing the reaction temperature can promote the reaction, but it may also lead to an increase in side reactions. Optimizing the initiator concentration can also help to improve the conversion rate.
Issue 3: Formation of Gel or Insoluble Polymer
-
Question: My reaction mixture has turned into a gel or contains insoluble polymer. What causes this and how can I prevent it?
-
Answer: Gel formation is typically a result of uncontrolled, rapid polymerization, which can be caused by the absence of inhibitors, an excessively high initiator concentration, or localized "hot spots" within the reactor. This runaway polymerization can lead to extensive cross-linking, resulting in an insoluble gel. To prevent this, ensure that an appropriate level of inhibitor is present, especially during purification steps like distillation. Using a combination of a true inhibitor and a retarder can provide better control over the polymerization process.
Issue 4: Discoloration of the Final Product
-
Question: The synthesized this compound is yellow or discolored. What is the cause of this impurity?
-
Answer: Discoloration, such as a yellow or reddish tint, can be an indication of impurities in the starting materials or the formation of byproducts during the reaction. For instance, if the solvent used has a yellow color or is otherwise unqualified, it can be challenging to produce a clear, colorless resin.[1] Certain side reactions or degradation of the polymer at high temperatures can also lead to the formation of colored species. It is crucial to use high-purity monomers and solvents and to control the reaction temperature carefully.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in this compound synthesis?
-
A1: In the industrial production of vinyl acetate, this compound itself can be a difficult-to-separate byproduct.[2][3] When using bio-based raw materials for the synthesis of the acrylate precursor, a variety of ester byproducts can form due to the presence of alcohol and acid impurities. For example, side reactions with acrylic acid can yield propyl acrylate and isobutyl acrylate, while reactions with n-butanol can produce butyl acetate and butyl propionate.[4]
-
-
Q2: How can I effectively remove polymerization inhibitors before my reaction?
-
A2: A common and effective method for removing phenolic inhibitors like HQ and MEHQ is a caustic wash. This involves washing the monomer with a sodium hydroxide solution in a separatory funnel, followed by washing with a brine solution to help remove water. The monomer is then dried using an anhydrous salt like magnesium sulfate or sodium sulfate. It is important to use the purified monomer immediately as it is no longer inhibited and can polymerize spontaneously.
-
-
Q3: What is the role of oxygen in acrylate polymerization?
-
A3: Oxygen acts as an inhibitor in most (meth)acrylic polymerization systems. It can react with the initiating radicals to form less reactive peroxy radicals, thus slowing down or preventing the polymerization from starting. To counteract oxygen inhibition, it is common practice to purge the reaction mixture with an inert gas like nitrogen or argon before and during the polymerization.[5]
-
-
Q4: Can I run the polymerization without removing the inhibitor?
-
A4: While it is generally recommended to remove the inhibitor for controlled polymerization, it is sometimes possible to proceed by using a higher concentration of the initiator. The idea is to introduce enough initiator to consume the inhibitor and still have a sufficient amount of free radicals to start the polymerization. However, this approach can lead to other issues such as the formation of shorter polymer chains (lower molecular weight), branching, and a less controlled reaction. Therefore, for reproducible and well-defined results, inhibitor removal is the preferred method.
-
Data Presentation
The following table summarizes the effect of polymerization temperature on the properties of vinyl acetate-co-butyl acrylate latexes synthesized via semicontinuous emulsion polymerization. This data illustrates how a key reaction parameter can influence the final product characteristics.
| Polymerization Temperature (°C) | Practical Solid Amount (%) | % Transformation | Brookfield Viscosity (cP) | Particle Size (nm) | Surface Charge (mV) | Surface Tension (mN/m) |
| 55 | 44.98 | 93.94 | 1400 | 280.4 | -53.21 | 37.81 |
| 60 | 45.75 | 95.56 | 1600 | 275.3 | -51.37 | 38.64 |
| 65 | 45.13 | 94.26 | 1750 | 271.2 | -49.52 | 39.12 |
| 70 | 44.87 | 93.72 | 1800 | 268.4 | -48.66 | 40.23 |
Data adapted from a study on the synthesis of vinyl acetate-co-butyl acrylate latexes with APS initiator.
Experimental Protocols
Protocol 1: Inhibitor Removal via Caustic Wash
This protocol is effective for removing phenolic inhibitors such as hydroquinone (HQ) and MEHQ.
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Allow the layers to separate and then drain the aqueous (bottom) layer.
-
Wash the monomer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of water.
-
Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the monomer to act as a drying agent.
-
Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
Note: The purified monomer should be used immediately as it is no longer inhibited and is susceptible to spontaneous polymerization.
Protocol 2: General Procedure for Free-Radical Polymerization of this compound
This protocol describes a typical setup for the solution polymerization of this compound.
-
To a reaction flask equipped with a condenser, thermometer, and nitrogen inlet, add the desired solvent.
-
Begin stirring and purge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any dissolved oxygen.
-
In a separate container, dissolve the initiator (e.g., ammonium persulfate) in a small amount of the reaction solvent.
-
Add the purified this compound monomer to the reaction flask using a syringe.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., to determine solid content or monomer conversion).
Visualizations
Below are diagrams illustrating key aspects of this compound synthesis and troubleshooting.
References
- 1. Synthesis of acrylate modified vinyl chloride and vinyl isobutyl ether copolymers and their properties-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
Technical Support Center: Improving Molecular Weight Control of Poly(vinyl acrylate)
Welcome to the technical support center for the synthesis of poly(vinyl acrylate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of this versatile polymer. Poly(this compound) is a synthetic polymer valued for its adhesive properties, flexibility, and biocompatibility, making it useful in coatings, sealants, and even medical applications.[1] Precise control over its molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) is critical as these characteristics directly influence the final material's mechanical, thermal, and rheological properties.[2]
This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the molecular weight of poly(this compound) during polymerization?
A1: The molecular weight of poly(this compound) is primarily controlled by several reaction parameters:
-
Initiator Concentration: Generally, a higher initiator concentration leads to the generation of more polymer chains, resulting in a lower average molecular weight.[3][4] Conversely, a lower initiator concentration results in higher molecular weight polymers.[5]
-
Monomer Concentration: The ratio of monomer to initiator is a key determinant of the final molecular weight.
-
Chain Transfer Agents (CTAs): CTAs are intentionally added to the polymerization to regulate and limit the growth of polymer chains, thereby reducing the molecular weight.[6][7][8] Thiols (mercaptans) are common CTAs used in acrylic polymerization.[3][7]
-
Reaction Temperature: Higher temperatures can increase the rate of both initiation and termination reactions. This often leads to the formation of more, shorter polymer chains, thus lowering the final molecular weight.[5]
-
Solvent: The choice of solvent can influence molecular weight through chain transfer reactions, where the growing polymer chain is terminated by abstracting an atom from a solvent molecule. Solvents with low chain transfer constants are preferred for minimizing this effect.[5]
Q2: What is the difference between conventional free radical polymerization and controlled radical polymerization (CRP) for molecular weight control?
A2: Conventional free radical polymerization provides limited control over molecular weight and typically results in polymers with a broad molecular weight distribution (high PDI). This is due to continuous initiation and termination reactions occurring throughout the process. In contrast, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymerization process.[9] These methods minimize termination events, allowing polymer chains to grow at a similar rate, which leads to a predictable molecular weight and a narrow PDI (typically < 1.5).[9][10]
Q3: Why is a narrow Polydispersity Index (PDI) important?
A3: A narrow PDI indicates that the polymer chains in the sample are of a similar length. This uniformity is crucial for many applications as it leads to more predictable and consistent material properties.[7] For instance, in pressure-sensitive adhesives, a narrower molecular weight distribution can enhance mechanical performance.[7]
Q4: How is the molecular weight of poly(this compound) measured?
A4: The most common technique for measuring the molecular weight (both number-average, Mn, and weight-average, Mw) and PDI of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[11][12][13] In GPC, a polymer solution is passed through a column packed with porous beads. Larger polymer chains elute faster than smaller ones, allowing for separation based on size in solution (hydrodynamic volume).[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on achieving target molecular weight and low PDI.
Q5: My polymer has a very high Polydispersity Index (PDI > 1.5). What went wrong?
A5:
-
Potential Cause 1: High Initiator Concentration. An excess of initiator can lead to numerous initiation events and premature termination, broadening the molecular weight distribution.[5]
-
Suggested Solution: Systematically reduce the initiator concentration.
-
-
Potential Cause 2: Gel Effect (Trommsdorff Effect). At high monomer conversion, the viscosity of the reaction medium increases significantly. This slows down termination reactions, leading to uncontrolled polymerization and a broad PDI.[5]
-
Suggested Solution: Conduct the polymerization in a more dilute solution or stop the reaction at a lower conversion.
-
-
Potential Cause 3: Inadequate Control Technique. Conventional free radical polymerization inherently produces polymers with higher PDIs.
Q6: The molecular weight of my poly(this compound) is much higher than expected. How can I reduce it?
A6:
-
Potential Cause 1: Insufficient Initiator. A low initiator-to-monomer ratio means fewer chains are initiated, leading to longer polymer chains and higher molecular weight.[5]
-
Suggested Solution: Increase the concentration of the initiator.
-
-
Potential Cause 2: Absence or Low Concentration of a Chain Transfer Agent (CTA). Without a CTA, polymer chains will grow until they are terminated by another radical, leading to high molecular weights.
-
Suggested Solution: Introduce a suitable chain transfer agent, such as a thiol, into the reaction mixture. The molecular weight can be systematically lowered by increasing the concentration of the CTA.[3]
-
-
Potential Cause 3: Reaction Temperature is Too Low. Lower temperatures can lead to slower termination rates compared to propagation, resulting in higher molecular weight.[5]
-
Suggested Solution: Increase the reaction temperature in controlled increments.
-
Q7: The molecular weight of my polymer is too low. What should I do?
A7:
-
Potential Cause 1: High Initiator Concentration. As mentioned, too much initiator will generate a large number of short polymer chains.[3][4]
-
Suggested Solution: Decrease the initiator concentration relative to the monomer concentration.
-
-
Potential Cause 2: High Concentration of Chain Transfer Agent (CTA). An excess of CTA will lead to frequent chain termination and the formation of short polymer chains.[5]
-
Suggested Solution: Reduce the concentration of the CTA or choose a CTA with a lower chain transfer constant.
-
-
Potential Cause 3: High Reaction Temperature. Excessively high temperatures can increase the rate of termination, resulting in lower molecular weight polymers.[5]
-
Suggested Solution: Lower the reaction temperature.
-
Q8: My GPC results show a bimodal or multimodal distribution. What does this indicate?
A8:
-
Potential Cause 1: Impurities. Impurities in the monomer, initiator, or solvent can interfere with the polymerization, leading to different populations of polymer chains.
-
Suggested Solution: Ensure all reagents and solvents are purified before use. For example, the monomer should be passed through a column of basic alumina to remove inhibitors.
-
-
Potential Cause 2: Poor Control in RAFT/ATRP. In controlled polymerization, a bimodal distribution can indicate inefficient initiation, the death of a significant portion of propagating chains, or issues with the RAFT agent or catalyst complex.[5]
Data Summary Tables
Table 1: Effect of Initiator Concentration on Poly(vinyl acetate) Molecular Weight
| Initiator:Monomer Ratio (w/w) | Polymer Viscosity (cP) | Molecular Weight ( g/mol ) | Reference |
| 0.05 | 4.35 | 16500 | [4] |
| 0.1 | 3.52 | 12800 | [4] |
| 0.25 | 2.50 | 8800 | [4] |
| Note: Data from solution polymerization of vinyl acetate. While not this compound, the trend is illustrative of free radical polymerization. |
Table 2: Molecular Weight Control in RAFT Polymerization of Butyl Acrylate
| [BA]/[CTA] Molar Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI | Reference |
| 100 | 14,000 | 13,500 | 1.15 | |
| 200 | 27,000 | 26,000 | 1.12 | |
| 400 | 53,000 | 51,000 | 1.10 | |
| Note: Data from RAFT polymerization of butyl acrylate, demonstrating the linear control over molecular weight achievable with this technique. BA = Butyl Acrylate, CTA = Chain Transfer Agent. |
Experimental Protocols
Protocol 1: Conventional Free Radical Solution Polymerization of this compound
This protocol describes a standard method for synthesizing poly(this compound) without advanced molecular weight control.
-
Materials:
-
This compound monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or Ethyl Acetate (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask with magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Oil bath
-
-
Methodology:
-
Place the desired amount of this compound and AIBN in the Schlenk flask. The ratio of monomer to initiator will influence the final molecular weight.[5]
-
Add solvent to achieve the desired monomer concentration (e.g., 2 M).
-
Seal the flask and degas the solution by performing three freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Collect the precipitated polymer by filtration and dry under vacuum until a constant weight is achieved.
-
Protocol 2: RAFT-Mediated Polymerization of this compound
This protocol provides a method for synthesizing poly(this compound) with a predictable molecular weight and low PDI.
-
Materials:
-
Methodology:
-
Prepare a stock solution containing the this compound monomer, the chosen RAFT agent, and AIBN in the solvent. The target molecular weight is determined by the ratio of monomer to RAFT agent concentration ([M]/[RAFT]).
-
Transfer the solution to a glass ampule or Schlenk flask.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Seal the ampule under vacuum or backfill the Schlenk flask with inert gas.
-
Submerge the sealed reaction vessel in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).[15]
-
Polymerize for the required duration to achieve the desired conversion. Monitor conversion by taking aliquots (if using a Schlenk flask) and analyzing via ¹H NMR.
-
Quench the reaction by cooling and exposing it to air.
-
Isolate the polymer by precipitation in a non-solvent like cold methanol or hexane.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 3: Characterization by Gel Permeation Chromatography (GPC)
This protocol outlines the general steps for determining the molecular weight and PDI of the synthesized polymer.
-
Materials:
-
Dried poly(this compound) sample
-
GPC-grade solvent (e.g., Tetrahydrofuran - THF)
-
Syringe filters (0.22 or 0.45 µm)
-
GPC system with a suitable column set (e.g., polystyrene-divinylbenzene columns) and detector (typically a refractive index detector).
-
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dried polymer (e.g., 2-5 mg) and dissolve it in a known volume of GPC solvent (e.g., 1 mL THF) to create a dilute solution. Allow it to dissolve completely, which may take several hours.[11]
-
Filtration: Filter the polymer solution through a syringe filter to remove any dust or particulate matter that could damage the GPC columns.[11]
-
Injection: Inject the filtered sample into the GPC system.[11]
-
Analysis: The GPC software will generate a chromatogram. By using a calibration curve created from polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate) standards), the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample.[17]
-
Diagrams and Workflows
References
- 1. CAS 30811-69-9: Poly(this compound) | CymitQuimica [cymitquimica.com]
- 2. adhesion.kr [adhesion.kr]
- 3. researchgate.net [researchgate.net]
- 4. bipublication.com [bipublication.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pstc.org [pstc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. RAFT Polymerization Procedures [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. tainstruments.com [tainstruments.com]
Technical Support Center: Strategies to Reduce Gel Formation in Vinyl Acrylates
Welcome to the Technical Support Center for vinyl acrylate polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to mitigate gel formation during polymerization experiments. By understanding the root causes of premature cross-linking and implementing the strategies outlined below, you can achieve successful and reproducible polymerization outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound polymerization experiments in a question-and-answer format.
Issue 1: The reaction mixture gelled almost immediately after adding the initiator.
-
Question: My polymerization reaction turned into an insoluble gel very quickly after initiation. What could be the cause and how can I prevent it?
-
Answer: This is a common issue known as premature gelation and is often due to an excessively high rate of polymerization. Several factors could be at play:
-
High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid polymerization and an increased likelihood of chain-transfer-to-polymer reactions, which cause cross-linking.
-
High Reaction Temperature: Elevated temperatures accelerate the decomposition of the initiator and increase the propagation rate, both of which can lead to a rapid, uncontrolled polymerization.
-
Bulk Polymerization: Polymerizing the monomer without a solvent (bulk polymerization) means the monomer concentration is at its maximum, which can lead to a rapid increase in viscosity and the onset of the gel effect.
Solutions:
-
Reduce the initiator concentration.
-
Lower the reaction temperature.
-
Consider switching to a solution polymerization by dissolving the monomer in a suitable solvent to reduce its effective concentration.
-
Issue 2: The viscosity of the reaction increased dramatically towards the end, then it gelled.
-
Question: The polymerization seemed to be proceeding as expected, but then the viscosity shot up and the mixture solidified. What is happening?
-
Answer: This phenomenon is known as the "gel effect" or the "Trommsdorff-Norrish effect." As the polymerization progresses, the viscosity of the medium increases. This increased viscosity restricts the mobility of the growing polymer chains, making it difficult for two chains to come together and terminate. However, the smaller monomer molecules can still diffuse to the active polymer chains. This leads to a significant decrease in the termination rate while the propagation rate remains high, causing an autoacceleration of the polymerization rate and a rapid increase in molecular weight, often leading to gel formation.[1]
Solutions:
-
Introduce a Chain Transfer Agent (CTA): A CTA will help control the molecular weight of the polymer chains by terminating a growing chain and initiating a new one. This results in shorter chains and a lower viscosity buildup, which can prevent or delay the onset of the gel effect.
-
Lower the Monomer Concentration: Performing the polymerization at a lower monomer concentration (solution polymerization) will result in a lower polymer concentration at any given time, reducing the viscosity of the reaction medium.
-
Control the Temperature: Carefully controlling the reaction temperature can help to manage the rate of polymerization and mitigate the autoacceleration effect.
-
Issue 3: I am getting insoluble particles in my final polymer solution.
-
Question: After polymerization, I observe small gel-like particles that won't dissolve. How can I obtain a completely soluble polymer?
-
Answer: The formation of insoluble microgels suggests that localized areas of cross-linking are occurring. This can be due to:
-
Inhomogeneous Mixing: Poor stirring can lead to localized "hot spots" where the initiator concentration or temperature is higher, causing rapid and uncontrolled polymerization in those areas.
-
Chain Transfer to Polymer: Propagating radicals can abstract a hydrogen atom from an existing polymer chain, creating a new radical site on the polymer backbone. This can lead to branching and, eventually, cross-linking.
Solutions:
-
Improve Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture and temperature.
-
Use a Chain Transfer Agent (CTA): CTAs can effectively compete with chain transfer to polymer reactions, thereby reducing branching and cross-linking.
-
Monomer Feed Strategy: Instead of adding all the monomer at the beginning, a semi-batch process where the monomer is fed into the reactor over time can help to maintain a low instantaneous monomer concentration, reducing the likelihood of uncontrolled polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gel formation in this compound polymerization?
A1: Gel formation, or gelation, is the formation of a cross-linked, insoluble polymer network. In this compound polymerization, the primary causes are the high reactivity of acrylate monomers, which leads to rapid chain growth, and chain transfer to the polymer backbone, which introduces branching that can lead to cross-links.[1] The gel effect, an autoacceleration of the polymerization rate due to increased viscosity, is also a major contributor to uncontrolled polymerization and gelation.[1]
Q2: How do Chain Transfer Agents (CTAs) help in preventing gel formation?
A2: Chain Transfer Agents (CTAs) are crucial for controlling the molecular weight of polymers.[2] They work by terminating a growing polymer chain and initiating a new one. This results in the formation of more, but shorter, polymer chains. Shorter chains lead to a lower solution viscosity at a given conversion, which helps to mitigate the gel effect. Additionally, the chain transfer reaction to the CTA can be more favorable than chain transfer to the polymer, thus reducing the amount of branching and cross-linking. Thiols, such as n-dodecyl mercaptan, are commonly used as CTAs in acrylate polymerizations.
Q3: What is the role of inhibitors in this compound polymerization?
A3: Inhibitors are substances added to monomers to prevent spontaneous polymerization during storage and transport.[3] In the context of a polymerization reaction, residual inhibitors can cause an induction period where no polymerization occurs until the inhibitor is consumed. While not typically used to control gelation during the reaction itself, ensuring the appropriate removal or accounting for the inhibitor is crucial for achieving a controlled polymerization. Common inhibitors for acrylates include hydroquinone (HQ) and butylated hydroxytoluene (BHT).
Q4: How does temperature affect gel formation?
A4: Temperature is a critical parameter. Higher temperatures generally increase the rate of polymerization by accelerating initiator decomposition and the propagation rate constant. This can lead to a more rapid onset of the gel effect and an increased likelihood of gel formation. However, in some controlled polymerization techniques, temperature can also influence the equilibrium between active and dormant species, providing a means to control the polymerization. For free-radical polymerization of vinyl acrylates, it is generally advisable to use the lowest temperature that provides a reasonable reaction rate.
Q5: Can the choice of solvent influence gel formation?
A5: Yes, the solvent plays a significant role in solution polymerization. A solvent that is a good solvent for the resulting polymer will help to keep the polymer chains solvated and less entangled, which can reduce the viscosity buildup and delay the onset of the gel effect. Conversely, a poor solvent can cause the polymer to precipitate or form compact coils, which may increase the likelihood of intermolecular cross-linking. The purity of the solvent is also important, as impurities can sometimes act as unintended initiators or inhibitors.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the effect of various parameters on polymerization outcomes. Note that the data presented here are from studies on related acrylate systems and are intended to provide general guidance. The optimal conditions for your specific this compound system should be determined experimentally.
Table 1: Effect of Chain Transfer Agent (tert-dodecyl mercaptan) Concentration on Gel Content in an Acrylic Pressure-Sensitive Adhesive Emulsion Polymerization
| tert-dodecyl mercaptan (phm) | Acrylic Acid (phm) | Gel Content (%) |
| 0.00 | 3.0 | 65 |
| 0.05 | 3.0 | 25 |
| 0.10 | 3.0 | <5 |
| 0.20 | 3.0 | <1 |
*phm = parts per hundred parts of monomer (Data adapted from a study on water-based acrylic pressure-sensitive adhesives)[4][5]
Table 2: Effect of Initiator (Benzoyl Peroxide) Concentration on Mechanical Properties of a Polyacrylate Mortar
| Initiator Content (%) | Compressive Strength (MPa) | Flexural Strength (MPa) |
| 0.1 | 10 | 5 |
| 0.2 | 30 | 10 |
| 0.4 | 70 | 20 |
| 0.6 | 90 | 25 |
| 0.8 | 92 | 26 |
| 1.0 | 91 | 25 |
(Data adapted from a study on polyacrylate mortar, illustrating the effect of initiator concentration on polymer network formation)[6]
Table 3: Effect of Inhibitor (Butylated Hydroxytoluene - BHT) Concentration on Polymerization Shrinkage Stress in an Experimental Resin Composite
| BHT Concentration (wt%) | Polymerization Shrinkage Stress (MPa) |
| 0 (Control) | 4.5 |
| 0.01 | 4.3 |
| 0.1 | 3.8 |
| 0.25 | 3.5 |
| 0.5 | 3.2 |
| 1.0 | 2.8 |
(Data adapted from a study on experimental resin composites, demonstrating the impact of inhibitor concentration on reaction kinetics)[7][8][9]
Experimental Protocols
Protocol: Solution Polymerization of this compound to Minimize Gel Formation
This protocol describes a general procedure for the solution polymerization of this compound using a semi-batch monomer feed to maintain a low monomer concentration and control the reaction exotherm.
Materials:
-
This compound (inhibitor removed)
-
Toluene (or another suitable solvent), anhydrous
-
Azobisisobutyronitrile (AIBN) (or another suitable initiator)
-
n-dodecyl mercaptan (or another suitable CTA)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Syringe pump
-
Heating mantle with a temperature controller
Procedure:
-
Monomer Purification: Remove the inhibitor from the this compound by passing it through a column of basic alumina. The purified monomer should be used immediately.
-
Reactor Setup: Assemble the three-neck flask with the stirrer, condenser, and nitrogen inlet. Purge the entire system with nitrogen for at least 30 minutes to remove oxygen.
-
Initial Charge: Add the desired amount of toluene to the flask. If using a CTA, add it to the solvent at this stage.
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 70-80 °C for AIBN) under a gentle flow of nitrogen.
-
Monomer and Initiator Feed Preparation: In a separate flask, prepare a solution of the purified this compound and the initiator in toluene.
-
Monomer Feed: Once the solvent in the reactor has reached the set temperature, begin the slow addition of the monomer/initiator solution using the syringe pump over a period of several hours (e.g., 2-4 hours). Maintain a constant and efficient stirring throughout the addition.
-
Reaction Monitoring: Monitor the reaction temperature closely. If a significant exotherm is observed, reduce the feed rate.
-
Post-Reaction: After the monomer feed is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Termination and Isolation: Cool the reaction to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Low‐temperature controlled free‐radical polymerization of vinyl monomers in the presence of a novel cyclic dixanthate under γ‐ray irradiation | Semantic Scholar [semanticscholar.org]
- 3. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
purification methods for removing inhibitors from vinyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of inhibitors from vinyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in this compound and why are they present?
A1: this compound is typically stabilized with inhibitors to prevent spontaneous polymerization during transport and storage. The most common inhibitors are hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).[1] These compounds act as radical scavengers, intercepting free radicals that would otherwise initiate polymerization.
Q2: Is it always necessary to remove the inhibitor before polymerization?
A2: Not always. For some industrial-grade polymerizations where precise control over molecular weight and conversion is not critical, a higher concentration of the initiator can be used to overcome the inhibitor.[1] However, for controlled polymerizations and to ensure predictable reaction kinetics and polymer properties, removing the inhibitor is highly recommended.[1][2]
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The three main laboratory-scale methods for removing phenolic inhibitors like HQ and MEHQ from this compound are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina or silica gel.[2]
-
Caustic Wash: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) to extract the acidic inhibitor.[2][3]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distillation under reduced pressure.[2]
Q4: How should I store this compound after removing the inhibitor?
A4: Once the inhibitor is removed, this compound is highly susceptible to polymerization. It should be used immediately.[4] If short-term storage is unavoidable, keep it at a low temperature (e.g., -4°C) in the dark, and for no longer than a day.[2] It is crucial to store the purified monomer under an air atmosphere, not an inert gas, as common inhibitors like MEHQ require oxygen to function effectively.
Q5: What are the key safety precautions when handling purified this compound?
A5: Purified this compound is a flammable liquid and can be toxic if inhaled or swallowed.[5] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Keep the monomer away from heat, sparks, and open flames.[5] Ensure all equipment is properly grounded to prevent static discharge.[5]
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative and quantitative comparison of the common methods for removing inhibitors from this compound. Note: The quantitative data is based on studies of similar acrylate monomers and may vary for this compound.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Column Chromatography (Alumina) | Adsorption of the polar inhibitor onto a solid support. | >99% removal of MEHQ from various acrylates.[6] | - High purity achievable.- Can remove a variety of polar inhibitors. | - Slower than washing.- Requires solvent and adsorbent material.- Risk of polymerization on the column. |
| Caustic Wash (NaOH) | Acid-base extraction of the phenolic inhibitor into an aqueous phase. | Can reduce inhibitor levels significantly. For methyl methacrylate, washing with 2% NaOH can lower iodide content from 500 ppm to 12 ppm.[7] | - Fast and inexpensive.- Effective for phenolic inhibitors like HQ and MEHQ.[4] | - Risk of hydrolysis of the acrylate ester.- Formation of emulsions can complicate separation.- Generates aqueous waste. |
| Vacuum Distillation | Separation based on differences in boiling points between the monomer and the inhibitor. | Can achieve very high purity, with residual p-benzoquinone levels below 5 ppm in acrylic acid when used with additives.[8] | - Can provide very high purity monomer.- Removes non-volatile impurities. | - High risk of thermal polymerization.- Not effective for inhibitors that co-distill with the monomer. |
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or is Delayed After Purification
Question: I have purified my this compound, but the polymerization reaction is not starting or is significantly slower than expected. What could be the cause?
Answer: This is a common issue that can often be traced back to incomplete inhibitor removal or the introduction of other inhibiting species.
Troubleshooting Workflow:
Caption: Troubleshooting logic for polymerization failure.
Possible Causes and Solutions:
-
Incomplete Inhibitor Removal: The purification process may not have been sufficient.
-
Solution: Re-purify the monomer. For column chromatography, ensure you are using a sufficient amount of fresh alumina. For a caustic wash, increase the number of washes or the concentration of the NaOH solution. Consider combining methods, for instance, a caustic wash followed by vacuum distillation.
-
-
Presence of Oxygen: Dissolved oxygen can inhibit free-radical polymerization.
-
Solution: Ensure your monomer and solvent are thoroughly de-gassed before starting the polymerization. This can be achieved by sparging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles.[4]
-
-
Inactive or Insufficient Initiator: The initiator may have degraded or been added in too low a concentration to overcome trace amounts of remaining inhibitor.
-
Solution: Use a fresh batch of initiator and ensure the concentration is appropriate for your reaction conditions.[4]
-
Issue 2: Monomer Polymerizes During Purification
Question: My this compound is polymerizing in the distillation flask or on the chromatography column. How can I prevent this?
Answer: Premature polymerization during purification is a significant risk due to the high reactivity of the uninhibited monomer.
Troubleshooting Workflow:
Caption: Troubleshooting logic for premature polymerization.
Possible Causes and Solutions:
-
High Temperatures (Vacuum Distillation): Excessive heat can initiate thermal polymerization.
-
Solution: Use the lowest possible temperature by applying a higher vacuum. Ensure the heating mantle is not set too high. Adding a small amount of a high-temperature inhibitor, like phenothiazine, to the distillation flask can also help.
-
-
Acidic Impurities: Traces of acid can catalyze polymerization.
-
Solution: Neutralize any acidic impurities by washing with a dilute sodium bicarbonate solution before the final purification step.
-
-
Hot Spots on Chromatography Column: The heat of adsorption of the monomer on the alumina can create localized hot spots, initiating polymerization.
-
Solution: Pack the column correctly to ensure even flow and avoid air pockets. If the monomer is viscous, consider diluting it in a non-reactive solvent. Do not apply pressure to the column, as this can cause blockages and heat buildup.
-
Experimental Protocols
Protocol 1: Inhibitor Removal Using an Alumina Column
This method is effective for removing polar inhibitors like HQ and MEHQ.
Methodology Workflow:
Caption: Workflow for alumina column purification.
Procedure:
-
Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a layer of sand.
-
Fill the column with basic alumina (activated, Brockmann I). A general guideline is to use about 10g of alumina for every 100 mL of monomer.
-
Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the alumina.
-
-
Purification:
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to flow through the column under gravity. Do not apply pressure.
-
Collect the purified monomer in a clean, dry flask. The inhibitor will remain adsorbed on the alumina, often visible as a colored band at the top of the column.[9]
-
-
Storage:
-
The purified this compound is no longer inhibited and should be used immediately.
-
Protocol 2: Inhibitor Removal Using a Caustic Wash
This method is a quick and effective way to remove phenolic inhibitors.
Methodology Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. US3576848A - Caustic washing as a method of purifying organic unsaturated compounds - Google Patents [patents.google.com]
- 8. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
influence of temperature on vinyl acrylate polymerization rate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the influence of temperature on vinyl acrylate polymerization.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: Why is my this compound polymerization not starting, or why is there a long induction period before it begins?
Answer: Failure to initiate or a significant delay is a common problem that can be traced to several factors, primarily related to chemical inhibitors or insufficient radical generation.[1]
-
Inhibitor Presence: Commercial this compound monomers are shipped with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals required to start the polymerization process.[1] If the inhibitor is not removed or its concentration is not overcome by the initiator, polymerization will be blocked or delayed.[1]
-
Insufficient Initiator: The initiator's role is to generate free radicals.[1] If the initiator concentration is too low, it may not produce enough radicals to neutralize the inhibitor and effectively start the polymerization chain reaction.[1]
-
Presence of Oxygen: Oxygen can inhibit free-radical polymerization. It is crucial to purge the reaction mixture with an inert gas like nitrogen or argon to remove dissolved oxygen.[1][2]
Solution Workflow:
-
Remove Inhibitor: Before the experiment, pass the monomer through an inhibitor removal column or wash it with an alkaline solution as detailed in Protocol 1.
-
Ensure Inert Atmosphere: Purge the solvent and reactor with nitrogen or argon for at least 30 minutes before adding the monomer and initiator.[1]
-
Optimize Initiator Concentration: Verify that the initiator concentration is appropriate for your system. If inhibition is still suspected, a slight increase in initiator concentration may be necessary.
Issue 2: Low or Incomplete Monomer Conversion
Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?
Answer: Low conversion can be caused by several temperature-related factors that either slow the reaction prematurely or create an unfavorable thermodynamic equilibrium.
| Possible Cause | Explanation | Recommended Solution |
| Temperature Too Low | The rates of initiation and propagation are too slow because the activation energy for the reaction has not been sufficiently overcome.[3] This leads to impractically long reaction times. | Gradually increase the isothermal reaction temperature in 10°C increments and monitor monomer conversion using techniques like NMR, FTIR, or chromatography.[3] |
| Temperature Too High | If the reaction temperature exceeds the "ceiling temperature" (Tc), the rate of depolymerization becomes equal to or greater than the rate of polymerization.[3][4] This establishes an equilibrium that prevents full conversion.[3] | Lower the reaction temperature to a point where polymerization is thermodynamically favored and depolymerization is minimized.[3] |
| Vitrification | As the polymer forms, the viscosity of the reaction mixture increases dramatically.[5] If the reaction temperature is below the glass transition temperature (Tg) of the polymer, the system can turn into a glassy state (vitrify), trapping unreacted monomers and radicals and halting the reaction.[3] | Implement a post-curing step by raising the temperature above the polymer's Tg after the initial phase of polymerization. This increases molecular mobility and allows the trapped species to react further.[3] |
| Premature Termination | Higher temperatures increase the rate of all reactions, including termination reactions.[5] Highly reactive radicals, if unable to find monomer due to increased viscosity, may engage in termination reactions, ending chain growth.[5] | Optimize the initiator concentration and temperature profile. Sometimes a lower temperature for a longer duration yields higher conversion. |
Issue 3: Poor Mechanical Properties of the Final Polymer
Question: The resulting poly(this compound) has poor mechanical properties, such as low fracture toughness. How can this be improved?
Answer: The temperature profile during polymerization significantly influences the final polymer network structure and its mechanical properties.[3] Studies on similar vinyl ester resins have shown that polymers cured directly at a high temperature can have lower fracture toughness than those cured at a lower initial temperature followed by a post-cure.[3] This is often due to differences in the morphology and composition of the resulting polymer network.[3]
Solution: Experiment with a two-stage curing process. Start with a lower initial polymerization temperature and, once the reaction has proceeded significantly, implement a post-curing step at a temperature above the polymer's glass transition temperature (Tg) to enhance the final properties.[3]
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the this compound polymerization rate?
A1: According to the Arrhenius equation, the polymerization rate constant generally increases with temperature.[3] Higher temperatures lead to faster decomposition of thermal initiators, which generates free radicals more quickly and accelerates the overall reaction.[3] However, this relationship is not infinite. There is an optimal temperature range. Excessively high temperatures can lead to a decrease in molecular weight due to increased chain transfer reactions and can promote undesirable side reactions or depolymerization.[3][6]
Q2: What is the "ceiling temperature" (Tc) and why is it important in this compound polymerization?
A2: The ceiling temperature (Tc) is the critical temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration.[3] Above the Tc, the polymerization reaction becomes thermodynamically unfavorable (the change in Gibbs free energy, ΔG, becomes positive), and the regeneration of the monomer is favored.[3][4] Since the polymerization of vinyl monomers is an exothermic process, lower temperatures favor polymer formation.[3] Operating near or above the Tc will result in low polymer yields.
Q3: What are common side reactions at elevated temperatures in acrylate polymerization?
A3: At higher temperatures (typically >120°C), several side reactions can occur that affect the quality and structure of the final polymer.[7] These include:
-
Backbiting: This is an intramolecular hydrogen transfer that can lead to the formation of mid-chain radicals.[6]
-
β-Scission: The mid-chain radicals formed from backbiting can break, leading to the formation of macromonomers with terminal double bonds.[6]
-
Chain Transfer: Reactions that transfer the radical activity to another molecule (monomer, solvent, or polymer) become more frequent as temperature increases.[6] This can limit the molecular weight of the polymer.
Q4: How does temperature influence the photopolymerization of this compound?
A4: While photopolymerization is initiated by light, temperature still plays a crucial role. The acrylate functionality in this compound polymerizes at a much faster rate than the vinyl group.[8][9][10] Temperature can influence the mobility of the growing polymer chains and the overall conversion. Photo-DSC studies have shown complex behaviors, including a "stumbling polymerization" where the reaction temporarily ceases before resuming.[11] This behavior and the final conversion can be temperature-dependent.
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Removal
This protocol is essential for experiments where the presence of an inhibitor would interfere with kinetics.
-
Preparation: Prepare a wash solution of 1 M sodium hydroxide (NaOH).
-
Washing: In a separatory funnel, mix the this compound monomer with an equal volume of the NaOH solution. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the bottom aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Wash the monomer with an equal volume of saturated brine solution to help remove residual water.[1] Drain the aqueous layer.[1]
-
Drying: Transfer the washed monomer to a clean, dry flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and stir for 30-60 minutes.[1]
-
Filtration: Filter or decant the purified monomer from the drying agent.
-
Storage: The purified monomer is no longer inhibited and can polymerize spontaneously.[1] It should be used immediately or stored at a low temperature in the dark for a very short period.[1]
Protocol 2: General Procedure for Free-Radical Polymerization
This protocol describes a typical setup for the solution polymerization of this compound.
-
Setup: Assemble a reaction flask equipped with a condenser, magnetic stirrer, thermometer, and an inlet for inert gas (nitrogen or argon).
-
Solvent Purge: Add the desired solvent to the reaction flask. Begin stirring and purge the solvent with the inert gas for at least 30 minutes to remove dissolved oxygen.[1]
-
Initiator Preparation: In a separate, sealed container, dissolve the thermal initiator (e.g., AIBN) in a small amount of the reaction solvent.
-
Monomer Addition: Add the purified this compound monomer to the reaction flask using a syringe.[1]
-
Heating: Heat the reaction mixture to the desired polymerization temperature.[1]
-
Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Reaction: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time.[1]
-
Monitoring: Periodically take samples to monitor the monomer conversion by methods such as gravimetry, NMR, or chromatography.[1]
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1]
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.[1]
Visualizations
Caption: Troubleshooting workflow for common this compound polymerization issues.
Caption: The dual influence of temperature on polymerization rate and quality.
References
- 1. benchchem.com [benchchem.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. benchchem.com [benchchem.com]
- 4. The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regeneration feasible? - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05143A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. "The Kinetics of this compound Photopolymerization" by Tai Yeon Lee, Todd M. Roper et al. [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Vinyl Acrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of solvents on the kinetics of vinyl acrylate polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization failing to initiate or showing a significant induction period in a specific solvent?
A1: Failure to initiate is a common issue that can be attributed to several factors, often exacerbated by the choice of solvent:
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization. Solvents with higher oxygen solubility can prolong the induction period. It is crucial to thoroughly degas the solvent and monomer mixture, typically by purging with an inert gas like nitrogen or argon for at least 30 minutes.[1]
-
Insufficient Initiator Concentration or Activity: The initiator must generate enough free radicals to overcome any residual inhibitors.[1] The initiator's decomposition rate can be solvent-dependent. Ensure the initiator is active and used at an appropriate concentration for the chosen solvent and temperature.
-
Presence of Inhibitors: this compound monomers are shipped with inhibitors (like hydroquinone monomethyl ether) to prevent spontaneous polymerization. These must be removed before use, typically by washing with a basic solution followed by drying.[1] Certain solvents may contain impurities that can also inhibit the reaction. Using high-purity, anhydrous solvents is essential.
Q2: My polymerization starts, but the monomer conversion is low. How can the solvent be affecting this?
A2: Low monomer conversion can be due to premature termination of growing polymer chains, a process significantly influenced by the solvent:
-
Chain Transfer to Solvent: The solvent can participate in chain transfer reactions, where a growing polymer radical abstracts an atom (usually hydrogen) from a solvent molecule.[2][3] This terminates the polymer chain and creates a new, often less reactive, radical on the solvent molecule, lowering the overall polymerization rate and the final molecular weight.[3][4] Aromatic solvents, for instance, can be involved in such transfers.[5]
-
Suboptimal Temperature: The reaction temperature must be appropriate for the initiator's half-life in the chosen solvent. An incorrect temperature can lead to slow initiation or favor side reactions that terminate polymer chains.[1]
-
Polymer Precipitation: The synthesized polythis compound may be insoluble in the chosen solvent, causing it to precipitate out of the solution. This can trap active radical sites, leading to incomplete conversion. Check the solubility of the polymer in the selected solvent.
Q3: I am observing different polymerization rates in different solvents. What is the underlying kinetic explanation?
A3: The polymerization rate is a function of the propagation (k_p) and termination (k_t) rate coefficients. Solvents can influence these parameters in several ways:
-
Solvent Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the monomer or the propagating radical, affecting their reactivity.[5] For some acrylate systems, hydrogen-bonding solvents have been shown to alter the propagation rate coefficient.[5]
-
Solvent Viscosity: The termination step, which involves two growing polymer chains coming together, is often diffusion-controlled. Solvents with higher viscosity can slow down this process, decreasing the termination rate coefficient (k_t) and consequently increasing the overall polymerization rate.[5]
-
Radical Stabilization: The solvent can influence the stability of the propagating radical, which can have a minor effect on the propagation rate.[5]
Q4: How does the dual functionality of this compound (vinyl and acrylate groups) affect polymerization kinetics in solution?
A4: this compound is a difunctional monomer with functionalities of differing reactivity. The acrylate group is significantly more reactive in free-radical polymerization than the vinyl group.[6]
-
Initial Stage: Polymerization will proceed primarily through the acrylate double bonds, leading to a rapid initial conversion of this group.[6]
-
Later Stage: The vinyl groups, which are less reactive, will polymerize at a much slower rate, often after a high conversion of the acrylate groups has been achieved.[6] This can result in a polymer with pendant vinyl groups. The solvent can influence the accessibility and reactivity of these pendant groups in the later stages of the reaction.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| No Polymerization | High oxygen content in the solvent; Solvent impurities acting as inhibitors; Initiator insoluble or inactive in the solvent. | Degas solvent thoroughly with N₂ or Ar[1]; Use high-purity, anhydrous solvent; Select an initiator with good solubility and a suitable decomposition rate in the chosen solvent. |
| Low Polymer Yield / Conversion | High degree of chain transfer to the solvent[3]; Polymer precipitation during the reaction; Inappropriate reaction temperature for the solvent/initiator system. | Select a solvent with a low chain transfer constant (see data tables); Choose a solvent in which the polymer is soluble[7]; Optimize the reaction temperature based on the initiator's half-life in that specific solvent. |
| Inconsistent Reaction Rate | Non-uniform temperature control; Presence of water in the solvent (for certain initiator systems). | Ensure uniform heating and stirring; Use anhydrous solvents to avoid side reactions. |
| Broad Molecular Weight Distribution | Significant chain transfer to the solvent[4]; Temperature fluctuations. | Use a solvent with a lower chain transfer constant; Maintain precise temperature control throughout the experiment. |
| Gelation (Cross-linking) | High monomer concentration in a solvent that promotes high propagation rates; Reaction temperature is too high. | Reduce the initial monomer concentration; Lower the reaction temperature to better control the polymerization rate. |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvents on the Propagation Rate Coefficient (k_p) for Butyl Acrylate (BA) and Vinyl Acetate (VAc) Polymerization
| Monomer | Solvent | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | Comments |
| Butyl Acrylate | Toluene | 30 | Varies | The propagation rate constant (k_p) showed variation with the solvent used.[8] |
| Vinyl Acetate | Benzene | 30 | Varies | The solvent effect was primarily attributed to changes in k_p rather than k_t.[5] |
| Vinyl Acetate | Ethyl Acetate | 30 | Higher than in Benzene | The order of increasing k_p was found to be: benzonitrile < ethyl benzoate < ... < benzene < ethyl acetate.[5] |
| Butyl Acrylate | Various Solvents | 30 | Varies | The initiation rate (R_i) and k_p varied with solvents, while k_t remained relatively constant except for in benzonitrile.[8] |
Data compiled from studies on related monomers, as direct comprehensive data for this compound is limited.
Table 2: Chain Transfer Constants (C_s) for Various Solvents in Styrene and Vinyl Acetate Polymerization at 60°C
| Solvent | Transfer Constant (C_s x 10⁴) for Styrene | Transfer Constant (C_s x 10⁴) for Vinyl Acetate |
| Benzene | 0.018 | 1.8 - 2.9 |
| Toluene | 0.125 | 13.0 - 22.0 |
| Ethylbenzene | 0.67 | 45.0 |
| Isopropylbenzene | 0.82 | 80.0 |
| tert-Butylbenzene | 0.06 | 3.0 |
| n-Butanol | 1.6 | 17.0 |
| Carbon Tetrachloride | 90 | 880 |
| Chloroform | 0.5 | 160 |
This table illustrates that chain transfer is highly dependent on both the polymer radical and the solvent. Vinyl acetate radicals are generally more reactive in chain transfer reactions than styrene radicals.
Experimental Protocols
Protocol: Kinetic Analysis of this compound Polymerization in Different Solvents via NMR Spectroscopy
This protocol outlines a method for determining the rate of polymerization of this compound in various solvents by monitoring monomer disappearance over time.
1. Materials:
-
This compound (inhibitor removed)
-
High-purity anhydrous solvents (e.g., Toluene-d8, Benzene-d6, Chloroform-d, DMF-d7)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Internal standard (e.g., Mesitylene or 1,3,5-Trioxane)
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Schlenk line or glovebox for inert atmosphere operations
2. Monomer Purification:
-
To remove the inhibitor, wash the this compound monomer three times with an equal volume of 1 M NaOH solution in a separatory funnel.
-
Wash three times with deionized water to remove residual NaOH.
-
Dry the monomer over anhydrous magnesium sulfate (MgSO₄), then filter.
-
Use the purified monomer immediately.[1]
3. Reaction Setup (Example for one solvent):
-
Inside a glovebox or under an inert atmosphere, prepare a stock solution of the initiator and internal standard in the chosen deuterated solvent. For example, dissolve a precise amount of AIBN and mesitylene in Toluene-d8.
-
In a separate vial, add a known amount of purified this compound.
-
Add a specific volume of the initiator/standard stock solution to the monomer to achieve the desired concentrations.
-
Transfer the final reaction mixture to a J. Young NMR tube and seal it.
4. Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) at the reaction temperature to determine the initial concentrations of the monomer and internal standard.
-
Place the NMR tube in a preheated oil bath or a temperature-controlled NMR probe set to the desired reaction temperature (e.g., 60 °C for AIBN).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
-
For each spectrum, integrate the characteristic this compound peaks (related to the vinyl and acrylate protons) and the peak of the internal standard.
5. Data Analysis:
-
Calculate the monomer concentration at each time point by comparing the integral of the monomer peaks to the integral of the internal standard peak.
-
Plot monomer concentration versus time to obtain the polymerization rate.
-
A plot of ln([M]₀/[M]t) versus time will yield the apparent rate constant (k_app) if the reaction follows first-order kinetics with respect to the monomer.
6. Safety Precautions:
-
Acrylate monomers are irritants and sensitizers. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable and toxic. Work in a well-ventilated fume hood.
-
Polymerization reactions are exothermic and can run away if not properly controlled. Conduct on a small scale initially.
Visualizations
Caption: Workflow for studying polymerization kinetics.
Caption: Troubleshooting logic for polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent effects in butyl acrylate and vinyl acetate homopolymerizations in toluene | Semantic Scholar [semanticscholar.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
minimizing batch-to-batch variability in vinyl acrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in vinyl acrylate polymerization.
Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent polymerization results in a question-and-answer format.
Issue 1: Low or No Monomer Conversion
Question: My this compound polymerization has resulted in low or no polymer yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no monomer conversion is a common issue in free-radical polymerization and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are the presence of inhibitors, the effectiveness of the initiator system, and the appropriateness of your reaction conditions.
Troubleshooting Workflow for Low Monomer Conversion
Caption: Troubleshooting decision tree for low monomer conversion.
Key Troubleshooting Steps:
-
Inhibitor Presence: this compound monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These must be removed before the reaction.
-
Initiator Activity and Concentration: The free-radical initiator (e.g., AIBN, BPO) must be active and used at an appropriate concentration. Initiators can degrade over time, and an incorrect concentration can lead to either insufficient initiation or premature termination.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. The reaction mixture must be thoroughly deoxygenated and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The polymerization rate is highly dependent on temperature. The chosen temperature must be suitable for the decomposition rate of the initiator.
-
Monomer and Solvent Purity: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, leading to low conversion and reduced molecular weight.
Issue 2: High Batch-to-Batch Variability in Molecular Weight and Polydispersity
Question: I am observing significant differences in molecular weight (Mw) and polydispersity index (PDI) between different batches of my polythis compound. How can I improve consistency?
Answer: Achieving consistent molecular weight and PDI is critical for ensuring reproducible material properties. Variability often stems from minor deviations in key reaction parameters.
Key Parameters Influencing Batch-to-Batch Consistency
Validation & Comparative
A Comparative Guide to the Thermal Stability of Poly(vinyl acrylate) and Poly(vinyl acetate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of poly(vinyl acrylate) (PVA) and poly(vinyl acetate) (PVAc). Understanding the thermal properties of these polymers is crucial for their application in various fields, including pharmaceuticals and material science, where stability under varying temperature conditions is a critical factor. This comparison is supported by experimental data from thermogravimetric analysis (TGA) to elucidate their degradation behaviors.
Executive Summary
Poly(vinyl acetate) exhibits a distinct two-stage thermal degradation process, beginning with the elimination of acetic acid at approximately 300°C, followed by the decomposition of the resulting polyene backbone at higher temperatures. In contrast, while specific comparative data is limited, poly(alkyl acrylates), including poly(this compound), generally demonstrate a single-stage degradation that commences around 300°C. The degradation of poly(alkyl acrylates) yields a mix of carbon dioxide, olefins, and alcohols. This fundamental difference in degradation pathways suggests that poly(vinyl acetate) may be less thermally stable due to the initial, lower-temperature loss of its acetate side chains.
Data Presentation: Thermal Degradation Characteristics
The following table summarizes the key thermal degradation parameters for poly(this compound) and poly(vinyl acetate) based on available experimental data. It is important to note that the data for poly(this compound) is generalized from studies on primary poly(alkyl acrylates) due to the lack of direct comparative studies under identical conditions.
| Property | Poly(this compound) | Poly(vinyl acetate) |
| Degradation Onset Temperature | ~300°C[1] | ~300°C - 336°C[2] |
| Degradation Stages | Single-stage process[1] | Two-stage process[2] |
| Stage 1 Temperature Range | Not applicable | ~300°C - 400°C[2] |
| Stage 1 Products | Not applicable | Acetic acid[2] |
| Stage 2 Temperature Range | ~300°C onwards | ~400°C - 500°C |
| Stage 2 Products | Carbon dioxide, olefin, alcohol[1] | Chain scission fragments |
| Atmosphere for Analysis | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) |
Thermal Degradation Mechanisms
The thermal degradation pathways of poly(this compound) and poly(vinyl acetate) differ significantly due to the nature of their ester side groups.
Poly(vinyl acetate) undergoes a well-documented two-step degradation. The initial step involves the elimination of the acetate group as acetic acid, a process known as deacetylation. This reaction is autocatalytic and leads to the formation of an unsaturated polyene backbone.[2] The second, higher-temperature stage involves the degradation of this polyene structure through chain scission.
Poly(this compound) , as a primary poly(alkyl acrylate), is believed to degrade in a single-stage process.[1] The primary degradation products are carbon dioxide, the corresponding olefin, and alcohol.[1] This suggests a more complex initial decomposition mechanism compared to the simple side-chain elimination seen in poly(vinyl acetate).
Experimental Protocols
The thermal stability data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA) Protocol for Poly(vinyl acetate):
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: Approximately 5-10 mg of the polymer sample is placed in a platinum or alumina crucible.
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss is first detected. The temperatures for different degradation stages are determined from the resulting TGA curve and its derivative (DTG).
A similar protocol would be employed for the TGA of poly(this compound) to ensure comparable results.
Conclusion
References
A Comparative Guide to the Mechanical Properties of Vinyl Acrylate and Butyl Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of copolymers synthesized from vinyl acrylate and butyl acrylate. Due to a lack of direct comparative studies on this compound-butyl acrylate copolymers in the available literature, this document outlines the expected properties based on the characteristics of the individual homopolymers and established principles of copolymerization. The information herein is intended to guide researchers in designing copolymers with desired mechanical attributes for various applications, including in the development of drug delivery systems and medical devices.
Introduction to this compound and Butyl Acrylate Monomers
This compound and butyl acrylate are both acrylic esters that can be polymerized to form a wide range of materials with diverse properties. Copolymers of these two monomers are expected to exhibit mechanical properties that are intermediate between those of their respective homopolymers: poly(this compound) and poly(butyl acrylate).
-
Poly(this compound) (PVA) is known for its excellent adhesion and flexibility.[1]
-
Poly(butyl acrylate) (PBA) is a soft and flexible polymer with a low glass transition temperature (Tg), making it suitable for applications requiring low-temperature flexibility and toughness.[2][3][4]
By adjusting the ratio of this compound to butyl acrylate in the copolymer, it is possible to tailor the mechanical properties, such as tensile strength, elasticity, and hardness, to meet the specific requirements of an application.
Predicted Mechanical Properties
The mechanical properties of this compound-butyl acrylate copolymers are anticipated to be highly dependent on the monomer ratio. An increase in the proportion of butyl acrylate is expected to lead to a softer, more flexible, and more elastic material, while a higher this compound content would likely result in a harder and stronger, though potentially more brittle, copolymer.
Quantitative Data Summary of Homopolymers
Since direct comparative data for the copolymers is unavailable, the following table summarizes the known mechanical and thermal properties of the individual homopolymers to provide a baseline for prediction.
| Property | Poly(this compound) | Poly(butyl acrylate) |
| Tensile Strength | Data not available | Data not available |
| Elongation at Break | Data not available | Data not available |
| Young's Modulus | Data not available | Data not available |
| Glass Transition (Tg) | Data not available | -43 °C to -55 °C[2][5][6][7] |
| General Characteristics | Good adhesion, flexible[1] | Soft, flexible, good low-temperature properties[3][4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound-butyl acrylate copolymers and the characterization of their mechanical properties, based on established techniques for similar acrylate polymers.
Synthesis of Copolymers via Emulsion Polymerization
Emulsion polymerization is a common method for synthesizing acrylate copolymers. A typical procedure is as follows:
-
Reactor Setup : A glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet is used.
-
Initial Charge : Deionized water and an emulsifier (e.g., sodium dodecyl sulfate) are added to the reactor and heated to the reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.
-
Monomer Emulsion Preparation : A pre-emulsion of the this compound and butyl acrylate monomers in the desired ratio is prepared in deionized water with an emulsifier.
-
Initiation : A water-soluble initiator, such as potassium persulfate, is added to the reactor.
-
Polymerization : The monomer pre-emulsion is fed into the reactor over a period of several hours. The reaction is allowed to proceed for a specified time to ensure high monomer conversion.
-
Cooling and Characterization : The resulting latex is cooled to room temperature and characterized for solid content, particle size, and molecular weight.
Preparation of Copolymer Films for Mechanical Testing
To perform mechanical testing, the copolymer latex must be cast into a film of uniform thickness:
-
Casting : The latex is poured onto a flat, non-stick surface (e.g., a Teflon-coated plate).
-
Drying : The film is allowed to dry at room temperature, followed by drying under vacuum to remove any residual water and solvent. The film thickness should be controlled to be less than 1.0 mm for testing according to ASTM D882.[8]
Mechanical Property Testing
The mechanical properties of the copolymer films are determined using a universal testing machine according to established standards.
Tensile Properties (ASTM D882/D638, ISO 527): [8][9][10][11][12][13][14][15][16][17][18][19][20][21]
-
Specimen Preparation : Dumbbell-shaped specimens are cut from the prepared films.[10][12]
-
Test Procedure : The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead displacement until it fractures.[17]
-
Data Acquisition : The load (stress) and elongation (strain) are recorded throughout the test.
-
Calculated Properties :
-
Tensile Strength : The maximum stress the material can withstand before breaking.[9]
-
Elongation at Break : The percentage increase in length at the point of fracture.[9]
-
Young's Modulus (Modulus of Elasticity) : A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[9]
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):
-
Procedure : A small sample of the copolymer is heated in a DSC instrument at a controlled rate.
-
Analysis : The Tg is identified as a change in the heat flow on the resulting thermogram.[5]
Logical Relationship Diagram
The following diagram illustrates the expected relationship between the monomer composition of this compound-butyl acrylate copolymers and their key mechanical properties.
Caption: Relationship between monomer ratio and mechanical properties.
References
- 1. CAS 30811-69-9: Poly(this compound) | CymitQuimica [cymitquimica.com]
- 2. Poly(butyl acrylate) - Wikipedia [en.wikipedia.org]
- 3. gantrade.com [gantrade.com]
- 4. gantrade.com [gantrade.com]
- 5. polymersource.ca [polymersource.ca]
- 6. Temperature-Controlled Orientation of Proteins on Temperature-Responsive Grafted Polymer Brushes: Poly(butyl methacrylate) vs Poly(butyl acrylate): Morphology, Wetting, and Protein Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zwickroell.com [zwickroell.com]
- 9. zwickroell.com [zwickroell.com]
- 10. store.astm.org [store.astm.org]
- 11. ISO 527 standard: tensile testing guide for plastics - Barrus [barrus-testing.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. micomlab.com [micomlab.com]
- 15. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 16. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 17. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 18. store.astm.org [store.astm.org]
- 19. BS EN ISO 527 - Plastics. Determination of tensile properties [landingpage.bsigroup.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. specialchem.com [specialchem.com]
A Comparative Guide to the Photopolymerization Efficiency of Vinyl Acrylates and Divinyl Ethers
For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is a critical factor in the formulation of photopolymers for various applications, including coatings, adhesives, and drug delivery systems. This guide provides an objective comparison of the photopolymerization efficiency of two common classes of monomers: vinyl acrylates and divinyl ethers. The comparison is supported by experimental data on their reaction kinetics and conversion efficiencies.
Executive Summary
Vinyl acrylates and divinyl ethers exhibit distinct photopolymerization behaviors due to their different functional groups, which necessitate different polymerization mechanisms. Vinyl acrylates undergo free-radical polymerization, characterized by rapid curing of the acrylate group. In contrast, divinyl ethers polymerize via a cationic mechanism, which is notably immune to oxygen inhibition. The choice between these monomers depends on the specific application requirements, such as curing speed, final conversion, and sensitivity to environmental conditions.
Quantitative Data Comparison
The following table summarizes the photopolymerization performance of representative vinyl acrylate and divinyl ether monomers based on data from various studies. It is important to note that the experimental conditions, such as light intensity and photoinitiator type and concentration, vary between these studies and are provided for context.
| Monomer | Polymerization Type | Photoinitiator System | Light Intensity (mW/cm²) | Final Conversion (%) | Polymerization Rate | Reference |
| This compound | Free-Radical | None (self-initiated) | ~35 | ~85 (acrylate group) | 80% conversion in 3-4 s | [1] |
| Tri(ethylene glycol) divinyl ether (TEGDVE) | Cationic | Diphenyliodonium salt (1 wt%) + photosensitizer (0.1 wt%) | 1.59 | ~60 | - | [2] |
| This compound in hybrid system | Free-Radical | Cationic photoinitiator | Not specified | 95 (acrylate group) | Faster than vinyl ether | [3] |
| Divinyl ether of triethylene glycol | Cationic | Cationic photoinitiator | Not specified | Rapid and extensive | - | [3] |
Mechanism of Polymerization
The distinct polymerization efficiencies of vinyl acrylates and divinyl ethers stem from their fundamentally different reaction mechanisms: free-radical and cationic polymerization, respectively.
Free-Radical Photopolymerization of this compound
Vinyl acrylates undergo photopolymerization via a free-radical chain-growth mechanism. Upon exposure to UV light, a photoinitiator generates free radicals, which then attack the electron-rich double bond of the acrylate group, initiating a polymer chain. The reactivity of the acrylate group is significantly higher than that of the vinyl ether group within the same molecule.[1][4]
References
A Comparative Guide to the Biocompatibility of Vinyl Acrylate-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of vinyl acrylate-based polymers with several alternative materials commonly considered for biomedical applications. The information presented is intended to assist researchers and developers in making informed decisions for the selection of materials in medical devices, drug delivery systems, and tissue engineering scaffolds. This document summarizes key biocompatibility data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Introduction to this compound-Based Polymers and Alternatives
This compound-based polymers are widely utilized in the biomedical field due to their tunable mechanical properties, ease of processing, and relatively low cost. However, concerns regarding their biocompatibility, primarily stemming from the potential for cytotoxic leachables such as unreacted monomers and additives, have prompted the investigation of alternative materials. This guide focuses on a comparative assessment of this compound-based polymers against a selection of these alternatives, including vinyl esters, vinyl carbamates, and poly(vinyl caprolactam) (PVCL).
Comparative Biocompatibility Assessment
The biocompatibility of a material is a critical determinant of its suitability for in vivo applications. This section presents a comparative summary of key biocompatibility endpoints for this compound-based polymers and their alternatives.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental for assessing the potential of a material to cause cell death. The ISO 10993-5 standard provides guidelines for these evaluations, often using cell lines like L929 mouse fibroblasts. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance at which 50% of the cells are non-viable.
Table 1: Comparative In Vitro Cytotoxicity Data
| Polymer Class | Specific Monomer/Polymer | Cell Line | Assay | IC50 / Cell Viability | Citation(s) |
| (Meth)acrylates | Methyl Methacrylate (MMA) | L929 | MTT | Varies significantly with polymerization | [1] |
| Tripropylene Glycol Diacrylate (TPGDA) | NHEK | - | ~0.1 µmol/cm² (equally cytotoxic to EA) | [2] | |
| Ethyl Acrylate (EA) | NHEK | - | ~0.1 µmol/cm² (equally cytotoxic to TPGDA) | [2] | |
| Vinyl Esters | Vinyl Ester Monomers | MC3T3-E1 | - | 1-3 orders of magnitude lower cytotoxicity than (meth)acrylates | [3] |
| Vinyl Carbonates | Vinyl Carbonate Monomers | MC3T3-E1 | - | 1-3 orders of magnitude lower cytotoxicity than (meth)acrylates | [3] |
| Vinyl Carbamates | Vinyl Carbamate Monomers | MC3T3-E1 | - | 1-3 orders of magnitude lower cytotoxicity than (meth)acrylates | [3] |
| Poly(vinyl caprolactam) | PVCL | - | - | Assumed lower toxicity than PNIPAM | [4] |
| Poly(vinyl chloride) | PVC Nanoparticles | IMR 90 | - | Significant reduction in cell viability | [5] |
| Poly(methyl methacrylate) | PMMA Nanoparticles | IMR 90 | - | Significant reduction in cell viability | [5] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Hemocompatibility
For blood-contacting medical devices, hemocompatibility is of paramount importance. Key parameters include hemolysis (the rupture of red blood cells) and thrombogenicity (the tendency to induce clot formation).
Table 2: Comparative Hemocompatibility Data
| Polymer Class | Specific Material | Assay | Result | Citation(s) |
| This compound-Based | Acrylate-based photoactive resin (SpotGP) | Platelet Adhesion | Shows platelet adhesion and activation | [6] |
| Poly(vinyl alcohol) | PVA microspheres | Hemolysis | 0.3% - 0.7% (well below 5% acceptable limit) | [7] |
| Silicone | Silicone Rubber | Platelet Adhesion | Reduced platelet adhesion after surface modification | [3] |
| Hydrogels | Various hydrogel composites | Hemolysis | Generally low hemolysis rates (<2%) | [1] |
In Vivo Biocompatibility and Inflammatory Response
In vivo studies provide a more comprehensive understanding of a material's interaction with a biological system. Histological analysis of implanted materials allows for the assessment of the inflammatory response, fibrous capsule formation, and overall tissue integration.
Table 3: Comparative In Vivo Inflammatory Response
| Polymer Class | Implant Type / Location | Animal Model | Key Findings | Citation(s) |
| Vinyl-Based Polymers | Coated transcutaneous implants | Mice | No difference in initial healing compared to bare implants; less deep infection. | [8] |
| Acrylic Implants (PMMA) | Intratumoral injection | Human (postmortem) | Exhibited a rim of tumor necrosis. | [9] |
| Polypropylene | Subcutaneous implant | Rat | Acute inflammatory reaction at 4 days, foreign body reaction at 30 days. | [3] |
| Poly(vinyl alcohol) Hydrogels | Subcutaneous implant | Rat | Minimal to mild tissue response, gradual decrease in inflammatory cells. | [10] |
Experimental Protocols
This section provides detailed methodologies for the key biocompatibility assays discussed in this guide, based on ISO standards and published literature.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
Objective: To assess the cytotoxic potential of polymer extracts.
Materials:
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polymer material to be tested
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
Solvent for formazan dissolution (e.g., isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Extract Preparation: Prepare extracts of the test and control materials by incubating them in cell culture medium at 37°C for 24-72 hours, according to ISO 10993-12. The surface area to volume ratio should be standardized.
-
Cell Seeding: Seed L929 cells into 96-well plates at a density that will ensure they are sub-confluent at the time of extract exposure. Incubate for 24 hours to allow for cell attachment.
-
Extract Exposure: Remove the culture medium and replace it with various concentrations of the polymer extracts, as well as positive and negative control extracts. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Remove the MTT solution and add a solvent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[6] Determine the IC50 value from a dose-response curve.
Hemolysis Assay (Direct Contact Method, based on ISO 10993-4)
Objective: To determine the hemolytic potential of a polymer upon direct contact with blood.
Materials:
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Test polymer material
-
Positive control (e.g., water)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Incubation: Add the test material to a tube containing the diluted blood. Also, prepare positive and negative control tubes. Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control (100% hemolysis). A hemolysis rate of less than 5% is generally considered acceptable for biomaterials.[1]
In Vivo Subcutaneous Implantation (Based on ISO 10993-6)
Objective: To evaluate the local tissue response to an implanted polymer.
Materials:
-
Test polymer material, sterilized
-
Control material (optional)
-
Surgical instruments
-
Anesthetic
-
Sutures
-
Animal model (e.g., rats or rabbits)
-
Histology processing reagents (formalin, ethanol series, xylene, paraffin)
-
Microtome
-
Microscope slides
-
Stains (e.g., Hematoxylin and Eosin - H&E)
-
Light microscope
Procedure:
-
Implantation: Under anesthesia, make a small incision in the dorsal skin of the animal. Create a subcutaneous pocket and insert the sterile test material. Suture the incision.
-
Post-operative Care and Observation: House the animals under standard conditions and monitor them for signs of inflammation or adverse reactions at the implantation site.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Dehydrate the samples through a graded series of ethanol.
-
Clear the samples in xylene.
-
Embed the samples in paraffin wax.
-
-
Sectioning and Staining:
-
Section the paraffin blocks using a microtome.
-
Mount the thin sections on microscope slides.
-
Stain the sections with H&E to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink/red).
-
-
Histological Evaluation: A qualified pathologist should evaluate the tissue sections under a light microscope. The evaluation should include a semi-quantitative scoring of the inflammatory infiltrate (neutrophils, lymphocytes, macrophages, giant cells), fibrous capsule thickness, neovascularization, and any signs of necrosis or tissue degradation.[11]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biocompatibility of polymers is crucial for designing safer and more effective biomaterials. Leachables from polymers can interact with cells and trigger specific signaling pathways, leading to inflammatory or cytotoxic responses.
NF-κB Signaling Pathway in Macrophage Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Macrophages, as key immune cells, can be activated by leachables from biomaterials, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Caption: NF-κB signaling pathway activated by polymer leachables.
Experimental Workflow for Biocompatibility Assessment
A systematic approach is essential for the comprehensive biocompatibility assessment of a novel polymer. The following workflow outlines the key stages, from initial in vitro screening to in vivo evaluation.
Caption: A typical workflow for assessing the biocompatibility of a new polymer.
Conclusion
The selection of a polymer for a biomedical application requires a careful and thorough evaluation of its biocompatibility. While this compound-based polymers offer versatility, their potential for cytotoxicity due to leachables necessitates careful consideration and optimization. Alternatives such as vinyl esters and vinyl carbamates have shown promise with lower in vitro cytotoxicity.[3] Poly(vinyl caprolactam) is also considered a less toxic alternative to other thermoresponsive polymers.[4]
This guide provides a framework for comparing these materials, emphasizing the importance of standardized testing and a multi-faceted approach to biocompatibility assessment. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. Further head-to-head comparative studies with robust quantitative data are needed to definitively rank the biocompatibility of these polymer classes for specific applications. Researchers are encouraged to perform a comprehensive risk assessment based on the intended use of the device and the nature and duration of tissue contact.
References
- 1. researchgate.net [researchgate.net]
- 2. Responses of L929 mouse fibroblasts, primary and immortalized bovine dental papilla-derived cell lines to dental resin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Host inflammatory response to polypropylene implants: insights from a quantitative immunohistochemical and birefringence analysis in a rat subcutaneous model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Polymeric Coatings for Implantable Biomaterials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyvinylalcohol-carbazate (PVAC) reduces red blood cell hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
A Comparative Guide to the Adhesive Performance of Vinyl Acrylates and Epoxy Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adhesive performance of vinyl acrylates and epoxy acrylates, supported by experimental data. It is designed to assist researchers and professionals in selecting the appropriate adhesive system for their specific applications by detailing key performance characteristics, testing methodologies, and a logical selection framework.
Introduction to Acrylate Adhesive Systems
Vinyl acrylates and epoxy acrylates are two prominent classes of high-performance adhesives that cure via free-radical polymerization, often initiated by UV light or thermal energy. Their rapid curing times and strong adhesion to a variety of substrates make them suitable for demanding industrial, electronic, and medical applications.
-
Epoxy Acrylates: These are synthesized by reacting an epoxy resin with acrylic acid. The resulting oligomers combine the toughness, high strength, and excellent chemical resistance of epoxies with the fast cure speeds characteristic of acrylates.[1][2] They are frequently used in coatings, adhesives, and composites where durability and resistance to harsh environments are critical.[1][3]
-
Vinyl Acrylates: This category is often represented in high-performance structural applications by vinyl ester resins . Vinyl esters are hybrids, typically formed from an epoxy resin and vinyl ester monomers.[4] They offer a compelling balance of properties, including excellent chemical and corrosion resistance similar to epoxies, but often with faster curing and lower cost.[5][6] They are lauded for their durability in harsh and corrosive environments.[4]
Performance Comparison: Vinyl Acrylate vs. Epoxy Acrylate
The choice between vinyl and epoxy acrylates depends on the specific performance requirements of the application, such as the necessary bond strength, curing conditions, and the operational environment.
Bond Strength and Mechanical Properties: Epoxy acrylates generally exhibit superior mechanical strength. Experimental data shows that the breaking strength of an epoxy adhesive can be up to four times higher than that of a comparable acrylic adhesive.[7] In lap shear tests, epoxy-modified acrylates achieve strengths of 18-25 MPa, outperforming conventional acrylics.[8] However, this strength often comes with rigidity. Vinyl acrylates and other acrylics tend to be more ductile and offer higher flexibility and peel strength.[7] This makes them more resistant to fracture from impact or peel forces.
Curing Characteristics: Both systems are known for rapid curing. However, acrylic adhesives typically cure faster than traditional two-part epoxy systems.[9] A structural acrylic can achieve handling strength in minutes, whereas a comparable epoxy may require hours.[9] This rapid polymerization is a key advantage in high-volume production. A notable drawback for vinyl esters is a higher degree of volumetric shrinkage upon curing compared to their parent epoxy resins, which can introduce stress in the bond line.[2][6]
Durability and Resistance: Both adhesive types offer excellent chemical resistance, particularly against acids and bases.[1][6][10] This makes them suitable for applications involving chemical exposure. In terms of thermal performance, epoxy-based systems generally have higher operating temperature limits (up to 150-175°C) compared to acrylics (around 93-121°C), making them the preferred choice for high-temperature applications.[9]
Quantitative Performance Data
The following table summarizes the key performance differences between vinyl acrylates (represented by vinyl esters) and epoxy acrylates based on available experimental data and literature.
| Property | This compound (Vinyl Ester) | Epoxy Acrylate |
| Shear Strength | Moderate to High | High to Very High (18-25 MPa)[8] |
| Tensile Strength | Good | Very High[4][7] |
| Flexibility/Toughness | High, superior fatigue resistance[5] | Generally more rigid, brittle fracture[7] |
| Cure Speed | Fast[5] | Very Fast (UV or room temp initiated)[9][11] |
| Shrinkage on Cure | Moderate (more than epoxy)[2][6] | Lower |
| Chemical Resistance | Excellent (especially to acids)[4][6] | Excellent (acids, bases, solvents)[1][2] |
| Max. Temperature | Good | Higher (up to ~175°C)[9] |
| Adhesion | Good to a wide range of substrates | Excellent, especially to metals/composites[1] |
| Cost | More cost-effective than epoxy[4][6] | Higher |
Experimental Protocols
The data presented is typically derived from standardized testing methods designed to ensure comparability and reproducibility. Key protocols include:
-
Lap Shear Strength Test (ASTM D1002): This is one of the most common tests for determining the shear strength of an adhesive.[8]
-
Methodology: Two rigid, flat substrates (adherends) are bonded together with a defined overlap area. The bonded assembly is then placed in a universal testing machine and pulled in tension along the primary axis until the bond fails. The shear strength is calculated by dividing the maximum load by the bond area.[12]
-
-
Peel Strength Test (e.g., 180° Peel Test, ASTM D903): This test measures the force required to progressively separate a bonded flexible adherend from a rigid adherend.
-
Methodology: A strip of flexible material is bonded to a rigid panel. The free end of the flexible strip is clamped in the grip of a tensile testing machine, and the rigid panel is held in the other. The flexible strip is then peeled away from the rigid panel at a 180° angle at a constant speed.[13] The average force required to propagate the peel is recorded.
-
-
Tensile Strength Test (ASTM D638): This method is used to determine the ultimate strength of the cured adhesive itself.
-
Methodology: The liquid adhesive is cast into a "dog-bone" shape and cured. This bulk specimen is then placed in a tensile tester and pulled apart until it fractures.[7] This test evaluates the cohesive strength of the adhesive material, independent of its interaction with a substrate.
-
Visualization: Adhesive Selection Workflow
To aid in the selection process, the following diagram illustrates a decision-making workflow based on primary application requirements.
Caption: Decision workflow for selecting between vinyl and epoxy acrylates.
Conclusion
The selection between this compound and epoxy acrylate adhesives is a trade-off between ultimate performance, flexibility, and cost.
-
Epoxy acrylates are the superior choice for applications where maximum mechanical strength, structural integrity, and high-temperature resistance are paramount.[9] Their excellent adhesion and durability justify their higher cost in mission-critical scenarios.
-
Vinyl acrylates (vinyl esters) provide a more cost-effective solution without significant compromises in durability for many applications.[6] They excel in environments requiring high chemical and corrosion resistance and offer better flexibility and fatigue resistance, making them ideal for composite bonding in harsh industrial or marine settings.[4][5]
By carefully evaluating the specific stresses, environmental conditions, and processing requirements of an application, researchers can confidently select the acrylate system that delivers the optimal balance of performance and value.
References
- 1. cel.co.in [cel.co.in]
- 2. youtube.com [youtube.com]
- 3. adhesion.kr [adhesion.kr]
- 4. tenax4you.com [tenax4you.com]
- 5. polyklear.com [polyklear.com]
- 6. customfrp.com [customfrp.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. Acrylic Resin vs Epoxy-Modified Acrylates: Strength and Curing Speed [eureka.patsnap.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. gluegun.com [gluegun.com]
- 11. Acrylic Resin vs Epoxy Acrylate: UV Curing Efficiency [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. upcommons.upc.edu [upcommons.upc.edu]
performance of poly(vinyl acrylate) in coatings compared to polyurethanes
A Comparative Guide for Researchers and Product Development Professionals
In the vast landscape of polymer coatings, poly(vinyl acrylate) and polyurethanes stand out for their versatile applications and robust performance characteristics. While both offer protective and aesthetic benefits, their inherent chemical structures give rise to distinct advantages and limitations. This guide provides an objective comparison of their performance based on available experimental data, offering insights for material selection in demanding research and development environments.
At a Glance: Key Performance Metrics
| Performance Metric | Poly(this compound) Coatings | Polyurethane Coatings |
| Adhesion | Excellent | Excellent |
| Chemical Resistance | Good resistance to water and various chemicals.[1] | Excellent, particularly against solvents, oils, and acids.[2] |
| Mechanical Properties | ||
| Tensile Strength | Moderate | High (10 - 50 MPa)[3] |
| Elongation at Break | Flexible | High (300 - 700%)[3] |
| UV Stability | Good | Excellent (especially aliphatic polyurethanes).[4][5] |
In-Depth Performance Analysis
Adhesion
Both poly(this compound) and polyurethane coatings are renowned for their exceptional adhesion to a wide variety of substrates, including metals, plastics, and wood.[1][2] This strong bonding capability is a critical factor in their widespread use as protective coatings. For polyurethanes, the presence of active isocyanate groups can facilitate strong covalent bonding with hydroxyl groups on the substrate surface, further enhancing adhesion.[2] Poly(this compound) also demonstrates excellent adhesive properties, making it a common choice for adhesives and sealants.[1]
Chemical Resistance
Polyurethane coatings generally exhibit superior chemical resistance compared to poly(this compound).[2] They are highly resistant to a broad range of chemicals, including solvents, oils, and acids, which makes them ideal for applications in harsh industrial environments.[2]
Poly(this compound) coatings offer good resistance to water and a variety of chemicals, contributing to their utility in many protective applications.[1] However, for applications requiring resistance to aggressive solvents or harsh chemical environments, polyurethanes are often the preferred choice.
Mechanical Properties
Polyurethane coatings are distinguished by their exceptional mechanical properties, offering a unique combination of high tensile strength and significant elongation.[3] This toughness and flexibility allow them to withstand mechanical stress and impact without cracking or delaminating. The tensile strength of polyurethane coatings typically ranges from 10 to 50 MPa, with an elongation at break between 300% and 700%.[3]
UV Stability
The UV stability of polyurethane coatings is highly dependent on their chemical composition. Aliphatic polyurethanes demonstrate outstanding resistance to UV radiation, retaining their color and gloss over long periods of outdoor exposure.[4][5] In contrast, aromatic polyurethanes are susceptible to yellowing and degradation upon prolonged UV exposure.[5][6]
Poly(this compound) and other acrylate-based polymers are known for their good UV stability.[7] They can, however, undergo photodegradation through chain scission and cross-linking reactions upon extended exposure to UV radiation.[8]
Experimental Protocols
The following standard test methods are crucial for evaluating the performance of coatings:
-
Adhesion: ASTM D3359 (Standard Test Methods for Measuring Adhesion by Tape Test) is a widely used method to assess the adhesion of coatings to a substrate. It involves making a series of cuts through the coating in a lattice pattern, applying pressure-sensitive tape over the cuts, and then rapidly removing the tape. The adhesion is rated based on the amount of coating removed.
-
Chemical Resistance: ASTM D1308 (Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes) is a common method to evaluate the resistance of a coating to various chemicals. This test involves placing a specified chemical on the coating surface for a set period and then evaluating the coating for any changes, such as discoloration, blistering, or loss of adhesion.
-
Mechanical Properties: ASTM D2370 (Standard Test Method for Tensile Properties of Organic Coatings) is used to determine the tensile strength, elongation, and stiffness of a coating. A free film of the coating is prepared and then subjected to a tensile force until it breaks.
-
UV Stability: ASTM G154 (Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials) is an accelerated weathering test used to simulate the effects of sunlight. Coated panels are exposed to cycles of UV light and moisture, and the changes in properties such as gloss, color, and adhesion are measured over time.
Logical Comparison Workflow
Caption: Comparative workflow for coating performance evaluation.
Conclusion
The choice between poly(this compound) and polyurethane coatings is contingent upon the specific performance requirements of the intended application. Polyurethane coatings, particularly aliphatic formulations, offer a superior overall performance profile, excelling in mechanical durability, chemical resistance, and UV stability. This makes them the material of choice for high-performance applications where longevity and resistance to harsh conditions are paramount.
Poly(this compound) coatings, while not as robust as polyurethanes in all aspects, provide a valuable combination of excellent adhesion, good flexibility, and adequate chemical and UV resistance for a wide range of applications. Their performance characteristics, coupled with potential economic advantages, make them a strong contender for less demanding environments or where a balance of properties is required. For researchers and drug development professionals, a thorough understanding of these performance trade-offs is essential for the successful development and application of coated materials.
References
- 1. CAS 30811-69-9: Poly(this compound) | CymitQuimica [cymitquimica.com]
- 2. Properties of Polyurethane Paints - Tianjin Jinhai Special Coatings & Decoration Co., Ltd. [paint-in-china.com]
- 3. mdpi.com [mdpi.com]
- 4. ipspaint.co.uk [ipspaint.co.uk]
- 5. youtube.com [youtube.com]
- 6. EnergyGuard Aromatic Polyurethane - Lexis Coatings - Durable [knowde.com]
- 7. PPT - Let’s Understand Acrylate Homopolymer In Detail PowerPoint Presentation - ID:11882097 [slideserve.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Crosslinking Density: Vinyl Acrylate vs. Diacrylate Networks
For researchers and professionals in drug development and material science, the architecture of polymer networks is a critical factor influencing material properties. Crosslinking density, in particular, dictates the mechanical strength, swelling behavior, and degradation kinetics of hydrogels and other polymeric materials. This guide provides an objective comparison of the crosslinking density achieved with vinyl acrylate-type monomers versus traditional diacrylate monomers, supported by established experimental principles.
Executive Summary of Comparison
Diacrylate monomers, possessing two highly reactive acrylate functional groups, readily form densely crosslinked networks. In contrast, this compound-type systems, which incorporate less reactive vinyl groups alongside acrylate groups, are expected to form networks with a lower effective crosslinking density under similar polymerization conditions. This is primarily due to the significant difference in reactivity between the acrylate and vinyl functional groups. The acrylate groups will preferentially polymerize, leading to a network structure that may have unreacted or less frequently incorporated vinyl pendants, resulting in a less tightly crosslinked network.
Quantitative Data Comparison
The following table summarizes the expected and literature-reported values for properties related to crosslinking density for networks formed from a representative diacrylate (e.g., Poly(ethylene glycol) diacrylate, PEGDA) and a vinyl ether/acrylate copolymer system. It is important to note that these values are compiled from different studies and are presented to illustrate the principles of how monomer functionality impacts network properties.
| Property | Diacrylate Network (e.g., PEGDA) | Vinyl Ether/Acrylate Copolymer Network | Significance |
| Crosslinking Density (ν) | High | Moderate to Low | Indicates the number of crosslinks per unit volume. |
| Molecular Weight between Crosslinks (Mc) | Low | High | A lower Mc signifies a more densely crosslinked network. |
| Swelling Ratio (Q) | Low | High | Higher swelling is indicative of a lower crosslinking density. |
| Storage Modulus (E') in Rubbery Plateau | High | Low | A higher storage modulus reflects a stiffer, more crosslinked material. |
Experimental Methodologies for Determining Crosslinking Density
The two most common and reliable methods for quantifying the crosslinking density of polymer networks are swelling experiments and Dynamic Mechanical Analysis (DMA).
Swelling Experiments
This method relies on the principle that a crosslinked polymer will swell in a suitable solvent, but will not dissolve. The extent of swelling is inversely proportional to the crosslinking density.[1][2]
Experimental Protocol:
-
Sample Preparation: A sample of the crosslinked polymer of known dry weight (W_d) is prepared.
-
Swelling: The sample is immersed in a suitable solvent (e.g., deionized water for hydrogels, toluene for non-polar polymers) at a constant temperature until equilibrium swelling is reached. This can take several hours to days.[3]
-
Measurement of Swollen Weight: The swollen sample is removed from the solvent, excess surface solvent is carefully blotted away, and the swollen weight (W_s) is measured.
-
Calculation of Swelling Ratio (Q): The mass swelling ratio is calculated as: Q = W_s / W_d
-
Calculation of Crosslinking Density: The crosslinking density (ν) and the average molecular weight between crosslinks (Mc) can be calculated using the Flory-Rehner equation.[4][5] This requires knowledge of the polymer-solvent interaction parameter (χ), the molar volume of the solvent (V_s), and the volume fraction of the polymer in the swollen state (v_2).
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique used to measure the viscoelastic properties of materials as a function of temperature and frequency. For crosslinked polymers, the storage modulus (E') in the rubbery plateau region (at temperatures above the glass transition temperature, T_g) is directly proportional to the crosslinking density.[1][6]
Experimental Protocol:
-
Sample Preparation: A rectangular or cylindrical sample of the crosslinked polymer with well-defined dimensions is prepared.
-
DMA Measurement: The sample is subjected to a sinusoidal oscillatory strain at a fixed frequency while the temperature is ramped up.[7][8]
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature. The storage modulus in the rubbery plateau region (E'_rubbery) is identified.
-
Calculation of Crosslinking Density: The crosslinking density (ν) can be calculated from the rubbery modulus using the theory of rubber elasticity: ν = E'_rubbery / (3 * R * T) where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau.[9]
Visualization of Experimental Workflows and Polymerization Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the underlying chemical reactions.
Caption: Workflow for Determining Crosslinking Density by Swelling Experiment.
Caption: Workflow for Determining Crosslinking Density by DMA.
Caption: Polymerization Mechanisms of Diacrylates vs. Vinyl Ether/Acrylates.
Conclusion
The choice between this compound-type monomers and diacrylate monomers for the synthesis of polymer networks has a profound impact on the resulting crosslinking density and, consequently, the material's properties. Diacrylates reliably produce materials with high crosslinking densities, leading to stiffer and less swollen networks. This compound and analogous vinyl ether/acrylate systems, due to the disparity in reactivity between the functional groups, tend to form less densely crosslinked networks. This understanding allows for the rational design of polymer networks with tailored properties for specific applications in drug delivery, tissue engineering, and beyond. Researchers can leverage these differences to control the mechanical integrity, drug release profiles, and cell-material interactions of their constructs.
References
- 1. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ccs.msstate.edu [ccs.msstate.edu]
- 4. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Hydrolysis Resistance: Poly(vinyl acrylate) vs. Traditional Polyesters
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of a polymer is a critical determinant of its performance in a multitude of applications, from controlled drug delivery systems to biomedical implants and specialty coatings. While traditional aliphatic polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) have been extensively studied and utilized for their biodegradability, a comprehensive understanding of the hydrolytic resistance of other polymer classes, such as poly(vinyl esters), is essential for material selection and innovation. This guide provides an objective comparison of the hydrolysis resistance of poly(vinyl acrylate) and its analogs against well-established polyesters, supported by available experimental data and detailed methodologies.
Executive Summary
Poly(this compound) and other poly(vinyl esters) exhibit a fundamentally different hydrolytic degradation profile compared to traditional polyesters such as PLA, PGA, and their copolymers (PLGA). The key distinction lies in the structure of the polymer backbone. Polyesters possess ester linkages within their main chain, making them susceptible to backbone scission through hydrolysis. In contrast, poly(vinyl esters) feature a stable carbon-carbon backbone with pendant ester groups. Hydrolysis of poly(vinyl esters) cleaves these side chains, yielding poly(vinyl alcohol) and the corresponding carboxylic acid, without immediate rupture of the polymer backbone. This structural difference has profound implications for their degradation kinetics and the nature of their degradation byproducts.
Comparative Hydrolysis Data
Direct quantitative data on the hydrolysis rate of poly(this compound) is limited in publicly accessible literature. However, extensive research on the hydrolysis of a closely related poly(vinyl ester), poly(vinyl acetate) (PVAc), provides valuable insights into the behavior of this class of polymers. The following table summarizes representative hydrolysis data for PVAc and compares it with common polyesters.
| Polymer | Catalyst/Conditions | Temperature (°C) | Rate Constant | Observations |
| Poly(vinyl acetate) (PVAc) | Acid (HCl in acetic acid/water) | 35 | 3.4 x 10⁻⁶ s⁻¹ | Pseudo-first-order reaction.[1] |
| Poly(vinyl acetate) (PVAc) | Base (NaOH in methanol) | 30-45 | - | Reaction rate is significantly faster than acid-catalyzed hydrolysis, by approximately two orders of magnitude.[1][2] |
| Poly(lactic acid) (PLA) | Phosphate Buffered Saline (pH 7.4) | 37 | Varies significantly with crystallinity and molecular weight | Degradation occurs via bulk erosion. |
| Poly(lactic-co-glycolic acid) (PLGA 50:50) | Phosphate Buffered Saline (pH 7.4) | 37 | - | Exhibits the fastest degradation rate among PLA/PGA copolymers due to its amorphous nature. |
| Poly(glycolic acid) (PGA) | Phosphate Buffered Saline (pH 7.4) | 37 | - | More hydrophilic than PLA, leading to faster water uptake and hydrolysis. |
Note: The hydrolysis rate of polyesters is highly dependent on factors such as molecular weight, crystallinity, and the ratio of comonomers (in the case of copolymers).
Hydrolysis Mechanisms: A Structural Perspective
The differing hydrolysis pathways of polyesters and poly(vinyl esters) are dictated by their molecular architecture.
Polyester Hydrolysis
The degradation of polyesters like PLA and PLGA proceeds via the scission of the ester bonds within the polymer backbone. This process can be catalyzed by both acids and bases. In an aqueous environment, water molecules act as nucleophiles, attacking the carbonyl carbon of the ester group. This leads to a reduction in molecular weight and the formation of smaller, water-soluble oligomers and monomers (e.g., lactic acid and glycolic acid).[3] The accumulation of these acidic byproducts can further accelerate the degradation process, a phenomenon known as autocatalysis.
Poly(this compound) Hydrolysis
In contrast, the hydrolysis of poly(this compound) involves the cleavage of the pendant ester groups from the stable carbon-carbon backbone. This reaction, which can also be acid or base-catalyzed, results in the formation of poly(vinyl alcohol) and acrylic acid. The integrity of the main polymer chain remains intact during the initial stages of hydrolysis. This fundamental difference means that the mechanical properties of the material may be retained for a longer period compared to polyesters, even as the side chains are modified.
Experimental Protocols
To assess the hydrolytic stability of these polymers, standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are representative methodologies for monitoring hydrolysis.
Gravimetric Analysis (Mass Loss)
This method provides a straightforward measure of polymer degradation by quantifying the loss of mass over time.
Workflow:
Detailed Protocol:
-
Sample Preparation: Prepare polymer samples of uniform dimensions and weigh them accurately to determine the initial mass (m_initial).
-
Immersion: Place the samples in vials containing a known volume of the hydrolysis medium (e.g., phosphate-buffered saline, PBS, at pH 7.4). The volume should be sufficient to ensure complete immersion and to minimize changes in pH due to degradation products.
-
Incubation: Incubate the vials at a constant, physiologically relevant temperature, typically 37°C.
-
Sampling: At specified time intervals, retrieve triplicate samples.
-
Washing and Drying: Remove the samples from the medium, rinse them gently with deionized water to remove any soluble degradation products and salts, and then dry them under vacuum until a constant weight (m_final) is achieved.
-
Calculation: Calculate the percentage of mass loss using the formula: % Mass Loss = [(m_initial - m_final) / m_initial] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for monitoring the chemical changes during hydrolysis by quantifying the disappearance of specific monomer units.
Workflow:
Detailed Protocol for Poly(vinyl acetate) Hydrolysis: [1]
-
Sample Preparation: Dissolve a known quantity of the poly(vinyl ester) (e.g., 8 g of PVAc) in a suitable solvent (e.g., 72.06 g of acetic acid).
-
Initiation of Hydrolysis: Add the hydrolysis medium, which includes deionized water and a catalyst (e.g., 5.4 g of water and 4 mL of HCl).
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 35°C).
-
Sampling and Quenching: At regular intervals, withdraw an aliquot of the reaction mixture and precipitate the polymer in a non-solvent (e.g., water).
-
NMR Analysis: Dry the precipitated polymer under vacuum and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) for NMR analysis.
-
Data Analysis: Acquire ¹H NMR spectra and determine the mole fraction of the remaining vinyl ester units by integrating the characteristic peaks of the ester and the newly formed alcohol groups.
Conclusion
The choice between poly(vinyl esters) and traditional polyesters for hydrolytically sensitive applications requires a nuanced understanding of their distinct degradation mechanisms. While polyesters undergo backbone scission, leading to a decrease in molecular weight and eventual erosion, poly(vinyl esters) primarily undergo side-chain cleavage, which alters the polymer's polarity and solubility without immediately compromising the backbone integrity. For applications where the retention of mechanical properties during the initial stages of degradation is paramount, poly(vinyl esters) may offer an advantage. Conversely, for applications requiring predictable bulk erosion and complete bioresorption, traditional polyesters like PLA and PLGA remain the materials of choice. Further research into the quantitative hydrolysis kinetics of a broader range of poly(vinyl acrylates) and other poly(vinyl esters) will be invaluable for the rational design of next-generation biomaterials and drug delivery vehicles.
References
A Comparative Guide to the Kinetic Analysis of Vinyl Acrylate Copolymerization with Styrene
For Researchers, Scientists, and Drug Development Professionals
The kinetic analysis of copolymerization is fundamental to understanding and controlling the properties of the resulting polymer. This guide provides a comparative analysis of the free-radical copolymerization of vinyl acrylate with styrene. Due to the limited availability of direct experimental data for the this compound-styrene system in publicly accessible literature, this guide leverages data from analogous copolymerization systems involving styrene with other acrylate and vinyl monomers. This comparative approach allows for an informed estimation of the expected kinetic behavior and provides a framework for experimental design.
Introduction to Copolymerization Kinetics
Free-radical copolymerization kinetics are primarily described by the Mayo-Lewis equation, which relates the composition of the copolymer to the composition of the monomer feed. The key parameters in this equation are the monomer reactivity ratios, r₁ and r₂, which are the ratios of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.
-
r₁ > 1 : The propagating radical M₁• prefers to add M₁.
-
r₁ < 1 : The propagating radical M₁• prefers to add M₂.
-
r₁ ≈ 1 : The radical shows little preference.
-
r₁ ≈ 0 : The radical strongly prefers to add the other monomer.
-
r₁r₂ = 1 : Ideal copolymerization, where the monomer units are randomly distributed in the copolymer chain.
-
r₁r₂ < 1 : Tendency towards alternation.
-
r₁r₂ > 1 : Tendency towards block copolymerization (rare in free-radical systems).
Comparative Kinetic Data
For a comparative analysis, we present the reactivity ratios for the copolymerization of styrene (M₁) with various acrylate and vinyl monomers (M₂).
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Styrene) | r₂ (Comonomer) | r₁ * r₂ | Temperature (°C) | System Characteristics |
| Styrene | Methyl Acrylate | 0.75 | 0.18 | 0.135 | 60 | Tendency toward alternation; copolymer is richer in styrene than the feed. |
| Styrene | Ethyl Acrylate | 0.76 | 0.23 | 0.175 | 125 | Similar to methyl acrylate, with a slight increase in the reactivity of the acrylate.[1] |
| Styrene | Butyl Acrylate | 0.83 | 0.20 | 0.166 | 125 | Consistent trend with other acrylates.[1] |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.239 | 60 | Random copolymerization with a tendency toward alternation.[2][3] |
| Styrene | Vinyl Acetate | 55 | 0.01 | 0.55 | 60 | Styrene is much more reactive; difficult to form a homogeneous copolymer.[2] |
| Styrene | 2-Hydroxyethyl Acrylate | 0.28 | 0.43 | 0.120 | 125 | Higher reactivity of the acrylate compared to simple alkyl acrylates.[1] |
Expected Behavior of this compound with Styrene:
Based on the data above, we can anticipate the following for the copolymerization of this compound with styrene:
-
The acrylate functionality of this compound is expected to be more reactive than the vinyl functionality.
-
The overall reactivity of this compound will likely fall between that of simple acrylates and vinyl acetate.
-
The reactivity ratios are expected to show a tendency towards alternation (r₁r₂ < 1), with the styryl radical preferring to add this compound and the this compound radical preferring to add styrene.
-
It is probable that r₁(styrene) will be less than 1, and r₂(this compound) will also be less than 1.
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general procedure for determining the monomer reactivity ratios for a free-radical copolymerization system like this compound and styrene.
3.1. Materials
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Solvent (e.g., Toluene, Benzene, or bulk polymerization)
-
Inhibitor remover (e.g., basic alumina column)
-
Precipitating agent (e.g., Methanol)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
3.2. Polymerization Procedure
-
Monomer Purification: Remove the inhibitor from styrene and this compound by passing them through a column of basic alumina.
-
Preparation of Reaction Mixtures: Prepare a series of reaction tubes with varying molar ratios of styrene and this compound.
-
Initiator Addition: Add a known amount of initiator (typically 0.1-1.0 mol%) to each tube.
-
Degassing: Subject the reaction mixtures to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed tubes in a constant temperature bath to initiate polymerization.
-
Short-Stopping the Reaction: After a low conversion (typically <10%) to ensure the monomer feed composition remains relatively constant, stop the reaction by rapidly cooling the tubes and adding an inhibitor.
-
Copolymer Isolation and Purification: Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the copolymer to a constant weight.
3.3. Determination of Copolymer Composition
The composition of the resulting copolymer is a critical piece of data. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique for determining copolymer composition. By integrating the signals corresponding to specific protons of each monomer unit in the copolymer, the molar ratio can be calculated.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The absorbance of characteristic peaks for each monomer unit can be used to determine the copolymer composition, often requiring a calibration curve.[3]
-
Elemental Analysis: If one monomer contains a unique element (e.g., nitrogen, halogen), elemental analysis can provide the copolymer composition.
3.4. Calculation of Reactivity Ratios
Several methods can be used to determine the reactivity ratios from the monomer feed and copolymer composition data:
-
Fineman-Ross Method: A graphical linearization method.
-
Kelen-Tüdös Method: An improved graphical method that gives more reliable results over a wider range of conversions.[1]
-
Non-linear Least Squares Fitting: A computational method that fits the data directly to the Mayo-Lewis equation and is generally considered the most accurate.[4]
Visualizing the Experimental Workflow and Copolymerization Behavior
Experimental Workflow for Kinetic Analysis
References
A Comparative Guide to Solution and Emulsion Polymerization of Vinyl Acrylate
For researchers, scientists, and professionals in drug development, the choice of polymerization technique is a critical decision that influences the final properties of the polymer and its suitability for specific applications. This guide provides an objective comparison of solution and emulsion polymerization methods for vinyl acrylate, supported by generalized experimental data and detailed protocols.
At a Glance: Solution vs. Emulsion Polymerization of this compound
The selection of a polymerization method hinges on the desired characteristics of the final poly(this compound). Solution polymerization offers a homogeneous system that yields a polymer with good clarity and purity, directly in a solvent that can sometimes be used in the final application. In contrast, emulsion polymerization is a heterogeneous process that allows for the production of high molecular weight polymers at a fast polymerization rate, with the polymer being conveniently isolated as a stable aqueous dispersion (latex).
| Feature | Solution Polymerization | Emulsion Polymerization |
| Reaction Medium | Organic Solvent | Water |
| Kinetics | Generally slower reaction rates | Typically faster reaction rates |
| Molecular Weight | Lower to moderate, controlled by initiator/monomer ratio | High molecular weight polymers can be achieved |
| Molecular Weight Distribution | Can be broad, susceptible to chain transfer to solvent | Generally narrow |
| Process Control | Good heat dissipation due to solvent | Excellent heat dissipation due to water as the continuous phase |
| Viscosity | Increases significantly with conversion | Remains low throughout the reaction, close to that of water |
| Final Product Form | Polymer solution | Aqueous polymer dispersion (latex) |
| Purity | Higher purity, easier to remove unreacted monomer | Contains residual surfactants and other additives |
| Environmental Impact | Use of volatile organic compounds (VOCs) | Water-based, more environmentally friendly |
| Typical Applications | Adhesives, coatings, and specialty polymers where the solvent is part of the formulation | Paints, coatings, adhesives, binders for nonwovens |
Experimental Protocols
Detailed methodologies for conducting solution and emulsion polymerization of this compound are provided below. These protocols serve as a starting point and can be optimized based on specific research requirements.
Solution Polymerization of this compound
Objective: To synthesize poly(this compound) in an organic solvent.
Materials:
-
This compound (monomer), inhibitor removed
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas
-
Methanol (non-solvent for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Nitrogen inlet and outlet
-
Thermometer
-
Dropping funnel
Procedure:
-
A three-neck flask equipped with a reflux condenser, magnetic stirrer, nitrogen inlet, and thermometer is charged with a specific volume of toluene.
-
The solvent is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
A known amount of this compound monomer is added to the flask.
-
The initiator, AIBN, is dissolved in a small amount of toluene and added to the reaction mixture.
-
The reaction mixture is heated to a specific temperature (e.g., 70°C) under a nitrogen atmosphere with continuous stirring.
-
The polymerization is allowed to proceed for a predetermined time.
-
After the reaction, the flask is cooled to room temperature.
-
The resulting polymer solution is precipitated by pouring it into an excess of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated polymer is filtered, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization:
-
Monomer Conversion: Determined gravimetrically from the weight of the dried polymer and the initial weight of the monomer.
-
Molecular Weight and Molecular Weight Distribution: Analyzed by Gel Permeation Chromatography (GPC).
Emulsion Polymerization of this compound
Objective: To synthesize poly(this compound) as a stable aqueous dispersion (latex).
Materials:
-
This compound (monomer), inhibitor removed
-
Deionized water
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (buffer)
-
Nitrogen gas
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet and outlet
-
Thermometer
-
Monomer emulsion feed system (e.g., dropping funnel or syringe pump)
Procedure:
-
A four-neck flask fitted with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer is charged with deionized water, sodium dodecyl sulfate, and sodium bicarbonate.
-
The mixture is purged with nitrogen for 30 minutes while being heated to the reaction temperature (e.g., 80°C).
-
A portion of the this compound monomer is added to the flask to create seed particles.
-
The initiator, potassium persulfate, dissolved in deionized water, is added to the reactor to initiate polymerization.
-
The remaining this compound monomer is fed into the reactor over a specific period (e.g., 3 hours) using a dropping funnel or syringe pump.
-
After the monomer feed is complete, the reaction is continued for an additional hour to ensure high monomer conversion.
-
The reactor is then cooled to room temperature.
-
The resulting latex is filtered through a fine mesh to remove any coagulum.
Characterization:
-
Monomer Conversion: Determined gravimetrically by drying a known weight of the latex to a constant weight.
-
Particle Size and Distribution: Measured by Dynamic Light Scattering (DLS).
-
Molecular Weight and Molecular Weight Distribution: The polymer is first isolated from the latex (e.g., by precipitation in methanol) and then analyzed by GPC.
Visualizing the Processes and Decision Making
To further clarify the differences and aid in the selection process, the following diagrams illustrate the experimental workflows and a logical decision-making pathway.
Caption: Experimental workflows for solution and emulsion polymerization of this compound.
Caption: Decision flowchart for selecting between solution and emulsion polymerization.
A Comparative Guide to NMR and FTIR Methods for Validating Vinyl Acrylate Conversion
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the accurate determination of monomer conversion is crucial for ensuring the desired physicochemical properties and performance of the final product. This guide provides an objective comparison of two widely used spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, for the validation of vinyl acrylate conversion. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable analytical method for your research needs.
Introduction to Monitoring this compound Conversion
This compound is a bifunctional monomer containing both a vinyl group and an acrylate group, each exhibiting different reactivities during polymerization.[1][2] Monitoring the conversion of each functional group is essential for understanding the polymerization kinetics and controlling the final polymer architecture. Both NMR and FTIR spectroscopy offer powerful, non-destructive means to track the disappearance of monomer and the appearance of polymer in real-time or offline.
Quantitative Comparison of NMR and FTIR Validation Parameters
The choice between NMR and FTIR for quantitative analysis depends on several factors, including the required precision, accuracy, sensitivity, and the nature of the experimental setup. Below is a summary of typical validation parameters for each method in the context of polymer analysis.[3][4]
| Validation Parameter | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Measures the disappearance of monomer-specific proton signals relative to an internal standard or polymer backbone signals.[5] | Measures the decrease in absorbance of characteristic vibrational bands of the monomer's functional groups.[6] |
| Linearity (R²) | > 0.99[4] | > 0.99[7] |
| Accuracy (%) | 95.6 - 110%[4] | Typically within ± 5% |
| Precision (RSD) | < 2%[5] | < 5% |
| Limit of Detection (LOD) | 40 - 84 µg/mL[4] | Dependent on absorptivity, typically in the low ppm range for ATR-FTIR. |
| Limit of Quantification (LOQ) | ~130 - 280 µg/mL | Dependent on absorptivity and instrumental noise. |
| Strengths | - High resolution and structural detail- Inherently quantitative with proper controls- Can distinguish between different monomeric and polymeric species | - Fast acquisition times, suitable for real-time monitoring- High sensitivity- Versatile sampling techniques (e.g., ATR) |
| Limitations | - Lower sensitivity compared to FTIR- Requires deuterated solvents for solution-state analysis- Higher instrument cost | - Overlapping peaks can complicate quantification- Matrix effects can influence absorbance- Requires careful calibration |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining reproducible and accurate results. Below are representative protocols for monitoring this compound conversion using both ¹H NMR and FTIR spectroscopy.
¹H NMR Spectroscopy for this compound Conversion
This protocol describes an offline method for determining this compound conversion by monitoring the disappearance of its characteristic vinyl proton signals.
Methodology:
-
Sample Preparation:
-
At specific time points during the polymerization reaction, an aliquot of the reaction mixture is withdrawn.
-
The aliquot is immediately quenched to stop the polymerization, for example, by adding an inhibitor or by rapid cooling.
-
A known amount of the quenched sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trioxane).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra of the prepared samples using a spectrometer operating at a suitable frequency (e.g., 400 MHz).
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete magnetization recovery, which is crucial for accurate integration.[5]
-
-
Data Analysis:
-
Identify the characteristic proton signals for the vinyl group of this compound (typically in the range of 4.5-7.5 ppm) and the internal standard.
-
Integrate the area of a well-resolved vinyl proton peak (Ivinyl) and the peak of the internal standard (Istandard).
-
The concentration of the remaining this compound can be calculated relative to the known concentration of the internal standard.
-
The percent conversion is calculated using the following formula: Conversion (%) = [1 - (Initial moles of this compound / Moles of this compound at time t)] * 100
-
Real-Time FTIR Spectroscopy for this compound Conversion
This protocol outlines a real-time in-situ method for monitoring the polymerization of this compound using Attenuated Total Reflectance (ATR)-FTIR.
Methodology:
-
Instrument Setup:
-
An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal) is used.
-
The reaction is set up in a vessel that allows for the insertion of the ATR probe directly into the reaction mixture.
-
-
Data Acquisition:
-
A background spectrum of the ATR crystal is collected before introducing the reaction mixture.
-
The unreacted monomer mixture is added to the vessel, and the initial spectrum (time = 0) is recorded.
-
The polymerization is initiated (e.g., by adding a catalyst or by UV irradiation).
-
FTIR spectra are collected at regular intervals throughout the polymerization process.
-
-
Data Analysis:
-
The disappearance of the characteristic C=C stretching vibration bands for the acrylate group (around 1637 cm⁻¹) and the vinyl group (around 1645 cm⁻¹) is monitored.[1][8]
-
The height or area of these peaks is measured at each time point.
-
An internal reference peak that does not change during the reaction (e.g., a C=O ester peak around 1730 cm⁻¹) can be used for normalization to account for any changes in sample volume or density.
-
The percent conversion for each functional group is calculated using the following formula: Conversion (%) = [1 - (Absorbance at time t / Initial Absorbance)] * 100
-
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in method validation and experimental execution, the following diagrams have been generated using the DOT language.
Conclusion
Both ¹H NMR and FTIR spectroscopy are powerful and reliable techniques for the validation and quantification of this compound conversion.
-
¹H NMR offers high resolution and detailed structural information, making it an excellent choice for offline analysis and for complex reaction mixtures where distinguishing between different species is critical. Its inherent quantitative nature, when used with an internal standard, provides high accuracy and precision.[5]
-
FTIR spectroscopy , particularly with an ATR probe, is exceptionally well-suited for real-time, in-situ monitoring of polymerization kinetics.[9] Its rapid data acquisition allows for a detailed understanding of reaction rates and the differential conversion of the acrylate and vinyl functionalities.[1]
The selection of the optimal method will depend on the specific requirements of the research, including the need for real-time data, the complexity of the sample matrix, and the available instrumentation. For a comprehensive understanding of the polymerization process, the use of both techniques can be complementary, with FTIR providing kinetic data and NMR offering detailed structural and quantitative validation at discrete time points.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Cytotoxicity: Vinyl Acrylate vs. Methacrylates
A detailed examination of the cytotoxic profiles of vinyl acrylate and various methacrylate monomers reveals a consistent trend of higher toxicity associated with the acrylate functional group. This guide provides a comparative overview of their effects on cell viability, delves into the underlying molecular mechanisms, and outlines the experimental protocols used to generate the supporting data.
Executive Summary
For researchers, scientists, and professionals in drug development and material science, understanding the cytotoxic potential of monomers is crucial for ensuring the biocompatibility of new materials. Experimental evidence consistently demonstrates that acrylates, including this compound and its derivatives, exhibit greater cytotoxicity than their methacrylate counterparts. This heightened toxicity is linked to the higher reactivity of the acrylate double bond.
Methacrylate monomers, commonly used in dental resins and other biomedical applications, have been extensively studied and are known to induce cell death through mechanisms involving oxidative stress and the activation of apoptosis signaling pathways. While specific quantitative data for this compound is limited, studies on its derivatives indicate a high degree of cytotoxicity. This guide synthesizes the available data to provide a clear comparison and detailed experimental context.
Data Presentation: Quantitative Cytotoxicity Comparison
The following table summarizes the available quantitative data on the cytotoxicity of this compound derivatives and various methacrylate monomers. The 50% inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Assay | IC50 / Cell Viability | Reference(s) |
| This compound Derivative | MCF-7 (Human Breast Cancer) | Not Specified | 2.57 ± 0.16 µM | [1] |
| Methyl Methacrylate (MMA) | L929 (Mouse Fibroblast) | MTS | MMA is the least cytotoxic among common dental monomers. | [2] |
| 2-Hydroxyethyl Methacrylate (HEMA) | RAW264.7 (Mouse Macrophage) | Not Specified | Concentration-dependent apoptosis; significant at 1 mM. | [3] |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Cementoblasts | Not Specified | Decreased cell viability and induced apoptosis. | |
| Bisphenol A-glycidyl Methacrylate (Bis-GMA) | Not Specified | Not Specified | Highest cytotoxicity among common dental resin monomers. | [4] |
| Urethane Dimethacrylate (UDMA) | Not Specified | Not Specified | Less cytotoxic than Bis-GMA. | [4] |
Note: Data for a this compound derivative is presented as a surrogate for this compound due to the limited availability of direct quantitative data for the parent compound.
Experimental Protocols
The assessment of cytotoxicity for these monomers typically involves in vitro cell-based assays. A standard workflow and a detailed protocol for the widely used MTT assay are provided below.
General Experimental Workflow for Cytotoxicity Assessment
A typical workflow for evaluating the cytotoxicity of this compound and methacrylates is as follows:
Detailed MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test monomer (e.g., this compound or a methacrylate). Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for an additional 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of methacrylates are known to be mediated by specific intracellular signaling pathways, primarily involving oxidative stress and apoptosis. While the specific pathways for this compound are less defined, its higher reactivity suggests a potent ability to induce cellular damage.
Methacrylate-Induced Cytotoxicity Pathway
Methacrylate monomers can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to depletion of intracellular glutathione (GSH), mitochondrial dysfunction, and subsequent activation of the intrinsic apoptosis pathway.
Conclusion
The available evidence strongly indicates that this compound and its derivatives are more cytotoxic than commonly used methacrylate monomers. This is a critical consideration for the development of biocompatible materials for medical and dental applications. The primary mechanism of methacrylate-induced cytotoxicity involves the induction of oxidative stress and apoptosis through the mitochondrial-dependent pathway. Further research is needed to fully elucidate the specific molecular mechanisms of this compound cytotoxicity and to obtain more direct quantitative data. Researchers should exercise caution when using acrylate-based materials and prioritize the use of less cytotoxic alternatives, such as methacrylates with longer oxyethylene chains, where possible.[4]
References
- 1. This compound | 2177-18-6 | Benchchem [benchchem.com]
- 2. Investigation of flexural strength and cytotoxicity of acrylic resin copolymers by using different polymerization methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages | MDPI [mdpi.com]
- 4. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vinyl Acrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of vinyl acrylate is a critical component of responsible laboratory practice, ensuring the safety of personnel and the protection of the environment. This compound is a highly flammable liquid and vapor that is fatal if swallowed and toxic if inhaled.[1] It also causes serious skin and eye damage.[1] Therefore, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| Hazard Classification & PPE Requirements | Specification | Source(s) |
| GHS Pictograms | Flammable liquid, Acute toxicity (fatal), Health hazard, Irritant | [1] |
| Signal Word | Danger | [1] |
| Primary Hazards | Highly flammable, Fatal if swallowed, Toxic if inhaled, Causes serious eye damage, Causes skin irritation. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | [1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [3][4] |
| Skin and Body Protection | Wear protective gloves, protective clothing, and face protection. Take off immediately all contaminated clothing. | [1] |
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including unused product, solutions, and disposable labware, must be treated as hazardous waste.[2][5][6] Do not discharge this compound to sewer systems.[1]
Step 1: Waste Segregation and Collection
-
Isolate Waste: Immediately segregate waste containing this compound at the point of generation to avoid mixing with other waste streams.
-
Use Designated Containers: Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with acrylates; high-density polyethylene (HDPE) is a suitable option.[2]
-
Proper Labeling: The container label must prominently display the words "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.[5][7]
Step 2: Handling Contaminated Materials
-
Personal Protective Equipment (PPE): All contaminated PPE (e.g., gloves, disposable lab coats) must be disposed of as hazardous waste along with the chemical.[2]
-
Spill Cleanup: In case of a small spill, use an inert absorbent material like sand or earth.[4][8] Shovel the absorbed material into a suitable, closed container for disposal.[4] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[5][7] Remove all sources of ignition and use non-sparking tools during cleanup.[1]
Step 3: Storage of Hazardous Waste
-
Secure Storage: Keep the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2]
-
Ventilation and Temperature Control: The storage area must be well-ventilated.[1] Store the container in a cool place, away from heat, sparks, open flames, and other ignition sources.[1][6]
-
Container Integrity: Keep the waste container tightly closed when not in use to prevent the release of flammable and toxic vapors.[1]
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the disposal of the this compound waste through a licensed chemical destruction facility or an approved hazardous waste contractor.[1] This may involve controlled incineration with flue gas scrubbing.[1]
-
Institutional Procedures: Contact your institution's EH&S department to schedule a pickup for the hazardous waste container.[5] Follow all internal procedures for waste collection requests.
-
Regulatory Compliance: Ensure that all disposal activities comply with applicable local, state, and federal laws and regulations.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Vinyl Acrylate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with vinyl acrylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
This compound is a highly flammable and toxic chemical that requires stringent safety measures during handling, storage, and disposal. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste management plans to minimize risks.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. A vinyl-coated apron can provide additional frontal protection against splashes.[1][2] Butyl or nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation before use.[3] | Prevents skin contact which can cause irritation and burns.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[1][4] |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] | Protects against the inhalation of toxic vapors which can be fatal.[1][5] |
Operational Plan: Handling this compound
Following a systematic procedure is critical to safely handle this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Ventilation: Ensure the chemical fume hood is operational and certified.
-
Inspect PPE: Check all PPE for integrity. Do not use damaged gloves or other equipment.
-
Locate Emergency Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and fire extinguisher.
-
Prepare Workspace: Line the work area in the fume hood with absorbent paper.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning work.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Transport Chemical: Keep the container of this compound tightly closed and transport it in a secondary container.
-
Dispensing:
-
During Operation:
-
Post-Handling:
-
Wipe down all reusable materials that came into contact with this compound with an appropriate solvent inside the fume hood.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.[7]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Keep this compound waste separate from other waste streams. Do not mix with incompatible materials.
-
Waste Container:
-
Collect all liquid waste, including rinsates, in a designated, properly labeled, and sealed container.
-
Place all solid waste, such as contaminated gloves, absorbent paper, and pipette tips, in a separate, clearly labeled, and sealed container.
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, toxic).
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4] The storage area should be locked and accessible only to authorized personnel.[1][4]
-
Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Action |
| Skin Contact | Immediately take off all contaminated clothing.[1] Rinse the affected area with plenty of soap and water.[1] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate emergency medical help.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Spill | Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the material in a suitable, closed container for disposal.[7] Do not let the chemical enter drains.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1] |
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. safetyware.com [safetyware.com]
- 3. dndkm.org [dndkm.org]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H6O2 | CID 75118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. promain.co.uk [promain.co.uk]
- 7. scipoly.com [scipoly.com]
- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
